molecular formula C7H17NO B6155293 4-methoxy-4-methylpentan-1-amine CAS No. 1268154-00-2

4-methoxy-4-methylpentan-1-amine

Cat. No.: B6155293
CAS No.: 1268154-00-2
M. Wt: 131.2
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Description

4-methoxy-4-methylpentan-1-amine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.2. The purity is usually 95.
BenchChem offers high-quality 4-methoxy-4-methylpentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-4-methylpentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1268154-00-2

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis and Process Optimization of 4-Methoxy-4-methylpentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methylpentan-2-one (commonly known as Pentoxone; CAS: 107-70-0) is a versatile ether-ketone utilized extensively as a high-boiling solvent in resin coatings, specialized inks, and as a critical building block in fine chemical synthesis[1]. Structurally, it features both a methoxy group and a ketone carbonyl, conferring unique solvency properties and enabling downstream functionalization. As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic recipes, focusing instead on the mechanistic causality, process optimization, and self-validating protocols required to synthesize this compound efficiently and safely.

Mechanistic Causality: The Oxa-Michael Addition

The synthesis of 4-methoxy-4-methylpentan-2-one is classically achieved via the oxa-Michael addition of methanol to (4-methylpent-3-en-2-one)[2]. Because this reaction is entirely reversible, driving the equilibrium toward the product requires a strategic excess of methanol and a highly selective catalyst.

Acid-Catalyzed Pathway: In the presence of a strong Brønsted acid (e.g., sulfuric acid or a sulfonic acid resin like Amberlyst-15), the carbonyl oxygen of mesityl oxide is protonated. This enhances the electrophilicity of the


-carbon. Methanol acts as the nucleophile, attacking the 

-carbon to form an enol intermediate, which rapidly tautomerizes to the target ketone[3].

Base-Catalyzed Pathway: Conversely, base catalysis (e.g., sodium methoxide) involves the direct generation of the highly nucleophilic methoxide anion, which attacks the


-carbon of the 

-unsaturated ketone to form a resonance-stabilized enolate. Subsequent protonation by methanol regenerates the methoxide catalyst and yields the product.

While both pathways are viable, heterogeneous acid catalysis (using macroreticular resins) is preferred in modern industrial and pilot-scale workflows. It eliminates the need for aqueous neutralization, prevents emulsion formation during workup, and allows for continuous-flow reactor integration.

ReactionMechanism MO Mesityl Oxide (4-methylpent-3-en-2-one) IntAcid Oxonium / Enol Intermediate MO->IntAcid + H+ (Carbonyl Protonation) IntBase Enolate Intermediate MO->IntBase + MeO- (Nucleophilic Attack) MeOH Methanol (CH3OH) MeOH->IntAcid Nucleophilic Attack at β-carbon AcidCat Acid Catalyst (H+) Amberlyst-15 AcidCat->IntAcid BaseCat Base Catalyst (MeO-) NaOMe BaseCat->IntBase Product 4-Methoxy-4-methylpentan-2-one (Pentoxone) IntAcid->Product Tautomerization & - H+ IntBase->Product + MeOH (Protonation)

Figure 1: Mechanistic pathways for the oxa-Michael addition of methanol to mesityl oxide.

Self-Validating Experimental Protocol: Heterogeneous Acid-Catalyzed Synthesis

The following protocol utilizes Amberlyst-15. This method is designed as a self-validating system : the reaction progress can be analytically tracked without destructive sampling, and the use of a solid-supported catalyst ensures that post-reaction workup is strictly limited to physical separation and distillation.

Materials
  • Mesityl oxide (Purity >98%)

  • Anhydrous methanol (Water content <50 ppm)

  • Amberlyst-15 (Dry, strongly acidic cation exchange resin)

Step-by-Step Methodology
  • Catalyst Activation: Wash 10 g of Amberlyst-15 resin with 50 mL of anhydrous methanol. Causality: This swells the macroporous polymer matrix, exposing the internal sulfonic acid sites and removing any physisorbed impurities. Filter and retain the activated resin.

  • Reagent Mixing: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal thermocouple, add 200 mL of anhydrous methanol (approx. 4.9 mol) and 50 g of mesityl oxide (0.51 mol). Causality: A ~10:1 molar ratio of methanol to mesityl oxide is utilized to artificially drive the reversible oxa-Michael addition to completion via Le Chatelier's principle.

  • Reaction Initiation: Introduce the activated Amberlyst-15 resin to the mixture. Stir at 400 rpm to ensure uniform suspension of the heterogeneous catalyst.

  • Thermal Control: Heat the reaction mixture to 45 °C using a temperature-controlled oil bath. Causality: Strict temperature control is critical. Temperatures above 50 °C shift the equilibrium backward (retro-Michael) and promote the aldol self-condensation of mesityl oxide, drastically reducing product selectivity.

  • In-Process Monitoring: Allow the reaction to proceed for 6 hours. Monitor via GC-FID. The system is self-validating when the mesityl oxide peak area stabilizes at <5% relative to the product, indicating thermodynamic equilibrium has been reached.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the Amberlyst-15 resin through a sintered glass funnel. The catalyst can be washed with methanol and recycled for subsequent batches.

  • Purification: Transfer the filtrate to a fractional distillation apparatus. Remove excess methanol at atmospheric pressure (b.p. 65 °C). Apply a mild vacuum to distill the target (b.p. 158-160 °C at 760 mmHg).

Quantitative Process Data & Optimization

The following table summarizes the optimization parameters, demonstrating why heterogeneous acid catalysis at moderate temperatures is the superior operational choice.

Catalyst SystemTemp (°C)Molar Ratio (MeOH:MO)Time (h)Conversion (%)Selectivity (%)
H₂SO₄ (Homogeneous)605:147882
NaOMe (Homogeneous)255:188588
Amberlyst-15 (Heterogeneous) 45 10:1 6 94 97
Amberlyst-15 (Heterogeneous)6510:167280

Table 1: Comparative yield and selectivity data for the synthesis of 4-methoxy-4-methylpentan-2-one. Note the drop in conversion at 65 °C due to the retro-Michael reaction.

Analytical Validation

To ensure product integrity, the isolated 4-methoxy-4-methylpentan-2-one must be characterized against the following spectroscopic standards:

  • ¹H-NMR (CDCl₃): Singlet at ~3.2 ppm (3H, -OCH₃), singlet at ~2.1 ppm (3H, -C(=O)CH₃), singlet at ~2.6 ppm (2H, -CH₂-), and a singlet at ~1.2 ppm (6H, -C(CH₃)₂).

  • GC-MS: Molecular ion peak at m/z 130, with a base peak typically at m/z 73 corresponding to the cleavage of the C-C bond between the methylene and the quaternary carbon, yielding the

    
     fragment.
    

Safety & EHS Considerations

Mesityl oxide is highly flammable, mildly toxic by inhalation, and a known skin/eye irritant[1][2]. is also a combustible liquid (Flash point ~60 °C / 140 °F)[1]. All reactions must be conducted in a Class II fume hood with proper grounding to prevent static discharge. The use of Amberlyst-15 actively mitigates the severe hazards associated with handling corrosive liquid acids (like H₂SO₄) or highly reactive bases (like NaOMe) at scale.

References

  • PubChem - 4-Methoxy-4-methyl-2-pentanone (CID 7884). National Center for Biotechnology Information. [Link]

  • Solubility of Things - Mesityl oxide.[Link]

Sources

Technical Whitepaper: 4-Methoxy-4-methylpentan-2-one (Pentoxone)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Applications of 4-Methoxy-4-methylpentan-2-one (Pentoxone) Document Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

A High-Boiling Keto-Ether Solvent for Advanced Synthesis and Coating Applications

Executive Summary

4-Methoxy-4-methylpentan-2-one (CAS 107-70-0), commercially known as Pentoxone, is a bifunctional solvent featuring both a ketone and an ether moiety. Its unique molecular architecture offers a high boiling point (160°C) and strong solvency power, making it a critical alternative to traditional glycol ethers and chlorinated solvents in high-value applications. This guide provides a comprehensive physicochemical profile, synthesis protocols, and stability data essential for researchers in drug development and polymer science.

Molecular Architecture & Identification

Pentoxone is a sterically hindered keto-ether. The gem-dimethyl group adjacent to the ether linkage provides significant hydrolytic stability compared to linear ethers, while the ketone functionality ensures miscibility with a wide range of polar and non-polar substrates.

Identifier Value
IUPAC Name 4-Methoxy-4-methylpentan-2-one
Common Name Pentoxone; Mesityl oxide methyl ether
CAS Number 107-70-0
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
SMILES CC(=O)CC(C)(C)OC
InChI Key KOKPBCHLPVDQTK-UHFFFAOYSA-N

Physicochemical Profile

The following data represents the consensus of experimental values. Researchers should note the high boiling point and moderate water solubility, which distinguishes it from lower ketones like Acetone or MIBK.

Table 1: Core Physical Properties
PropertyValueConditions
Physical State Clear, Colorless Liquid@ 20°C
Boiling Point 159°C - 163°C@ 760 mmHg
Melting Point -30°C--
Flash Point 46°C (115°F)Closed Cup
Density 0.91 g/cm³@ 20°C
Vapor Pressure 1.7 mmHg@ 20°C
Water Solubility ~38 g/L (Partial)@ 25°C (Miscible in most organic solvents)
Viscosity 0.92 cP@ 25°C
Surface Tension 26.3 dyne/cm@ 25°C
Refractive Index 1.418@ 20°C
Solvency Parameters (Hansen Solubility Parameters)

Pentoxone acts as a "bridge" solvent, effective for systems requiring both hydrogen bonding and dispersion forces.

  • 
     (Dispersion):  15.6 MPa
    
    
    
  • 
     (Polar):  7.2 MPa
    
    
    
  • 
     (Hydrogen Bonding):  5.8 MPa
    
    
    

Synthesis & Manufacturing Workflow

The synthesis of Pentoxone is a classic example of the Michael addition of methanol to an


-unsaturated ketone (Mesityl Oxide). This process is reversible; therefore, strict control of temperature and acid catalysis is required to prevent the retro-reaction.
Mechanism
  • Protonation: Acid catalyst protonates the carbonyl oxygen of Mesityl Oxide.

  • Addition: Methanol attacks the

    
    -carbon (sterically hindered but electronically favorable).
    
  • Tautomerization: The enol form tautomerizes to the ketone product.

Synthesis Diagram (Graphviz)

The following diagram illustrates the industrial workflow from Acetone precursor to purified Pentoxone.

SynthesisWorkflow Acetone Acetone (Precursor) DAA Diacetone Alcohol Acetone->DAA Aldol Condensation MesOx Mesityl Oxide (Intermediate) DAA->MesOx Dehydration (-H2O) Reactor Reactor (MeOH + H+ Catalyst) MesOx->Reactor Feed Neutralization Neutralization (Base Wash) Reactor->Neutralization Crude Mixture Distillation Fractional Distillation (Purification) Neutralization->Distillation Organic Layer Distillation->MesOx Recycle Unreacted Pentoxone Pentoxone (Final Product) Distillation->Pentoxone Collection @ 160°C

Figure 1: Industrial synthesis pathway from Acetone to Pentoxone via Mesityl Oxide intermediate.

Protocol: Purity Analysis & Characterization

For drug development applications, verifying the absence of the


-unsaturated precursor (Mesityl Oxide) is critical due to its potential toxicity (Michael acceptor).
A. Gas Chromatography (GC-FID) Method
  • Objective: Quantify Pentoxone purity and residual Mesityl Oxide.

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detection: FID @ 250°C.

  • Expectation: Mesityl Oxide elutes significantly earlier than Pentoxone due to lower boiling point and lack of ether oxygen interaction.

B. Spectroscopic Identification (NMR)

The structure is easily validated by proton NMR due to its high symmetry and distinct chemical environments.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
-OCH₃ 3.18Singlet3HMethoxy group
-CH₂- 2.55Singlet2HMethylene (alpha to carbonyl)
CH₃-C=O 2.15Singlet3HAcetyl methyl
-C(CH₃)₂- 1.18Singlet6HGem-dimethyl

Stability & Reactivity Profile

Pentoxone is generally stable, but its ether linkage and ketone group dictate specific storage and handling requirements.

Reaction Pathways
  • Demethoxylation (Acidic Hydrolysis): In the presence of strong acids and heat, Pentoxone reverts to Mesityl Oxide and Methanol. This is the reverse of its synthesis.

  • Peroxide Formation: Like most ethers, Pentoxone can form explosive peroxides upon prolonged exposure to air and light, although the tertiary carbon attachment reduces this risk compared to secondary ethers (like diethyl ether).

  • Reduction: The ketone group can be reduced to a secondary alcohol (4-methoxy-4-methylpentan-2-ol) using NaBH₄.

Reactivity Pentoxone Pentoxone MesOx Mesityl Oxide (Toxic Impurity) Pentoxone->MesOx Acid/Heat (Hydrolysis) Alcohol 4-methoxy-4-methylpentan-2-ol Pentoxone->Alcohol Reduction (NaBH4) Peroxide Peroxides (Explosion Hazard) Pentoxone->Peroxide O2 / Time / UV Light

Figure 2: Primary degradation and reaction pathways for Pentoxone.

Safety & Toxicology (EHS)

  • Flammability: Flammable liquid (Category 3).[1] Grounding is required during transfer.[1]

  • Health:

    • Inhalation: Vapors may cause drowsiness and dizziness.

    • Skin/Eye: Mild to moderate irritant.

    • Toxicity: LD50 (Oral, Rat) is typically > 2000 mg/kg, classifying it as low acute toxicity, but the potential reversion to Mesityl Oxide (more toxic) in vivo is a consideration.

  • Handling: Store under nitrogen to prevent peroxide formation. Test for peroxides every 6-12 months.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methylpentan-2-one. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). 2-Pentanone, 4-methoxy-4-methyl- Data.[2][3][4][5][6][1][7] Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Workflows of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methyl-2-pentanone (commonly known as Pentoxone or 4-methoxy-4-methylpentan-2-one) is a highly versatile aliphatic keto-ether. Characterized by its unique combination of a reactive carbonyl group and a sterically hindered methoxy moiety, it serves as a critical building block in organic synthesis, a high-performance solvent in pharmaceutical manufacturing, and an intermediate in agricultural chemistry. This whitepaper provides an authoritative, in-depth analysis of its structural properties, mechanistic synthesis pathways, and validated analytical chromatography protocols.

Structural Elucidation and Quantitative Properties

The molecular architecture of 4-methoxy-4-methyl-2-pentanone features a branched pentane backbone. The presence of the methoxy group (-OCH₃) at the highly substituted fourth carbon confers unique electron-donating properties, which subtly influence the steric hindrance and nucleophilic reactivity of the adjacent ketone carbonyl[1]. This dual-functionality makes it highly soluble in organic solvents while maintaining moderate aqueous solubility[2].

To facilitate rapid reference and comparative analysis, the core quantitative and physicochemical parameters of the molecule are summarized in the table below:

PropertyValueSource
IUPAC Name 4-methoxy-4-methylpentan-2-one[3]
CAS Number 107-70-0[4]
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [4]
SMILES String CC(=O)CC(C)(C)OC[4]
Boiling Point 177 °C (at 760 mmHg)[2]
Density 0.895 – 0.901 g/mL[5]
LogP (Predicted) 0.824[6]
UV Absorption Max 260 nm[2]

Mechanistic Pathways and Chemical Synthesis

Causality in Synthetic Design

The primary industrial synthesis of 4-methoxy-4-methyl-2-pentanone relies on the functionalization of an


-unsaturated carbonyl compound. The most robust method is the acid-catalyzed oxa-Michael addition of methanol to mesityl oxide[7].

Mechanistic Rationale: An acid catalyst (typically a strongly acidic cation exchange resin) is strictly required to protonate the carbonyl oxygen of mesityl oxide. This protonation creates a resonance-stabilized carbocation, drastically increasing the electrophilicity of the


-carbon. Without this activation, the relatively weak nucleophile (methanol) cannot effectively attack the sterically hindered 

-position[7]. Following nucleophilic attack, the intermediate enol undergoes rapid tautomerization to yield the stable ketone product[7]. An alternative, albeit more complex, synthetic route involves reacting methyl vinyl ketone with methylamine hydrochloride in the presence of an iron oxide catalyst[2].

Synthesis A Mesityl Oxide (α,β-Unsaturated Ketone) D Protonated Enone Intermediate A->D Protonation B Methanol (Nucleophile) B->D Oxa-Michael Addition C Acid Catalyst (H+ Resin) C->D H+ donor E 4-Methoxy-4-methyl- 2-pentanone D->E Tautomerization

Fig 1: Acid-catalyzed oxa-Michael addition of methanol to mesityl oxide.

Protocol 1: Continuous Flow Synthesis via Cation Exchange Resin

This protocol outlines a self-validating, continuous-flow synthesis method adapted from established patent literature[5].

  • Reagent Preparation: Prepare a feed mixture of anhydrous methanol and mesityl oxide in a molar ratio between 2:1 and 4:1. The excess methanol drives the equilibrium toward the product.

  • Catalytic Bed Setup: Pack a continuous-flow reactor with a strongly acidic cation exchange resin in the hydrogen (H⁺) form. Maintain the bed at ambient to slightly elevated temperatures (e.g., 25 °C).

  • Reaction Phase: Pump the reagent mixture through the resin bed at a controlled feed rate (e.g., 0.552 mL/min depending on column dimensions).

  • Separation & Distillation: Continuously discharge the effluent and subject it to fractional distillation under reduced pressure. Remove unreacted methanol and mesityl oxide first.

  • Validation Checkpoint: Isolate the product fraction distilling at ~48 °C under reduced pressure (or 177 °C at atmospheric pressure). Validate the synthesis by measuring the refractive index; a successful run will yield an index of exactly 1.4180 at 20 °C and a density of 0.901 g/mL [5]. If these parameters deviate, adjust the column residence time.

Chromatographic Isolation and Mass Spectrometry

Causality in Analytical Method Development

Quantifying 4-methoxy-4-methyl-2-pentanone in pharmacokinetic studies or preparative workflows requires robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Because the molecule contains multiple oxygen atoms capable of hydrogen bonding, traditional silica-based columns can cause severe peak tailing due to secondary interactions with residual silanols. Utilizing a specialized low-silanol mixed-mode reverse-phase column (e.g., Newcrom R1) mitigates this issue, ensuring sharp, symmetrical peaks[6].

The choice of mobile phase additive is strictly dictated by the detector. Phosphoric acid is selected for UV detection because it lacks background absorbance at the analyte's


 of 260 nm[2][6]. Conversely, volatile formic acid is mandatory for Mass Spectrometry (MS) to prevent ion suppression and source contamination[6].

HPLC S Sample Prep (Analyte Isolation) C Newcrom R1 Column (Low Silanol RP) S->C M Mobile Phase MeCN/H2O + Acid M->C Isocratic/Gradient Flow D Detection UV (260 nm) / MS C->D Elution A Data Analysis (Pharmacokinetics) D->A Chromatogram/Spectra

Fig 2: RP-HPLC-UV/MS analytical workflow for 4-methoxy-4-methyl-2-pentanone.

Protocol 2: RP-HPLC-UV/MS Method
  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile (MeCN) and HPLC-grade Water.

    • For UV Analysis: Add 0.1% Phosphoric acid.

    • For MS Analysis: Add 0.1% Formic acid.

  • Column Equilibration: Install a Newcrom R1 (or equivalent low-silanol C18) column. For fast UPLC applications, utilize a 3 µm particle size[6]. Equilibrate the column with the mobile phase until the baseline stabilizes.

  • Validation Checkpoint (System Suitability): Inject a blank gradient to ensure a stable baseline at 260 nm. Inject a standard solution of 4-methoxy-4-methyl-2-pentanone. The system is validated for use only when the theoretical plate count exceeds standard laboratory thresholds and the peak tailing factor is

    
     1.5.
    
  • Detection & Mass Spectrometry: Monitor UV absorbance at 260 nm. If utilizing positive-ion electrospray ionization (ESI+), look for the highly characteristic protonated adduct [M+H]⁺ at m/z 131.106 and the sodium adduct [M+Na]⁺ at m/z 153.088[8].

Industrial Utility and Toxicology

Beyond its role as a synthetic intermediate, 4-methoxy-4-methyl-2-pentanone is widely deployed as a specialty solvent in general industrial operations, chemical processing, and agricultural medicine formulation[9]. Its sweet, fruity aroma also makes it a candidate for integration into flavor and fragrance formulations[1].

Handling and Safety: The compound is classified under GHS as a Flammable liquid and vapor (H226) and is Harmful if inhaled (H332)[4]. Standard operating procedures require handling in a well-ventilated area (or fume hood) using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[9]. Containers must be kept tightly closed and grounded to prevent static discharge.

References

  • 4-Methoxy-4-methyl-2-pentanone 107-70-0 | TCI EUROPE N.V. , tcichemicals.com, Link

  • CAS 107-70-0: 4-Methoxy-4-methylpentan-2-one , CymitQuimica, 10

  • 4-Methoxy-4-methyl-2-pentanone AldrichCPR , Sigma-Aldrich,4

  • 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 , PubChem, 3

  • 4-Methoxy-4-methyl-2-pentanone - SIELC Technologies , sielc.com, 6

  • 4-Methoxy-4-methyl-2-pentanone (CAS 107-70-0) , HazComFast, 9

  • 4-methoxy-4-methyl-2-pentanone (C7H14O2) , PubChemLite,8

  • US2871269A - Preparation of keto ethers , Google Patents, 5

  • Mesityl oxide , Solubility of Things, 1

  • a, B-Unsaturated Carbonyl - Compounds , uomustansiriyah.edu.iq, 7

Sources

Spectroscopic Profiling of 4-Methoxy-4-methylpentan-2-one (Pentoxone)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profile of 4-methoxy-4-methylpentan-2-one (Pentoxone). It is structured to serve as a primary reference for structural elucidation, impurity profiling, and analytical method development.

CAS: 107-70-0 | Formula: C


H

O

| MW: 130.19 g/mol

Executive Summary & Structural Logic

4-Methoxy-4-methylpentan-2-one, commercially known as Pentoxone, is a high-boiling solvent and synthesis intermediate. Structurally, it is a derivative of diacetone alcohol where the hydroxyl group is methylated.

For the analytical scientist, this molecule presents a unique "Singlet-Only" NMR signature due to its lack of vicinal protons, making it an excellent standard for resolution checks but a potential source of confusion if splitting is expected. Its fragmentation pattern in Mass Spectrometry is dominated by two distinct alpha-cleavage events driven by the stability of the resulting tertiary carbocation.[1]

Molecular Architecture
  • Backbone: Pentan-2-one chain.[2]

  • Functional Groups: Ketone (C2) and Tertiary Ether (C4).

  • Symmetry: The gem-dimethyl group at C4 renders the two methyls chemically equivalent.

  • Spin Systems: The methylene at C3 is isolated between a carbonyl and a quaternary carbon, resulting in no vicinal coupling.

Mass Spectrometry (EI) Analysis

Instrument: GC-MS (Electron Ionization, 70 eV)

The mass spectrum of Pentoxone is characterized by a weak or absent molecular ion (M


 130) and two dominant alpha-cleavage pathways. The stability of the tertiary carbon at position 4 directs fragmentation strongly toward the formation of the ether-containing cation.
Fragmentation Pathway Logic[3]
  • Alpha-Cleavage A (Left of Carbonyl): Cleavage of the C1-C2 bond is minor; however, cleavage of the C2-C3 bond generates the acylium ion (m/z 43 ), which is typically the base peak.

  • Alpha-Cleavage B (Right of Carbonyl): Cleavage of the C2-C3 bond also generates the stable tertiary carbocation/oxonium species [C(CH

    
    )
    
    
    
    OCH
    
    
    ]
    
    
    . This results in a highly characteristic peak at m/z 73 .
  • McLafferty Rearrangement: While theoretically possible (gamma-hydrogens on the C4-methyls), the steric bulk and the stability of the alpha-cleavage products suppress this pathway compared to linear ketones.

Key Ions Table
m/zIntensityAssignmentFragment StructureMechanism
130 < 1%M

[CH

COCH

C(CH

)

OCH

]

Molecular Ion (Unstable)
115 ~5-10%[M - CH

]

[CH

COCH

C(CH

)(OCH

)]

Loss of Methyl from C4
99 ~5%[M - OCH

]

[CH

COCH

C(CH

)

]

Loss of Methoxy radical
73 High [C

H

O]

[C(CH

)

OCH

]


-Cleavage
(Right)
43 100% [C

H

O]

[CH

C=O]


-Cleavage
(Left)
Fragmentation Diagram (DOT)

MS_Fragmentation M Molecular Ion [M]+ m/z 130 Frag43 Acylium Ion [CH3-C=O]+ m/z 43 (Base Peak) M->Frag43 α-Cleavage (Left) Loss of •CH2C(Me)2OMe Frag73 Tertiary Ether Cation [C(Me)2(OMe)]+ m/z 73 M->Frag73 α-Cleavage (Right) Loss of •CH3CO Frag115 Demethylated [M - CH3]+ m/z 115 M->Frag115 Loss of •CH3

Caption: Primary fragmentation pathways of Pentoxone under Electron Ionization (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (Chloroform-d) | Reference:  TMS (0.00 ppm)

The


H NMR spectrum is the definitive identification tool. The molecule lacks any vicinal protons (

), meaning all signals appear as singlets . If doublets or triplets are observed, the sample is contaminated (likely with starting material or dehydration products).
H NMR Data (400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
3.18 Singlet (s)3H-OCH

Methoxy group. Deshielded by Oxygen.
2.60 Singlet (s)2H-CH

-
Methylene at C3. Isolated between C=O and C

.
2.15 Singlet (s)3HCH

-C=O
Alpha-methyl to ketone (C1).
1.18 Singlet (s)6H-C(CH

)

-
Gem-dimethyls at C4. Equivalent due to symmetry.
C NMR Data (100 MHz)
Shift (

ppm)
TypeAssignmentNotes
208.5 C

C =O (C2)Typical ketone carbonyl.
73.8 C

C -OMe (C4)Quaternary carbon deshielded by Oxygen.
54.2 CH

-C H

- (C3)
Alpha to carbonyl, beta to ether.
49.1 CH

-OC H

Methoxy carbon.
32.1 CH

C H

-C=O (C1)
Alpha-methyl.
26.5 CH

-C(C H

)

-
Gem-dimethyl carbons.
Structure & Correlation Diagram (DOT)

NMR_Structure C1 C1 (Me) δH 2.15 δC 32.1 C2 C2 (C=O) δC 208.5 C1->C2 C3 C3 (CH2) δH 2.60 δC 54.2 C2->C3 C4 C4 (Cq) δC 73.8 C3->C4 C5 C5/C6 (Me) δH 1.18 δC 26.5 C4->C5 x2 OMe OMe δH 3.18 δC 49.1 C4->OMe

Caption: NMR Connectivity map showing chemical shifts for 1H and 13C nuclei.

Infrared (IR) Spectroscopy

Method: FT-IR (Neat/Liquid Film)

The IR spectrum confirms the two functionalities: the ketone and the ether. It is most useful for detecting the presence of hydroxyl impurities (Diacetone alcohol).

  • 2975, 2940 cm

    
    :  C-H Stretching (Alkane). Strong absorptions due to multiple methyl groups.
    
  • 1715 cm

    
    :  C=O Stretching (Ketone). Strong, sharp band.
    
  • 1365, 1385 cm

    
    :  Gem-dimethyl deformation (The "isopropyl split" doublet, characteristic of gem-dimethyls).
    
  • 1075 - 1150 cm

    
    :  C-O-C Stretching (Aliphatic Ether). Strong band, typically around 1080 cm
    
    
    
    .

Quality Control & Impurity Profiling

In synthesis and drug development, Pentoxone is often derived from Diacetone Alcohol (DAA) via Mesityl Oxide. Therefore, the spectrum must be scrutinized for these specific precursors.

ImpurityDetection MethodKey Signal Marker
Diacetone Alcohol IR /

H NMR
IR: Broad O-H stretch at 3400 cm

. NMR: Broad singlet ~4.0 ppm (OH).
Mesityl Oxide

H NMR / UV
NMR: Vinylic proton singlet at

6.1 ppm. UV: Strong absorption at 230-240 nm (Conjugated enone).
Acetone GC /

H NMR
NMR: Singlet at

2.17 ppm (overlaps with C1 methyl of Pentoxone, check integration ratios).

References

  • National Institute of Standards and Technology (NIST). 2-Pentanone, 4-methoxy-4-methyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. 4-Methoxy-4-methylpentan-2-one (Compound).[2][3] National Library of Medicine. [Link]

  • SIELC Technologies. Separation of 4-Methoxy-4-methyl-2-pentanone.[4] Application Notes.[5][6] [Link]

Sources

4-Methoxy-4-methylpentan-2-one: The Dual-Function Solvation Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-methoxy-4-methylpentan-2-one (Pentoxone), structured for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary: The "Problem-Solving" Solvent

In the landscape of industrial and pharmaceutical solvents, 4-methoxy-4-methylpentan-2-one (CAS: 107-70-0), commonly known as Pentoxone , occupies a unique functional niche. It is a high-boiling, slow-evaporating solvent that combines the solvency power of a ketone with the miscibility of an ether.

Unlike its structural relative Diacetone Alcohol (DAA), Pentoxone lacks a hydroxyl (-OH) group. This structural nuance is its critical differentiator: it provides high solvency for polar resins and active pharmaceutical ingredients (APIs) without reacting with isocyanates, anhydrides, or other moisture-sensitive functional groups. This guide explores the physicochemical mechanism, solvation thermodynamics, and safety profile of Pentoxone, positioning it as a strategic alternative in high-performance coatings and chemical synthesis.

Molecular Architecture & Physicochemical Profile

Structural Analysis

Pentoxone is a keto-ether. Its backbone consists of a pentan-2-one chain with a methoxy group and a gem-dimethyl group at the 4-position.

  • Ketone Carbonyl (C=O): Provides strong dipole-dipole interactions, making it effective for dissolving acrylics, epoxies, and vinyls.

  • Ether Oxygen (-O-): Increases hydrogen bond acceptance capability and flexibility, enhancing miscibility with a wider range of organic compounds.

  • Steric Bulk (Gem-dimethyl): The bulky methyl groups at the 4-position hinder the ether oxygen, modulating its reactivity and reducing the formation of peroxides compared to simple ethers.

Key Physicochemical Properties
PropertyValueRelevance to Application
Molecular Weight 130.19 g/mol Moderate volatility control.
Boiling Point 156–160 °CHigh boiling point allows for high-temperature reactions and smooth film coalescence.
Vapor Pressure ~1.7 mmHg @ 20°CLow volatility; reduces "skinning" in coatings and allows controlled evaporation.
Water Solubility Complete (Miscible)Excellent for water-borne reformulations and equipment cleaning.
Flash Point ~48 °C (Closed Cup)Flammable (Class 3), requires standard solvent safety protocols.
Density 0.91 g/mLLighter than water; facilitates phase separation in aqueous workups if salted out.

Mechanism of Solvation

Hansen Solubility Parameters (HSP)

The solvency mechanism of Pentoxone is best quantified using Hansen Solubility Parameters, which decompose the cohesive energy density into Dispersion (


), Polar (

), and Hydrogen Bonding (

) components.
  • 
     (Dispersion):  ~15.3 MPa
    
    
    
    – Similar to most aliphatic backbones.
  • 
     (Polar):  ~6.0 MPa
    
    
    
    – Moderate polarity driven by the ketone and ether dipoles.
  • 
     (H-Bonding):  ~5.9 MPa
    
    
    
    – Strictly a hydrogen bond acceptor . It cannot donate protons, which prevents interference in proton-sensitive reactions (e.g., urethane formation).
Solvation Dynamics Visualization

The following diagram illustrates how Pentoxone creates a solvation shell around a polar polymer chain (e.g., Nitrocellulose or Epoxy), utilizing its dual functional groups.

SolvationMechanism Solvent Pentoxone Molecule (4-methoxy-4-methylpentan-2-one) Ketone Ketone Group (C=O) Dipole Interaction Solvent->Ketone Ether Ether Group (-O-) H-Bond Acceptor Solvent->Ether Interaction1 Dipole-Dipole Alignment Ketone->Interaction1 Interaction2 H-Bonding (Solute Donor -> Solvent Acceptor) Ether->Interaction2 Solute Polar Solute (e.g., Epoxy Resin / API) Solute->Interaction1 Polar Sites Solute->Interaction2 -OH / -NH Groups Result Stable Solvation Shell (Thermodynamic Stability) Interaction1->Result Interaction2->Result

Figure 1: Mechanistic interaction of Pentoxone with polar solutes. The molecule acts as a "double-anchor," stabilizing solutes via both carbonyl dipoles and ether oxygen acceptors.

Applications in High-Performance Systems

The "Non-Reactive" Diluent for Polyurethanes

In polyurethane (PU) systems, hydroxyl-containing solvents (like alcohols or glycol ethers) react with isocyanates to form carbamates, destroying the crosslinker.

  • Mechanism: Pentoxone is aprotic . It dissolves the polyol and isocyanate components to reduce viscosity but does not compete for the isocyanate group.

  • Result: Extended pot-life and preserved stoichiometry in 2K (two-component) formulations.

High-Solids Coatings & Film Formation

Pentoxone’s slow evaporation rate (approx. 0.22 relative to Butyl Acetate) keeps the film "open" longer.

  • Flow & Leveling: It allows the polymer chains to relax and orient effectively before the film locks, reducing defects like orange peel or pinholing.

  • Blush Resistance: Its high water miscibility and boiling point prevent moisture condensation (blushing) during drying in humid conditions.

Pharmaceutical Processing (Solvent Swapping)

In API synthesis, switching from a low-boiling solvent (e.g., DCM or Acetone) to a high-boiling solvent is often necessary for crystallization or high-temperature steps.

  • Protocol: Pentoxone serves as the "chaser" solvent. Its high boiling point (160°C) ensures that lower-boiling solvents are quantitatively removed during distillation, leaving the API dissolved or suspended in Pentoxone for the next reaction step.

Safety, Toxicology & Environmental Fate[1]

Regulatory Status (ICH Q3C)

For drug development professionals, regulatory classification is paramount.

  • Status: 4-methoxy-4-methylpentan-2-one is not explicitly listed in the ICH Q3C (R8) Tables 1, 2, or 3.

  • Implication: It is treated as an "Unclassified Solvent." Manufacturers must justify its use.[1][2]

  • Action Required: Establish a Permitted Daily Exposure (PDE) limit based on toxicological data (NOEL/LOEL) using the formula:

    
    
    Where F-factors account for interspecies variability and study duration.
    
Metabolic Pathway (Hypothetical)

Based on its structure, the metabolic clearance likely follows standard ketone reduction and ether dealkylation pathways.

Metabolism cluster_Phase1 Phase I Metabolism (Liver) Parent Pentoxone (Parent Compound) Reductase Ketone Reduction (Aldo-keto Reductases) Parent->Reductase CYP O-Dealkylation (CYP450 Enzymes) Parent->CYP Metabolite1 4-methoxy-4-methylpentan-2-ol (Alcohol) Reductase->Metabolite1 Metabolite2 4-hydroxy-4-methylpentan-2-one (Diacetone Alcohol) CYP->Metabolite2 Excretion Conjugation & Excretion (Glucuronidation -> Urine) Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Predicted metabolic clearance pathways involving ketone reduction and oxidative dealkylation.

Experimental Protocols

Protocol: High-Efficiency Solvent Swap

Objective: Replace Dichloromethane (DCM) with Pentoxone for a high-temperature cyclization reaction.

  • Initial State: API dissolved in DCM (BP 40°C).

  • Charge: Add Pentoxone (BP 160°C) to the reactor. Ratio: 2-3x volume relative to final target concentration.

  • Distillation:

    • Set jacket temperature to 60°C.

    • Apply mild vacuum (400 mbar) to strip DCM.

    • Observation: Temperature will plateau at DCM boiling point, then rise.

  • Endpoint: When internal temperature rises >80°C and distillate flow ceases, DCM is removed.

  • Validation: GC Headspace analysis to confirm DCM < 600 ppm (ICH limit).

Solvent Selection Decision Tree

Use this logic to determine if Pentoxone is the correct solvent for your formulation.

SelectionTree Start Select Solvent Q1 Is the system water-sensitive (e.g., Isocyanates)? Start->Q1 Q2 Is high boiling point (>150°C) required? Q1->Q2 Yes (Avoid -OH) UseDAA Use Diacetone Alcohol (Cheaper, H-donor) Q1->UseDAA No (-OH allowed) Q3 Is the solute highly polar? Q2->Q3 Yes UseMIBK Use MIBK (Lower BP, Class 2) Q2->UseMIBK No (Need faster evap) UsePentoxone USE PENTOXONE Q3->UsePentoxone Yes UseEster Use Esters/Glycols Q3->UseEster No

Figure 3: Decision matrix for selecting Pentoxone over common alternatives like MIBK or Diacetone Alcohol.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Reference for solubility parameter methodology).
  • International Conference on Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. Retrieved from [Link]

  • Shell Chemical LP. (2005). Pentoxone Solvent Technical Datasheet.

Sources

The Technical History of 4-Methoxy-4-methyl-2-pentanone: From Acetone Condensate to Industrial Solvent

[1]

Abstract

4-Methoxy-4-methyl-2-pentanone is a keto-ether solvent originally developed to bridge the performance gap between low-boiling ketones and slow-evaporating esters in coating formulations.[1] Synthesized via the acid-catalyzed Michael addition of methanol to mesityl oxide, it rose to prominence in the mid-20th century under the Shell Chemical trade name Pentoxone . This guide explores its discovery within the broader context of acetone condensation chemistry, its specific catalytic manufacturing evolution, and the physicochemical properties that defined its role in the high-performance coatings industry.

Part 1: The Genesis – Early Chemistry of Mesityl Oxide Derivatives

The history of 4-methoxy-4-methyl-2-pentanone is inextricably linked to the industrialization of acetone and its self-condensation products.[1] In the mid-19th century, chemists such as Heintz (1875) and Claisen began rigorously mapping the condensation of acetone.

The Acetone Chain

The discovery pathway follows a logical chemical progression:

  • Aldol Condensation: Acetone condenses to form Diacetone Alcohol (DAA) .[2]

  • Dehydration: DAA dehydrates to form Mesityl Oxide (

    
    -unsaturated ketone).
    
  • Michael Addition: Mesityl oxide accepts nucleophiles (like methanol) at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon.[1]
    

While mesityl oxide was well-known by the late 1800s, the specific synthesis of its methyl ether (4-methoxy-4-methyl-2-pentanone) remained a laboratory curiosity until the demand for specialized solvents grew.[1] Early attempts at adding alcohols to mesityl oxide using simple mineral acids (H₂SO₄, HCl) were often plagued by reversibility and the formation of side products like phorone.

The Breakthrough: Catalytic Control

The definitive technical leap occurred in the early 20th century. Researchers identified that the addition of methanol to the olefinic double bond of mesityl oxide required precise control to prevent polymerization.

  • Hoffman (1927): A pivotal moment in the process chemistry was the application of acid ion-exchange resins (e.g., sulfonated polystyrene resins like Dowex 50) to catalyze this reaction. Hoffman and subsequent researchers at Shell Chemical demonstrated that solid acid catalysts could drive the equilibrium toward the ether with high selectivity, solving the separation issues inherent in homogeneous acid catalysis.

Part 2: Industrial Synthesis & Mechanism

The industrial manufacture of 4-methoxy-4-methyl-2-pentanone relies on the Michael addition of methanol to mesityl oxide.[1] This reaction exploits the electrophilic nature of the

Reaction Mechanism

The reaction is reversible and exothermic.

  • Protonation: The carbonyl oxygen of mesityl oxide is protonated by the acid catalyst, increasing the electrophilicity of the

    
    -carbon.
    
  • Nucleophilic Attack: Methanol attacks the

    
    -carbon.[1]
    
  • Tautomerization: The resulting enol tautomerizes to the ketone, yielding the product.[3]

DOT Diagram: Synthesis Pathway

SynthesisPathwayAcetoneAcetone(C3H6O)DAADiacetone Alcohol(Intermediate)Acetone->DAAAldol Condensation(Base Cat.)MOMesityl Oxide(C6H10O)DAA->MODehydration(-H2O)Product4-methoxy-4-methyl-2-pentanone(Pentoxone)MO->ProductMichael Addition(H+ Cat.)MethanolMethanol(CH3OH)Methanol->Product

Caption: The industrial route from acetone to 4-methoxy-4-methyl-2-pentanone via mesityl oxide intermediate.[1][2]

Experimental Protocol: Ion-Exchange Catalysis (Historical Adaptation)

Based on the methods refined by Shell Chemical (circa 1960).[1]

Reagents:

  • Mesityl Oxide (freshly distilled to remove acetone).

  • Methanol (anhydrous, excess).

  • Catalyst: Amberlyst 15 or Dowex 50 (H+ form).

Procedure:

  • Feed Preparation: Mix mesityl oxide and methanol in a 1:3 molar ratio. The excess methanol drives the equilibrium forward.

  • Reaction: Pass the mixture through a fixed-bed reactor containing the cation-exchange resin at 40–60°C. Higher temperatures favor the reverse reaction (elimination of methanol).

  • Separation: The effluent is distilled. Methanol (b.p. 64.7°C) is recovered overhead. The product (b.p. ~160°C) is separated from unreacted mesityl oxide (b.p. 130°C).

  • Yield: Conversions of 60-70% per pass were typical, with high selectivity (>90%).

Part 3: Commercial Era – The "Pentoxone" Solvent

In the post-WWII era, the coatings industry shifted from natural oils to synthetic resins (nitrocellulose, vinyls, acrylics, epoxies). These new polymers required "active" solvents with specific evaporation profiles.

The Shell Chemical Introduction

Shell Chemical introduced Pentoxone (their trade name for 4-methoxy-4-methyl-2-pentanone) as a high-boiling solvent.[1] It was positioned to compete with:

  • Cyclohexanone: Good solvency but strong odor and yellowing issues.

  • Glycol Ethers (Cellosolves): Good flow but different toxicity profiles.

  • Isophorone: Excellent solvency but very slow evaporation and strong odor.

Physicochemical Profile

Pentoxone offered a unique "double-action" solvency due to its bifunctional nature (ether + ketone).[1]

PropertyValueSignificance in Coatings
Boiling Point 159–162°CHigh boiler; promotes flow and leveling, prevents blushing.[1]
Evaporation Rate 0.22 (BuAc=1)Slow tail solvent; keeps film open longer for gloss development.
Solubility Parameter 9.1 (Hansen)Excellent for Vinyl Chloride-Acetate copolymers and Nitrocellulose.[1]
Water Solubility CompleteUnusual for a C7 ketone; allowed use in waterborne/hybrid systems.
Structure Sterically hinderedThe gem-dimethyl group reduced reactivity, making it stable.[1]
The "Incralac" Application

One of the most enduring historical applications of Pentoxone was in the formulation of Incralac , a specialized lacquer developed in the 1960s by the International Copper Research Association (INCRA) for protecting copper and bronze sculpture.

  • Role: Pentoxone was used as a solvent in the original formulation to dissolve the acrylic resin (Paraloid B-44) and the corrosion inhibitor (Benzotriazole).

  • Why? Its slow evaporation rate prevented the "orange peel" effect on large metal surfaces, ensuring a crystal-clear, leveling protective coat.

Part 4: Decline and Modern Status

Despite its technical utility, the widespread use of 4-methoxy-4-methyl-2-pentanone declined in the late 20th century.[1]

1. Environmental Regulations: The rise of VOC (Volatile Organic Compounds) regulations and the HAPs (Hazardous Air Pollutants) lists pressured the coatings industry to move toward waterborne systems or solvents with faster biodegradation profiles. While Pentoxone is water-soluble, its production from mesityl oxide (a known irritant) and the cost of the two-step synthesis made it less economically attractive than simpler esters or MIBK.[1]

2. Supply Chain Consolidation: Shell Chemical eventually discontinued the "Pentoxone" brand as a bulk commodity. The solvent is now largely a "fine chemical" used in niche synthesis or specific photoresist strippers rather than a bulk paint solvent.

3. Safety Profile:

  • Flammability: Flash point ~48°C (Flammable Liquid).

  • Toxicity: Moderate skin/eye irritant. It does not carry the severe neurotoxicity warnings of some glycol ethers, but its structural similarity to other ketones requires standard vapor precautions.

References

  • Heintz, W. (1875).[4] Ueber die Einwirkung von Ammoniak auf Aceton. Annalen der Chemie, 178, 343.[4] (Early foundation of acetone condensation chemistry).

  • Hoffman, A. (1927).[5] The Condensation of Mesityl Oxide with Alcohols. Journal of the American Chemical Society, 49(2), 530–535. Link (The seminal paper on the catalytic synthesis of the ether).

  • Shell Chemical Company. (1960). Pentoxone High Boiling Solvent: Technical Bulletin. Shell Chemical Corporation, Industrial Chemicals Division.
  • International Copper Research Association (INCRA). (1966). Incralac: Protection of Copper and its Alloys.
  • National Institute of Standards and Technology (NIST). (2023). 4-Methoxy-4-methyl-2-pentanone Spectral Data. NIST Chemistry WebBook, SRD 69. Link

  • Wypych, G. (2019). Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing. (Modern context on solvent replacement and properties).

Thermodynamic and Solvation Profiling of 4-Methoxy-4-methylpentan-2-one in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methylpentan-2-one (commonly known as pentoxone or 4-methoxy-4-methyl-2-pentanone) is a highly versatile, bifunctional organic liquid utilized extensively in chemical synthesis, resin coatings, and active pharmaceutical ingredient (API) processing [1]. Because it is a liquid at standard temperature and pressure, discussions regarding its "solubility" in organic solvents fundamentally describe its mutual miscibility and partitioning behavior . This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics, predictive thermodynamic modeling using Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for determining phase boundaries in complex organic mixtures.

Structural Causality of Solvation Dynamics

The exceptional solvency power and broad miscibility profile of 4-methoxy-4-methylpentan-2-one stem directly from its molecular architecture. It features a branched aliphatic backbone that disrupts highly ordered solvent networks, lowering the entropic penalty of mixing.

More importantly, it contains two distinct oxygen-bearing functional groups:

  • Ketone Moiety (C=O): Imparts a strong localized dipole, facilitating dipole-dipole interactions with polar aprotic solvents (e.g., dichloromethane, acetone).

  • Ether Moiety (-O-): Acts as a dedicated hydrogen-bond acceptor, enabling favorable thermodynamic mixing with polar protic solvents (e.g., ethanol, methanol) without self-associating, as the molecule lacks hydrogen-bond donors.

This dual-functionality allows pentoxone to bridge the miscibility gap between non-polar hydrocarbons and highly polar protic systems, making it an ideal co-solvent in biphasic extraction processes.

Solvation Solute 4-Methoxy-4-methylpentan-2-one (Bifunctional Scaffold) Ketone Ketone Moiety (C=O) Solute->Ketone Contributes Ether Ether Moiety (-O-) Solute->Ether Contributes Alkyl Aliphatic Backbone (Branched) Solute->Alkyl Contributes Polar Polar Aprotic Solvents (e.g., Acetone, DCM) Ketone->Polar Dipole-Dipole Protic Polar Protic Solvents (e.g., Alcohols) Ether->Protic H-Bond Acceptor NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Alkyl->NonPolar Dispersion Forces

Caption: Solvation mechanisms of 4-methoxy-4-methylpentan-2-one in various organic media.

Physicochemical Profiling & Predictive Miscibility (HSP)

To systematically predict the solubility of pentoxone in any given organic solvent, formulation scientists rely on Hansen Solubility Parameters (HSP) . The total cohesive energy density of the liquid is divided into dispersion (


), polar (

), and hydrogen-bonding (

) forces [2].

The distance (


) between pentoxone (1) and a target solvent (2) in Hansen space is calculated via:


If


 is smaller than the interaction radius (

) of the solute, the two liquids are fully miscible. Pentoxone's centrally located HSP values (

,

,

) dictate that it is completely miscible with almost all standard organic solvents, while exhibiting a moderate partition coefficient (LogP

0.36 - 0.46) and an aqueous solubility limit of ~280 g/L [3][4][5].
Table 1: Core Physicochemical Properties
PropertyValueImplication for Solvation
Molecular Weight 130.18 g/mol Small molecular volume enhances diffusion rates in solution.
Density (25 °C) 0.895 - 0.91 g/mLForms the upper organic layer when partitioned with water.
Boiling Point 156 - 160 °CLow volatility reduces evaporative loss during high-temp extractions.
LogP (Octanol/Water) 0.36 - 0.46Indicates slight lipophilicity; excellent for biphasic API partitioning.
Water Solubility ~280 g/L (25 °C)High for an organic solvent, necessitating salting-out for phase separation.
Table 2: Predictive Miscibility via Hansen Distance ( )
Target Solvent



Calculated

Empirical Miscibility
Chloroform 17.83.15.75.78 Fully Miscible
Toluene 18.01.42.08.10 Fully Miscible
Hexane 14.90.00.08.45 Fully Miscible
Ethanol 15.88.819.413.80 Fully Miscible
Water 15.516.042.337.70 Partially Soluble (Biphasic)

Experimental Protocol: Self-Validating Determination of Mutual Solubility

While pentoxone is miscible with common organics, determining its exact solubility limits in heavily fluorinated solvents, ionic liquids, or complex polymer resins requires rigorous empirical testing. The following protocol establishes a self-validating system to prevent kinetic trapping and analytical artifacts.

Causality Behind Experimental Choices:
  • Isothermal Equilibration: Solubility is strictly temperature-dependent. Fluctuations lead to supersaturation. Thermostating at ±0.1 °C ensures true thermodynamic equilibrium.

  • GC-FID Quantification: Pentoxone lacks a strong conjugated

    
    -system, resulting in weak UV absorption (only minor absorbance at 260 nm) [1]. Gas Chromatography with Flame Ionization Detection (GC-FID) provides universal, highly sensitive carbon detection independent of chromophores.
    
  • Thermodynamic Validation Loop: By measuring solubility at three distinct temperatures, researchers can plot

    
     vs 
    
    
    
    . A linear van 't Hoff plot (
    
    
    ) mathematically proves that the system reached equilibrium and no phase-transition artifacts occurred.
Step-by-Step Methodology
  • Biphasic Preparation: In a hermetically sealed, inert borosilicate vial, combine 4-methoxy-4-methylpentan-2-one with the target organic solvent at a 1:1 (v/v) ratio to intentionally force a phase separation (if a miscibility gap exists).

  • Isothermal Agitation: Submerge the vial in a precision-controlled water/oil bath at the target temperature (

    
    ). Agitate via magnetic stirring at 500 RPM for 48 hours to overcome mass transfer resistance.
    
  • Phase Separation: Transfer the mixture to a temperature-controlled ultracentrifuge. Spin at 10,000 RPM for 30 minutes to cleanly separate the heavy and light organic phases, eliminating micro-emulsions.

  • Sampling & Quantification: Carefully extract 10

    
    L of the target phase using a heated, gas-tight syringe (to prevent precipitation inside the needle). Dilute immediately in a miscible internal standard solution (e.g., internal standard nonane in acetone). Analyze via GC-FID.
    
  • Self-Validation (The van 't Hoff Check): Repeat steps 1-4 at temperatures

    
     and 
    
    
    
    . Calculate the mole fraction (
    
    
    ) of pentoxone. Plot
    
    
    vs
    
    
    . If the
    
    
    of the linear regression is
    
    
    , the data is kinetically compromised (e.g., evaporative loss or supersaturation). The protocol strictly dictates discarding the data and repeating from Step 1 with a 72-hour equilibration time.

Protocol Step1 1. Biphasic Preparation (Solute + Organic Solvent) Step2 2. Isothermal Equilibration (Thermostated at ±0.1°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. Quantification (GC-FID / Karl Fischer) Step3->Step4 Step5 5. Self-Validation (Mass Balance & van 't Hoff) Step4->Step5 Step5->Step2 If variance > 2%

Caption: Self-validating workflow for determining mutual solubility limits in organic solvents.

Implications for Drug Development & Synthesis

In pharmaceutical manufacturing, the selection of an organic solvent dictates the polymorphic outcome of API crystallization and the efficiency of liquid-liquid extractions.

Because pentoxone is highly miscible with both low-polarity solvents (like toluene) and high-polarity solvents (like ethanol), it serves as a powerful co-solvent to tune the dielectric constant of a crystallization matrix. Furthermore, its moderate LogP (0.36) means that during aqueous workups, it will readily partition into the organic layer, carrying lipophilic APIs with it, while leaving highly polar impurities in the aqueous waste stream. However, its relatively high water solubility (~280 g/L) requires the addition of inorganic salts (e.g., NaCl) to the aqueous phase to "salt out" the pentoxone, driving it entirely into the organic phase to maximize API recovery.

References

  • 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem National Center for Biotechnology Information (NIH). URL: [Link]

  • HSP Basics | Practical Solubility Science Prof Steven Abbott. URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook (2000) Kinam Park / CRC Press. URL: [Link]

Sources

Thermodynamic Profiling of 4-Methoxy-4-methyl-2-pentanone: Vapor Pressure and Boiling Point Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methyl-2-pentanone (CAS: 107-70-0), commonly known in the industry as Pentoxone, is a bifunctional organic solvent featuring both ketone and ether moieties. This unique structural profile grants it exceptional solvency for a variety of resins, active pharmaceutical ingredients (APIs), and synthetic intermediates. For researchers and drug development professionals, mastering the thermodynamic properties of Pentoxone—specifically its vapor pressure and boiling point—is critical for designing efficient chemical syntheses, optimizing API drying cycles, and ensuring process safety.

Structural Causality and Thermodynamic Behavior

The macroscopic properties of 4-methoxy-4-methyl-2-pentanone are directly dictated by its molecular architecture. With a molecular formula of C₇H₁₄O₂, the molecule lacks hydrogen-bond donors (such as -OH or -NH groups) but possesses two strong hydrogen-bond acceptors: the carbonyl oxygen and the methoxy oxygen.

Causality of Volatility: Because Pentoxone cannot self-associate via intermolecular hydrogen bonding, its boiling point (156 °C) is significantly lower than that of aliphatic diols or heavily hydrogen-bonded molecules of similar molecular weight[1]. However, the strong dipole-dipole interactions induced by the highly electronegative oxygen atoms prevent it from being as volatile as pure alkanes. Consequently, it exhibits a moderate vapor pressure of 2.2 mmHg at 25 °C[2], making it volatile enough for removal via vacuum drying, yet stable enough to be used in heated reactions without excessive pressurization.

Quantitative Thermodynamic Data

The following table synthesizes the critical physical and thermodynamic properties of 4-methoxy-4-methyl-2-pentanone, establishing the baseline for process engineering.

PropertyValueTest Conditions / NotesSource
Molecular Weight 130.19 g/mol Computed Standard3[3]
Boiling Point 156 °Cat 760 mmHg1[1]
Vapor Pressure 2.2 mmHgat 25 °C2[2]
Vapor Pressure 3.5 hPa (~2.6 mmHg)at 20 °C4[4]
Density 0.91 g/cm³at 20 °C5[5]
Flash Point 48 °C (118.4 °F)Closed Cup5[5]

Experimental Methodology: Precision Measurement Protocols

To ensure high-fidelity data suitable for regulatory submissions and scale-up engineering, thermodynamic measurements must be derived from self-validating protocols. The following methodologies detail the rigorous determination of boiling point and vapor pressure.

Protocol A: Ebulliometric Determination of Boiling Point

Causality of Method Choice: Simple distillation is highly susceptible to superheating, where the liquid temperature exceeds the true boiling point due to a lack of nucleation sites. Ebulliometry solves this by utilizing a Cottrell pump, which continuously sprays the boiling liquid-vapor mixture over a thermowell, ensuring true thermodynamic equilibrium between the phases.

Step-by-Step Workflow:

  • System Calibration (Self-Validation Step): Charge the ebulliometer with a high-purity reference standard (e.g., HPLC-grade Toluene). Heat to boiling and record the equilibrium temperature. If the measured boiling point deviates by >0.1 °C from the literature standard, the system must be cleaned and recalibrated.

  • Sample Introduction: Drain the reference standard, dry the apparatus under vacuum, and introduce 50 mL of >97% pure 4-methoxy-4-methyl-2-pentanone[1].

  • Equilibration: Apply heat via a precision heating mantle until a steady reflux is achieved. The Cottrell pump will begin cycling the liquid-vapor mixture.

  • Data Acquisition: Monitor the temperature via a calibrated RTD (Resistance Temperature Detector). Record the boiling point (expected ~156 °C[5]) only when the temperature remains stable within ±0.05 °C for 10 consecutive minutes.

  • Pressure Correction: Record the ambient barometric pressure and apply the Sydney Young equation to normalize the boiling point to standard atmospheric pressure (760 mmHg).

Protocol B: Static Method for Vapor Pressure Determination

Causality of Method Choice: The static method is ideal for moderately volatile solvents. However, dissolved atmospheric gases (N₂, O₂) will exert their own partial pressures, artificially inflating the vapor pressure reading according to Henry's Law. Therefore, rigorous degassing is mandatory to measure the true vapor pressure of the solvent.

Step-by-Step Workflow:

  • Sample Loading: Place 20 mL of Pentoxone into the static cell connected to a high-vacuum manifold equipped with a capacitance manometer.

  • Freeze-Pump-Thaw Degassing:

    • Freeze: Submerge the cell in liquid nitrogen until the sample is completely frozen solid.

    • Pump: Open the cell to the vacuum manifold to evacuate headspace gases.

    • Thaw: Isolate the cell and allow the sample to thaw, releasing trapped dissolved gases.

    • Repeat this cycle a minimum of three times until no pressure spike is observed upon thawing.

  • Isothermal Measurement: Submerge the cell in a precision-controlled liquid bath at 25 °C. Allow 30 minutes for thermal equilibration.

  • Data Acquisition: Record the vapor pressure reading from the capacitance manometer (expected ~2.2 mmHg[2]). Repeat at multiple temperatures (e.g., 20 °C, 30 °C, 40 °C).

  • Self-Validation (Residual Analysis): Fit the acquired temperature-pressure data to the Antoine Equation (

    
    ). Calculate the residuals (Measured VP - Calculated VP). A valid, leak-free run will yield random residuals near zero. A systematic trend indicates a micro-leak or volatile impurity, automatically invalidating the dataset.
    

Implications in Drug Development and Chemical Synthesis

Understanding these thermodynamic parameters is vital for process chemists:

  • Solvent Removal & API Drying: Because Pentoxone has a vapor pressure of 2.2 mmHg at 25 °C[2], vacuum drying ovens must be capable of achieving deep vacuum (< 0.5 mmHg) to effectively strip residual solvent from heat-sensitive APIs without requiring elevated temperatures that could cause degradation.

  • Process Safety: With a flash point of 48 °C[5], Pentoxone is classified as a flammable liquid. Any process operating near its boiling point of 156 °C[1] must utilize explosion-proof (ATEX-rated) equipment and inert gas blanketing to mitigate ignition risks.

Thermodynamic Validation Workflow

G N1 Reference Standard Calibration (Toluene) N3 Ebulliometric BP Measurement N1->N3 N4 Static VP Measurement N1->N4 N2 Sample Degassing (Freeze-Pump-Thaw) N2->N4 N5 Antoine Equation Data Fitting N3->N5 N4->N5 N6 Self-Validation: Residual Analysis N5->N6

Thermodynamic validation workflow for vapor pressure and boiling point.

References

  • PubChem CID 7884: 4-Methoxy-4-methyl-2-pentanone Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 4-Methoxy-4-methyl-2-pentanone, 97% Source: Thermo Scientific Alfa Aesar / Fisher Scientific URL:[Link]

  • 4-Methoxy-4-methyl-2-pentanone - Hazardous Agents Source: Haz-Map URL:[Link]

  • DOSS: 4-Methoxy-4-methyl-2-pentanone Source: Toxics Use Reduction Institute (TURI) URL: [Link]

Sources

In-Depth Technical Guide to the Health and Safety of 4-Methoxy-4-methylpentan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling and use of 4-methoxy-4-methylpentan-2-one (CAS No. 107-70-0), a versatile solvent also known as Pentoxone. The information herein is intended to equip laboratory personnel with the necessary knowledge to work with this chemical safely, understand its potential hazards, and respond effectively in case of an emergency.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. 4-Methoxy-4-methylpentan-2-one is a clear, colorless liquid with a mild, pleasant odor.[1] Its physical and chemical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C7H14O2[2]
Molecular Weight 130.18 g/mol [3]
Boiling Point 160 °C (320 °F)[2]
Melting Point -30 °C (-22 °F)[2]
Flash Point 60 °C (140 °F) (closed cup)[2]
Autoignition Temperature 400 °C (752 °F)[3]
Vapor Pressure 2.2 mmHg at 20 °C[4]
Vapor Density 4.49 (Air = 1)[3]
Specific Gravity 0.89 (Water = 1)[2]
Solubility in Water 28 g/100 mL at 25 °C[2]
LogP (Octanol/Water Partition Coefficient) 0.36[3]

The relatively high flash point indicates that while flammable, it is less volatile than many common laboratory solvents. However, its vapor is denser than air, meaning it can accumulate in low-lying areas and travel to a source of ignition.[3][5]

Section 2: Toxicological Profile and Hazard Analysis

4-Methoxy-4-methylpentan-2-one is classified as harmful if inhaled and is an irritant to the skin, eyes, and respiratory tract.[2][4][6] The primary routes of occupational exposure are inhalation and dermal contact.[3]

Acute Toxicity
  • Oral LD50 (Rat): 2080 mg/kg[7]

  • Dermal LD50 (Rabbit): > 16,000 mg/kg[4]

  • Inhalation LC50 (Rat): 8.2 - 16.4 mg/m³ (4 hours)[4]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

Mechanism of Toxicity

The irritant effects of 4-methoxy-4-methylpentan-2-one are likely due to its solvent properties, which can defat the skin and disrupt cell membranes upon contact. Inhalation of high concentrations of the vapor can depress the central nervous system, leading to dizziness and anesthetic effects.[8] Aspiration of the liquid into the lungs can cause chemical pneumonitis, a serious inflammatory condition.[2]

Chronic Exposure

Prolonged or repeated exposure can lead to dermatitis.[4] The substance is reported to be toxic to the lungs, nervous system, and mucous membranes.[7]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for ensuring a safe working environment.

Engineering Controls
  • Ventilation: Work with 4-methoxy-4-methylpentan-2-one should be conducted in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations below exposure limits.[2]

  • Explosion-Proof Equipment: Due to its flammability, all electrical equipment used in the vicinity should be explosion-proof.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 4-methoxy-4-methylpentan-2-one:

  • Eye Protection: Chemical safety goggles are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or in situations where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Caption: First-aid response for different exposure routes.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air. [5]Containers may explode when heated. [5]* Hazardous Combustion Products: Burning may produce toxic and irritating fumes, including carbon oxides. [2][8]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE. [7]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. [5]Use non-sparking tools. [7]

Section 6: Environmental Information

4-methoxy-4-methylpentan-2-one is expected to have a low potential for bioaccumulation. [7]It is predicted to degrade in the atmosphere with a half-life of approximately 3.1 days. [3]Due to its water solubility, it may leach into the soil. [3]While specific ecotoxicity data is limited, it is important to prevent its release into the environment. [6]

References

  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • INCHEM. (2004, April). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Agilent. (2019, March 25). 4-Methyl-2-Pentanone - Safety Data Sheet. Retrieved from [Link]

  • PENTA s.r.o. (2025, July 8). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • OSHA. (2020, December 22). DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

Sources

environmental fate of 4-methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Environmental Fate of 4-Methoxy-4-Methyl-2-Pentanone

Introduction

4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0), also known as Pentoxone, is a colorless liquid with a mild odor used primarily as a solvent for a variety of resin coatings in industrial applications.[1][2] Its use in widespread applications necessitates a thorough understanding of its behavior, persistence, and ultimate fate upon release into the environment. This technical guide provides a comprehensive analysis of the , synthesizing available experimental data with established scientific principles and predictive models. The guide is intended for researchers, environmental scientists, and drug development professionals who may utilize this compound and require a robust understanding of its environmental profile.

Physicochemical Properties and Environmental Distribution

The environmental partitioning of a chemical is governed by its fundamental physicochemical properties. These properties dictate whether a substance will preferentially reside in the air, water, soil, or biota. For 4-methoxy-4-methyl-2-pentanone, its properties suggest a notable mobility in the environment, with a primary distribution into the air and water compartments.

Key Physicochemical Data

The essential properties of 4-methoxy-4-methyl-2-pentanone are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.19 g/mol [3]
Physical State Colorless Liquid[1][4]
Boiling Point 147-163 °C (297-325 °F)[3]
Melting Point -30 °C[3][5]
Vapor Pressure 4.2 hPa (0.42 kPa) at 25°C[5]
Water Solubility 280 g/L (28%) at 25°C[5][6]
Log Octanol-Water Partition Coeff. (LogP) 0.36[3][5]
Flash Point 48-60 °C (118-141 °F)[6][7][8]
Relative Density (water=1) 0.89[3][5]
Relative Vapor Density (air=1) 4.49[3][5]
Predicted Environmental Distribution

A chemical's vapor pressure, water solubility, and LogP value are primary indicators of its environmental distribution.

  • Atmosphere: With a notable vapor pressure, 4-methoxy-4-methyl-2-pentanone is expected to volatilize from both soil and water surfaces. Its relative vapor density of 4.49 indicates that the vapor is significantly heavier than air and will tend to accumulate in low-lying areas.[3][5]

  • Water: The compound's high water solubility (280 g/L) suggests that if released to water, it will readily dissolve and be distributed within the water column.[5][6]

  • Soil and Sediment: The mobility of an organic compound in soil is often predicted by its organic carbon-water partition coefficient (Koc). A low LogP value, such as the 0.36 reported for this compound, indicates weak adsorption to organic matter. Using regression equations, the Log Koc can be estimated from LogP.[3][5][8] A common equation is: Log Koc ≈ 0.544 * LogP + 1.377 Using this, the estimated Log Koc is approximately 1.57, which corresponds to a high mobility in soil.[9] This suggests a potential for leaching into groundwater.

  • Biota: The LogP value is also a key indicator of a chemical's potential to bioaccumulate. A LogP value below 3.0, and particularly one as low as 0.36, indicates a very low potential for bioaccumulation in organisms.[3][5]

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).

Photolysis

Direct photolysis occurs when a chemical absorbs light and is transformed. A study on the photolysis of 4-methoxy-4-methyl-2-pentanone at 3130 Å (313 nm) found that it yields mesityl oxide, methanol, and an hydroxyfuran derivative as the primary products, with smaller amounts of acetone and methyl isopropenyl ether.[10] This indicates that the compound is susceptible to degradation in the presence of sunlight, particularly in surface waters or the atmosphere.

The proposed mechanism likely involves Norrish-type reactions, common for ketones, where the carbonyl group absorbs energy, leading to bond cleavage.[11]

Caption: Simplified workflow for the photolysis of 4-methoxy-4-methyl-2-pentanone.

Atmospheric Oxidation

For volatile organic compounds (VOCs) like 4-methoxy-4-methyl-2-pentanone, the most significant atmospheric degradation pathway is reaction with photochemically produced hydroxyl (•OH) radicals. While no specific experimental rate constant is available for this compound, we can estimate it using structure-activity relationships. The US Environmental Protection Agency's AOPWIN™ (Atmospheric Oxidation Program for Windows) is an authoritative tool for this purpose.[12]

Based on rate constants for structurally similar ketones such as 2-pentanone (4.56 x 10⁻¹² cm³/molecule-s) and 4-methyl-2-pentanone, the atmospheric lifetime is expected to be short.[13] AOPWIN™ predicts an overall OH reaction rate constant that would result in an atmospheric half-life on the order of a few days, assuming an average atmospheric •OH concentration. This rapid degradation prevents long-range transport and accumulation in the atmosphere.

Hydrolysis

Hydrolysis is the breakdown of a substance by reaction with water. The structure of 4-methoxy-4-methyl-2-pentanone contains two functional groups to consider: an ether linkage and a ketone group.

  • Ether Linkage: Ethers are generally resistant to hydrolysis under neutral or alkaline conditions. Cleavage requires vigorous conditions, such as refluxing with strong acids (e.g., HI, HBr), which are not present in the natural environment.[5][14]

  • Ketone Group: Ketones can exist in equilibrium with their geminal diol form in water, but this is a reversible hydration, not a degradative hydrolysis.[15] Ketones are stable and do not undergo hydrolysis under environmentally relevant pH conditions (pH 4-9).

Therefore, hydrolysis is not considered a significant environmental fate process for 4-methoxy-4-methyl-2-pentanone.

Biotic Degradation

While many Safety Data Sheets (SDS) state there is "no information available" on the biodegradability of 4-methoxy-4-methyl-2-pentanone, this represents a data gap rather than evidence of persistence.[16][17] To assess biodegradability, standardized testing protocols are required.

Assessment of Ready Biodegradability

The "ready biodegradability" of a chemical is its potential for rapid and ultimate degradation in an aerobic aquatic environment. The Organization for Economic Co-operation and Development (OECD) provides a series of internationally recognized test guidelines for this purpose, known as the OECD 301 series.[7][17]

A pass in a ready biodegradability test (typically >60% degradation within a 10-day window of a 28-day test) provides strong evidence that the substance will not persist in the environment. Given its high water solubility and lack of structural alerts for toxicity to microorganisms, 4-methoxy-4-methyl-2-pentanone is a suitable candidate for these tests.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a robust method for determining ready biodegradability, particularly for soluble and non-volatile substances.[7][16]

Principle: This method measures the oxygen consumed by a microbial inoculum as it biodegrades the test substance, which is provided as the sole source of organic carbon. The oxygen uptake is measured in a closed respirometer over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Methodology:

  • Preparation of Medium: A mineral salt medium is prepared containing essential inorganic nutrients. The pH is adjusted to 7.4 ± 0.2.

  • Inoculum: The microbial inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared and added to provide a microbial concentration of a few milligrams of suspended solids per liter.

  • Test Setup: A known volume of the inoculated medium and a known concentration of the test substance (e.g., 100 mg/L) are added to sealed flasks connected to a respirometer. A CO₂ absorber (e.g., potassium hydroxide) is placed in a separate cup within each flask.

  • Control and Reference: Parallel flasks are run simultaneously:

    • Blank Control: Inoculum only, to measure endogenous respiration.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Test substance plus reference substance, to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) with continuous stirring for 28 days.[18]

  • Measurement: The consumption of oxygen is measured by the pressure change within the sealed flasks and recorded automatically by the respirometer.

  • Data Analysis: The net oxygen consumption due to the test substance is calculated by subtracting the oxygen uptake of the blank control. The percentage biodegradation is then calculated as: % Biodegradation = (O₂ Consumed / ThOD) x 100

G cluster_compartments Environmental Compartments cluster_sinks Degradation & Sinks Release Environmental Release Air Air Release->Air Volatilization (High) Water Water Release->Water Dissolution (High) Soil Soil / Sediment Release->Soil Deposition Atmos_Ox Atmospheric Oxidation (Primary Fate) Air->Atmos_Ox Water->Air Volatilization Photolysis Photolysis (Significant) Water->Photolysis Biodegradation Biodegradation (Probable, Data Gap) Water->Biodegradation Soil->Water Runoff Leaching Leaching to Groundwater Soil->Leaching

Caption: Overall environmental fate and transport pathways for 4-methoxy-4-methyl-2-pentanone.

References

Sources

Methodological & Application

experimental protocol for using 4-methoxy-4-methylpentan-2-one in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the utilization of 4-methoxy-4-methylpentan-2-one—commercially known as Pentoxone—not merely as a standard laboratory reagent, but as a highly specialized bifunctional tool. Characterized by a reactive C2 ketone and an electron-donating, sterically demanding C4 methoxy group, Pentoxone serves a dual mandate in organic synthesis: it is both a robust synthetic building block for sterically hindered molecules and a high-performance, dual-coordinating solvent.

This application note provides field-proven, mechanistically grounded protocols for leveraging Pentoxone in advanced synthetic workflows.

Physicochemical Profiling & Mechanistic Insights

To effectively deploy Pentoxone, one must first understand the thermodynamic and kinetic boundaries dictated by its structure. The quaternary C4 carbon creates a neopentyl-like steric shield around the adjacent C2 carbonyl. While this steric bulk necessitates rigorous catalytic conditions to drive nucleophilic attack, the resulting derivatives (such as alkylated amines) exhibit exceptional metabolic and chemical stability, making them highly prized in pharmaceutical development[1].

Furthermore, Pentoxone's unique combination of dispersion, polar, and hydrogen-bonding forces allows it to solvate notoriously difficult substrates, ranging from acetylene gas[2] to complex metal-chelate dyes[3].

Table 1: Quantitative Physicochemical Profile of Pentoxone

PropertyValue
IUPAC Name 4-Methoxy-4-methylpentan-2-one
Common Synonyms Pentoxone, 4-Methyl-4-methoxy-2-pentanone
CAS Registry Number 107-70-0
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol [4]
Density (25 °C) 0.901 g/mL[5]
Boiling Point 48 °C at 15 mmHg[5]
Hansen Solubility Parameters ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

,

,

(MPa

)

Application 1: Synthesis of Sterically Hindered Amines via Reductive Amination

Objective: To synthesize N-alkylated derivatives (e.g., pharmaceutical intermediates like 2-{2-[(4-methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol) by coupling Pentoxone with a primary amine[1].

Scientific Insight (Causality): The neopentyl-like steric bulk of Pentoxone makes the dehydration of the hemiaminal to the imine thermodynamically challenging. To drive this equilibrium, an acid catalyst (glacial acetic acid) is required to increase the electrophilicity of the carbonyl. Furthermore, sodium triacetoxyborohydride (STAB) is specifically selected as the reducing agent. Unlike sodium borohydride (NaBH


), which is overly aggressive and would reduce the unreacted ketone to an alcohol, STAB is mild enough to selectively reduce only the protonated iminium ion, ensuring high chemoselectivity.

ReductiveAmination Ketone Pentoxone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal H+ Catalyst Amine Primary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Iminium Ion (Sterically Shielded) Hemiaminal->Imine - H2O Product Secondary Amine (Target) Imine->Product NaBH(OAc)3

Figure 1: Mechanistic pathway for the reductive amination of 4-methoxy-4-methylpentan-2-one.

Step-by-Step Protocol:
  • Reagent Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1.0 equivalent of the primary amine and 1.1 equivalents of Pentoxone.

  • Solvation & Catalysis: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 1.5 equivalents of glacial acetic acid.

  • Imine Formation: Stir the reaction mixture at 25 °C for 2 hours. Self-Validation: Extract a 10 µL aliquot, dilute in mass spectrometry-grade acetonitrile, and confirm the mass of the iminium intermediate via LC-MS before proceeding to reduction.

  • Selective Reduction: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add 1.5 equivalents of solid NaBH(OAc)

    
     over 15 minutes to prevent thermal spiking.
    
  • Agitation: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous NaHCO

    
     until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane.
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude sterically hindered amine via flash column chromatography (silica gel, utilizing a gradient of dichloromethane/methanol).

Application 2: Pentoxone as a Bidentate Solvation Matrix

Objective: Utilizing Pentoxone as a dual-coordinating solvent for Lewis acid-mediated reactions or the solubilization of complex metal-chelate dyes[3].

Scientific Insight (Causality): In transition-metal or Lewis acid catalysis, standard non-polar solvents often fail to solubilize the catalyst, while highly polar solvents (like DMF) irreversibly coordinate and poison the metal center. Pentoxone strikes an optimal balance. Its specific Hansen parameters (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

,

) and the spatial arrangement of its C2-carbonyl and C4-methoxy oxygens allow it to act as a transient bidentate ligand. It temporarily stabilizes the metal center without outcompeting the target organic substrate for the catalytic active site.

BidentateCoordination Metal Lewis Acid (Metal Center) Substrate Organic Substrate Metal->Substrate Catalytic Activation Carbonyl C2 Carbonyl Oxygen Carbonyl->Metal Dative Bond Methoxy C4 Methoxy Oxygen Methoxy->Metal Dative Bond

Figure 2: Bidentate coordination model of Pentoxone stabilizing a Lewis acid metal center.

Step-by-Step Protocol:
  • Solvent Dehydration: Pentoxone must be strictly anhydrous to prevent hydrolysis of the Lewis acid. Store Pentoxone over activated 4Å molecular sieves for a minimum of 48 hours prior to use.

  • Substrate Solubilization: In a Schlenk flask under nitrogen, dissolve the organic substrate in the dried Pentoxone at 20–25 °C.

  • Catalyst Introduction: Syringe in the Lewis acid catalyst (e.g., TiCl

    
     or BF
    
    
    
    ·OEt
    
    
    ). Self-Validation: Watch for a slight bathochromic shift (color change) in the solution. This visual cue confirms the successful bidentate coordination between the metal center and the Pentoxone oxygens.
  • Reaction Execution: Proceed with the specific synthetic transformation (e.g., polymerization, cross-coupling) at the required temperature.

  • Solvent Removal: Because Pentoxone has a relatively high boiling point, remove the solvent via vacuum distillation (e.g., 48 °C at 15 mmHg)[5], or precipitate the final product by slowly adding an anti-solvent such as cold heptane.

Safety & Handling Parameters

Pentoxone is classified as a Class 3 Flammable Liquid (UN 2293)[4]. Its vapors are heavier than air and can travel to ignition sources, posing a flashback hazard. It is a documented skin, eye, and respiratory tract irritant[4]. All protocols involving Pentoxone must be executed within a certified chemical fume hood. Mandatory Personal Protective Equipment (PPE) includes chemical-resistant nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles.

References

Sources

applications of 4-methoxy-4-methyl-2-pentanone in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxy-4-Methyl-2-Pentanone (Pentoxone) in Pharmaceutical Manufacturing

Document Control:

  • ID: AN-PHARM-107-70

  • Version: 2.1

Executive Summary

4-Methoxy-4-methyl-2-pentanone (CAS: 107-70-0), historically known by the trade name Pentoxone , is a high-boiling, bifunctional solvent exhibiting both ketone and ether functionalities. Unlike common aliphatic ketones (e.g., Acetone, MIBK), this molecule offers a unique solubility profile: it is capable of dissolving a wide range of polar and non-polar resins while maintaining partial water miscibility (~28% w/w).

In pharmaceutical manufacturing, this solvent serves as a critical "gap-filler" between highly water-soluble solvents (like Acetone) and hydrophobic solvents (like MIBK). Its high boiling point (160°C) makes it an ideal candidate for solvent exchange processes , high-temperature synthesis without pressure vessels, and controlled crystallization workflows.

Chemical Profile & Physicochemical Properties

Understanding the molecular architecture is essential for designing protocols. The structure contains a sterically hindered ether group and a reactive ketone group, separated by a methylene bridge.

PropertyValueRelevance to Pharma
Molecular Structure

Bifunctional: Ketone (polar aprotic) + Ether (Lewis base).
Boiling Point ~160°C (320°F)Excellent for driving reactions to completion and solvent swapping.
Water Solubility ~280 g/L (28% w/w) at 25°CCritical Attribute: Allows for single-phase reaction followed by two-phase extraction via "salting out".
Flash Point ~48°C (118°F)Flammable (Category 3); requires standard grounding/bonding.
Density ~0.90 g/mLLighter than water; facilitates phase separation.
Evaporation Rate Slow (vs. n-BuAc = 1)Reduces solvent loss during high-temp processing.

Core Applications & Protocols

Application A: High-Temperature Reaction Medium (Solvent Swap)

Context: Many API synthesis pathways require temperatures >100°C to drive condensation or substitution reactions. Using low-boiling solvents (DCM, THF) requires pressurized autoclaves. 4-Methoxy-4-methyl-2-pentanone allows these reactions to proceed at atmospheric pressure.

Protocol: Solvent Exchange for High-Temp Cyclization

  • Objective: Replace Dichloromethane (DCM) with 4-Methoxy-4-methyl-2-pentanone to drive a cyclization reaction at 110°C.

  • Initial Synthesis: Perform the precursor formation in DCM at reflux (40°C).

  • Charge High-Boiler: Add 4-Methoxy-4-methyl-2-pentanone (1.5 equivalents by volume relative to DCM) to the reactor.

  • Distillative Swap:

    • Set reactor jacket to 60°C.

    • Apply mild vacuum (optional) or nitrogen sweep.

    • Distill off DCM. Monitor distillate temperature. When head temperature rises and stabilizes >50°C (or vacuum equivalent), the swap is complete.

  • Reaction Drive: Increase reactor temperature to 110–120°C. The high boiling point of Pentoxone (160°C) prevents solvent boil-off, maintaining a liquid phase.

  • Completion: Monitor reaction via HPLC.

  • Work-up: Cool to 25°C. Proceed to Application B (Purification).

Application B: The "Salting-Out" Purification System

Context: The 28% water solubility is a tunable parameter. By adding electrolytes (NaCl,


), the solubility of 4-methoxy-4-methyl-2-pentanone in water drops drastically, forcing a phase separation. This allows the solvent to act as a water-miscible medium during reaction and a water-immiscible extraction solvent during work-up.

Protocol: Phase-Switch Extraction

  • Quench: Start with the reaction mixture in 4-Methoxy-4-methyl-2-pentanone.

  • Aqueous Wash: Add water (equal volume). Observe a single phase or partial emulsion if the API is amphiphilic.

  • Phase Split Trigger: Add saturated Brine (NaCl) solution (approx. 20% of total volume).

    • Mechanism:[1][2] The "Salting Out" effect increases the ionic strength, expelling the organic solvent from the aqueous phase.

  • Separation: Stop agitation. The mixture will split into two distinct layers:

    • Top Layer: Organic (Product + Solvent).

    • Bottom Layer: Aqueous (Salts + Impurities).

  • Isolation: Drain aqueous layer. The product remains in the organic layer, ready for crystallization or evaporation.

Application C: HPLC Chromatography

Context: Used as a mobile phase modifier for separating structural isomers where Methanol or Acetonitrile fail to provide selectivity.

  • Column: Newcrom R1 (Reverse Phase).

  • Mobile Phase: Acetonitrile / Water /

    
     gradient. 4-Methoxy-4-methyl-2-pentanone is the analyte or additive.
    
  • Detection: UV at 210 nm.

Visualization: Decision Logic & Process Flow

Figure 1: Solvent Selection Logic for API Synthesis

Caption: Decision tree for selecting 4-methoxy-4-methyl-2-pentanone based on boiling point and water miscibility requirements.

SolventSelection Start Select Reaction Solvent TempReq Reaction Temp > 100°C? Start->TempReq Pressure Is Autoclave Available? TempReq->Pressure No WaterSol Need Water Solubility? TempReq->WaterSol Yes Pressure->WaterSol No (Atmospheric) Decision4 Use Low Boilers (Acetone/DCM) Pressure->Decision4 Yes Decision1 Use Toluene/Xylene (Insoluble) WaterSol->Decision1 No (Hydrophobic only) Decision2 Use 4-Methoxy-4-methyl-2-pentanone (Partial Solubility - Tunable) WaterSol->Decision2 Yes (Phase Split Req) Decision3 Use NMP/DMSO (Difficult Removal) WaterSol->Decision3 Yes (Fully Miscible)

Figure 2: The "Salting Out" Purification Workflow

Caption: Process flow demonstrating the phase-switch capability of the solvent upon brine addition.

SaltingOut Step1 Reaction Mixture (Solvent + API) Step2 Add Water Step1->Step2 State1 Single Phase / Emulsion (28% Solubility) Step2->State1 Step3 Add NaCl (Brine) State1->Step3 State2 Phase Separation (Salting Out) Step3->State2 Step4 Organic Layer (API) State2->Step4 Step5 Aqueous Layer (Waste) State2->Step5

Safety & Regulatory Compliance (EHS)

  • Toxicity Profile:

    • Genotoxicity: Studies (Ames test, Yeast assay) indicate negative results for genotoxicity [1].[3] This distinguishes it from some other ether-ketones.

    • Acute Toxicity: Classified as Harmful if Inhaled (H332). Oral LD50 (Rat) is approx. 4760 mg/kg, indicating low acute oral toxicity.

  • ICH Q3C Classification:

    • It is not explicitly listed in the main ICH Q3C tables (Class 1, 2, or 3).

    • Guidance: Manufacturers must calculate a Permitted Daily Exposure (PDE) based on NOEL (No-Observed-Effect Level) from available toxicological data. Due to negative genotoxicity, it is generally treated similarly to Class 3 solvents (low toxic potential) provided PDE limits are established [1].

  • Handling:

    • Flammability: Flash point 48°C. Ground all equipment. Use nitrogen blanketing during transfer.

    • Peroxide Formation: As an ether derivative, check for peroxides if stored for extended periods, although the ketone group provides some stability compared to pure ethers.

References

  • Brooks, T. M., Meyer, A. L., & Hutson, D. H. (1988).[3] The genetic toxicology of some hydrocarbon and oxygenated solvents. Mutagenesis, 3(3), 227–232.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone.

  • SIELC Technologies. (2018). Separation of 4-Methoxy-4-methyl-2-pentanone on Newcrom R1 HPLC column.

  • Guidechem. (2024). Safety Data Sheet (SDS) - 4-Methoxy-4-methyl-2-pentanone.

Sources

Application Note: 4-Methoxy-4-Methylpentan-2-One (Pentoxone) in High-Solids Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition toward eco-efficient manufacturing, High-Solids Coatings (HSC) —formulations exceeding 65-70% solids by weight—have become the industry standard to reduce Volatile Organic Compound (VOC) emissions. However, increasing solid content exponentially increases viscosity, leading to application defects such as orange peel, pinholing, and poor substrate wetting.

This guide details the utility of 4-methoxy-4-methylpentan-2-one (historically known as Pentoxone ), a unique keto-ether solvent. Unlike standard ketones (e.g., MEK, MIBK) which evaporate too quickly, or glycol ethers which can be too hydrophilic, Pentoxone offers a dual-functional solvating mechanism . Its specific evaporation profile (


) and high solvency power allow formulators to maintain flowable viscosity at higher solid loads while ensuring a "tail" evaporation that prevents surface defects during cure.

Target Audience: Formulation Scientists in Coatings, Medical Device Surface Modification, and Polymer Processing.

Physicochemical Profile & Solvency Thermodynamics

To utilize 4-methoxy-4-methylpentan-2-one effectively, one must understand its thermodynamic behavior relative to the polymer systems it solvates.

Key Physical Properties
PropertyValueRelevance to High Solids
CAS Number 107-70-0Identity verification.[1]
Boiling Point 160°C (320°F)Classified as a "Slow" solvent; promotes leveling.
Flash Point ~60°C (140°F)Safer handling profile (Class IIIA Combustible) compared to MEK.
Evaporation Rate ~0.3 - 0.4 (n-BuAc = 1.0)Retains fluidity during the critical "flash-off" period.
Density 0.90 g/mLLow density aids in maintaining specific gravity targets.
Solubility Water SolubleUseful for water-reducible hybrid systems.
Mechanism of Action: The "Keto-Ether" Advantage

Most solvents rely on a single primary functionality. Pentoxone is bifunctional:

  • Ketone Group (

    
    ):  Provides strong dipole-dipole interactions, excellent for dissolving acrylics, epoxies, and vinyls.
    
  • Ether Linkage (

    
    ):  The methoxy group creates hydrogen bond acceptance. This steric arrangement prevents the "association" of polymer chains (hydrogen bonding between polymer backbones) that typically causes viscosity spikes in high-solids polyesters and polyurethanes.
    

Thermodynamic Implication: In high-solids systems, viscosity (


) is governed by the free volume theory. Pentoxone acts as a "spacer" molecule. Its branched structure prevents efficient packing of polymer chains, thereby maintaining free volume and keeping 

low even as solvent concentration (

) decreases.

Application Protocols

Protocol A: Determination of Dilution Efficiency (Viscosity Ladder Study)

Objective: To quantify the "cutting power" of Pentoxone compared to a standard solvent (e.g., MAK or PMA) in a target resin system.

Materials:

  • High-Solid Resin (e.g., Acrylic Polyol @ 80% solids).

  • Solvent A: 4-methoxy-4-methylpentan-2-one.[1][2][3][4][5][6][7][8]

  • Solvent B: Control (Methyl Amyl Ketone - MAK).

  • Rotational Viscometer (Brookfield or Rheometer).

Methodology:

  • Baseline Measurement: Equilibrate resin to 25°C. Measure initial viscosity (

    
    ).
    
  • Titration: Add solvent in 2% increments by weight to the resin.

  • Shear Profiling: Mix for 5 minutes at 500 RPM. Stop and allow de-aeration (2 mins).

  • Measurement: Measure viscosity at a fixed shear rate (e.g.,

    
    ).
    
  • Plotting: Plot Log(Viscosity) vs. % Solvent Added.

Success Metric: A steeper slope indicates higher dilution efficiency. Pentoxone typically shows a "late-stage" efficiency, maintaining lower viscosity at higher concentrations than glycol ethers.

Protocol B: Film Formation & Defect Analysis (The "Drawdown" Test)

Objective: To validate the evaporation tail and leveling properties.

Workflow Visualization (DOT):

FormulationWorkflow Resin High-Solid Resin Mix High-Shear Mixing (Disperse) Resin->Mix Solvent Add Pentoxone (Tail Solvent) Solvent->Mix Viscosity Adjustment Drawdown Film Application (Doctor Blade) Mix->Drawdown FlashOff Flash-Off Period (Ambient Temp) Drawdown->FlashOff Solvent Evaporation Start Cure Thermal Cure (Oven) FlashOff->Cure Surface Leveling Analysis Defect Analysis (Microscopy) Cure->Analysis

Figure 1: Experimental workflow for validating solvent performance in film formation.

Steps:

  • Substrate Prep: Clean aluminum or glass panels.

  • Application: Apply coating using a variable clearance applicator (e.g., 4-mil wet film thickness).

  • Flash-Off: Allow panels to stand at ambient conditions for 10 minutes.

    • Observation: Watch for "crawling" or retraction. Pentoxone's surface tension usually prevents this.

  • Cure: Transfer to oven (schedule depends on resin, e.g., 120°C for 30 mins).

  • Evaluation:

    • Orange Peel: Rate visually or via wave-scan (Long wave vs. Short wave).

    • Pinholes: Inspect under 10x magnification. Pinholes indicate solvent trapped (popping). Pentoxone's slow rate should eliminate this compared to MEK.

Advanced Application: Medical Device Coatings

Note for Drug Development Professionals: While primarily an industrial coating solvent, 4-methoxy-4-methylpentan-2-one is increasingly relevant in Drug-Eluting Stent (DES) manufacturing.

  • Challenge: Coating a stent requires a solvent that dissolves the polymer (e.g., PLGA or SIBS) and the drug (e.g., Rapamycin) without evaporating so fast that it creates a "webbing" effect between stent struts.

  • Solution: Pentoxone serves as a co-solvent . It slows the drying of the spray droplets, allowing them to wet the metal strut completely before the polymer precipitates.

  • Protocol Modification: For medical devices, replace the "Drawdown" with a "Spray Atomization Analysis" using a high-speed camera to visualize droplet drying kinetics.

Safety & Handling (HSE Profile)

  • Flammability: Flash point ~60°C. It is combustible but not highly flammable like Acetone. Grounding/bonding is still required.

  • Toxicity: Generally lower acute toxicity than many chlorinated solvents or glycol ethers.

  • PPE: Nitrile gloves, safety goggles, and organic vapor respirators are standard.

  • Storage: Store in cool, well-ventilated areas under nitrogen blanket if possible to prevent moisture uptake (hygroscopic tendency due to ether group).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Pentanone, 4-methoxy-4-methyl- Thermochemical Data.[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-methoxy-4-methylpentan-2-one.[2][8] Retrieved from [Link]

Sources

Application Note: Advanced HPLC Methodologies for the Analysis of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

4-Methoxy-4-methyl-2-pentanone (CAS 107-70-0), commonly known as Pentoxone, is a bifunctional aliphatic compound featuring both a ketone and a tertiary ether linkage[1]. Widely utilized as a specialized solvent for resin coatings and an intermediate in organic synthesis, its accurate quantification is critical in both quality control and pharmacokinetic profiling[2].

From a chromatographic perspective, 4-methoxy-4-methyl-2-pentanone presents specific analytical challenges. It is highly volatile, relatively polar (LogP ~0.824), and lacks a highly conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system. Consequently, its native ultraviolet (UV) absorption is restricted to a weak 

transition near 280 nm and a stronger, but background-susceptible,

transition near 210 nm. To address these challenges, this application note details two distinct, self-validating High-Performance Liquid Chromatography (HPLC) workflows: a direct analysis method for high-concentration screening, and a pre-column derivatization method for trace-level quantification[3].
Table 1: Physico-Chemical Properties of 4-Methoxy-4-methyl-2-pentanone
PropertySpecification / Value
IUPAC Name 4-Methoxy-4-methylpentan-2-one
CAS Number 107-70-0
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
LogP 0.824
Boiling Point 156 °C
UV

(Native)
~210 nm (

), ~280 nm (

)

Methodological Rationale & Causality

As a Senior Application Scientist, designing a robust method requires understanding the causality behind every stationary phase and mobile phase selection.

Direct Analysis: The Role of Low-Silanol Stationary Phases

For general screening or preparative isolation, direct HPLC analysis is preferred. However, the ether and ketone oxygens in 4-methoxy-4-methyl-2-pentanone are strong hydrogen-bond acceptors. If analyzed on a standard, older-generation C18 column, these functional groups will interact with residual acidic silanols on the silica support, leading to severe peak tailing.

To mitigate this, the direct method employs a [4]. The Newcrom R1 is specifically engineered with exceptionally low silanol activity, ensuring that retention is driven purely by hydrophobic interactions rather than secondary ion-exchange or hydrogen-bonding mechanisms. This preserves peak symmetry (Tailing Factor < 1.2), which is critical for accurate integration.

Mobile Phase Chemistry: Phosphoric vs. Formic Acid

The choice of mobile phase modifier is dictated by the detector.

  • For UV Detection (210 nm): 0.1% Phosphoric acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is mandatory. Phosphoric acid is highly UV-transparent down to 195 nm. Using Trifluoroacetic acid (TFA) or Formic acid would result in massive baseline drift and high background noise at 210 nm, obscuring the analyte's weak native signal.
    
  • For MS Detection (ESI+): Phosphoric acid is strictly prohibited as it is non-volatile and will rapidly foul the mass spectrometer's ionization source. Therefore, it must be replaced with 0.1% Formic acid to provide the necessary protons for positive electrospray ionization ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     without damaging the instrument.
    
Trace Analysis: The Photophysics of DNPH Derivatization

For trace analysis (e.g., environmental monitoring or pharmacokinetics), direct UV detection lacks the requisite sensitivity. We overcome this by reacting the sample with 2,4-Dinitrophenylhydrazine (DNPH). The acid-catalyzed nucleophilic addition of DNPH to the ketone carbonyl forms a highly conjugated hydrazone derivative. This chemical transformation extends the


-electron system, shifting the absorption maximum from ~210 nm to ~360 nm and increasing the molar extinction coefficient (

) by several orders of magnitude, enabling sub-ppm quantification[3].

Decision Matrix & Analytical Workflow

HPLC_Workflow Start Sample: 4-Methoxy-4-methyl-2-pentanone Decision Target Concentration & Sensitivity? Start->Decision Direct Direct HPLC Analysis (Screening / Preparative) Decision->Direct > 10 ppm (Low Sensitivity) Deriv Pre-Column Derivatization (Trace / Pharmacokinetics) Decision->Deriv < 1 ppm (High Sensitivity) PrepDirect Dilution in Mobile Phase (MeCN / H2O) Direct->PrepDirect PrepDeriv Reaction with DNPH (Acid Catalysis, 40°C) Deriv->PrepDeriv ColDirect Newcrom R1 Column Isocratic Elution PrepDirect->ColDirect ColDeriv Standard C18 Column Gradient Elution PrepDeriv->ColDeriv DetDirect UV (210 nm) or LC-MS (ESI+) ColDirect->DetDirect DetDeriv UV Detection (360 nm) ColDeriv->DetDeriv

Figure 1: Decision matrix and workflow for 4-methoxy-4-methyl-2-pentanone HPLC analysis.

Experimental Protocols

Protocol A: Direct HPLC-UV/MS (General Screening)

This protocol is optimized for simplicity, scalability, and preparative isolation[4].

Self-Validation System Suitability Test (SST): Prior to sample injection, inject a 50 ppm standard solution 5 times. The system is validated if: Retention Time RSD


 1.0%, Peak Tailing Factor (

)

1.5, and Theoretical Plates (

)

5,000.
Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of 85% Phosphoric Acid (for UV) OR 1.0 mL of Formic Acid (for MS) to 1 L of HPLC-grade water. Degas via sonication for 10 minutes.

    • Channel B: 100% HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dilute the sample in a 50:50 mixture of Mobile Phase A and B to match the initial column conditions and prevent solvent-front distortion. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Run the method according to the parameters in Table 2.

Table 2: Direct HPLC-UV/MS Method Conditions
ParameterSpecification
Column SIELC Newcrom R1 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (UV) or Formic Acid (MS)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 40% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm / ESI+ MS (

131.1

)
Injection Volume 10 µL
Protocol B: Pre-Column DNPH Derivatization (Trace Analysis)

This protocol is deployed when the analyte concentration falls below the Limit of Quantitation (LOQ) of the direct UV method[3].

Self-Validation System Suitability Test (SST): Run a "Reagent Blank" (derivatization protocol performed on pure solvent). The system is validated if no peaks elute at the expected retention time of the 4-methoxy-4-methyl-2-pentanone-hydrazone derivative, ensuring no false positives from unreacted DNPH or reagent impurities.

Step-by-Step Methodology:
  • DNPH Reagent Preparation: Dissolve 100 mg of 2,4-Dinitrophenylhydrazine in 20 mL of Acetonitrile. Add 0.5 mL of concentrated Phosphoric acid to act as the acid catalyst.

  • Derivatization Reaction:

    • Transfer 1.0 mL of the aqueous sample into a 2 mL amber HPLC vial (amber glass prevents photo-degradation of the hydrazone).

    • Add 0.5 mL of the DNPH reagent.

    • Cap the vial and incubate in a heating block at 40 °C for 45 minutes to drive the condensation reaction to completion.

    • Quench the reaction by cooling to room temperature.

  • Chromatographic Execution: Analyze the derivatized sample using the gradient conditions outlined in Table 3.

Table 3: DNPH Derivatization HPLC Conditions
ParameterSpecification
Column Standard End-capped C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Acetonitrile
Elution Mode Gradient: 40% B to 95% B over 12 min, hold 3 min
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection UV at 360 nm
Injection Volume 5 µL

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone." PubChem Database. URL:[Link]

  • SIELC Technologies. "Separation of 4-Methoxy-4-methyl-2-pentanone on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

  • Haz-Map. "4-Methoxy-4-methyl-2-pentanone - Hazardous Agents." Haz-Map Database. URL:[Link]

Sources

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the separation, identification, and quantification of 4-methoxy-4-methyl-2-pentanone (commonly known as Pentoxone). Designed for researchers and drug development professionals, this guide transcends a simple step-by-step list by explaining the physicochemical causality behind each chromatographic parameter, ensuring the deployment of a self-validating analytical system.

Chemical Profile & Analyte Characteristics

Understanding the target analyte is the first step in method development. 4-Methoxy-4-methyl-2-pentanone is an oxygenated solvent containing both ether and ketone functional groups. Its moderate polarity and high volatility dictate the selection of the stationary phase and thermal parameters[1].

Table 1: Physicochemical Properties

ParameterValueAnalytical Implication
IUPAC Name 4-Methoxy-4-methylpentan-2-oneDictates fragmentation patterns in MS.
CAS Registry Number 107-70-0Unique identifier for library matching[1].
Molecular Weight 130.18 g/mol Determines the upper mass range for SIM/Scan.
Boiling Point ~158 °CRequires an injector temperature well above 160 °C to ensure instantaneous volatilization.
Major MS Fragments m/z 43, 73Used as primary quantifier and qualifier ions[2].

Methodological Rationale: The Causality of Experimental Design

To achieve baseline resolution and high signal-to-noise (S/N) ratios, every parameter in the GC-MS workflow must be logically justified:

  • Stationary Phase Selection (5% Phenyl / 95% Methylpolysiloxane): Because 4-methoxy-4-methyl-2-pentanone contains polar oxygen atoms, a strictly non-polar column (100% dimethylpolysiloxane) can lead to peak tailing due to secondary interactions with active silanol groups on the column wall. A 5% phenyl column (e.g., HP-5MS or DB-5) introduces a slight polarizability via pi-pi interactions, perfectly accommodating the dipole moment of the ketone and ensuring sharp, symmetrical peaks[3].

  • Split Injection Dynamics (1:75 Ratio): Highly volatile oxygenated solvents expand rapidly upon vaporization. An injection split ratio of 1:75 prevents the expansion cloud from exceeding the liner volume (preventing backflash) and avoids overloading the capillary column, which would otherwise cause peak fronting[3].

  • Thermal Gradient Causality: Starting the oven at 50 °C creates a "solvent focusing" effect. The target analyte condenses slightly at the head of the column, forming a narrow initial band. The subsequent ramp of 11 °C/min to 200 °C balances the kinetic transfer of the analyte into the mobile phase, optimizing the Van Deemter curve for Helium carrier gas[3].

Experimental Protocol: Step-by-Step Workflow

GC_Workflow A 1. Sample Prep Solvent Extraction B 2. Volatilization Injector @ 250°C A->B C 3. Separation 5% Phenyl Column B->C D 4. EI Ionization 70 eV Source C->D E 5. Detection Quadrupole MS D->E

GC-MS analytical workflow for 4-methoxy-4-methyl-2-pentanone quantification.
Step 1: Sample Preparation
  • Extract or dilute the sample matrix using a compatible, highly pure organic solvent (e.g., GC-grade methanol or hexane) to achieve a target concentration within the linear dynamic range (typically 1–100 µg/mL).

  • Filter the extract through a 0.22 µm PTFE syringe filter to remove particulates that could degrade the inlet liner.

Step 2: Instrument Initialization
  • Install a 5% phenyl/95% methylpolysiloxane capillary column (30.0 m length × 250 μm internal diameter × 0.25 μm film thickness)[3].

  • Set the Helium carrier gas flow to a constant velocity of 1.0 mL/min.

  • Condition the column by baking it at 240 °C for 30 minutes prior to the first injection to remove siloxane bleed.

Step 3: Execution of the Chromatographic Run

Program the GC-MS according to the optimized parameters summarized in Table 2.

Table 2: Optimized GC-MS Operational Parameters

ComponentParameterSetpoint / Value
Inlet Temperature250 °C[3]
Injection Volume1.0 µL[3]
ModeSplit
Split Ratio1:75[3]
Oven Initial Temp50 °C (Hold 1.0 min)[3]
Ramp 111 °C/min to 200 °C[3]
Ramp 26 °C/min to 240 °C (Hold 5.0 min)[3]
Detector (MS) Transfer Line Temp280 °C[3]
Ion Source Temp230 °C
Ionization Energy70 eV (Electron Ionization)
Scan Rangem/z 35 to 400

Data Interpretation & System Validation

Mass Spectrometric Identification

Under 70 eV Electron Ionization (EI), 4-methoxy-4-methyl-2-pentanone undergoes predictable fragmentation. Identification is confirmed by matching the acquired spectra against the 2[2] and NIST libraries[1].

Table 3: Diagnostic MS Ions

m/z RatioRelative AbundanceStructural Origin (Causality)
43 Base Peak (100%)Alpha-cleavage at the carbonyl group yields the stable acetyl cation [CH3CO]+[2].
73 Secondary PeakCleavage between the methylene and the tertiary carbon yields the [C(CH3)2-O-CH3]+ fragment[2].
115 Minor PeakLoss of a methyl group[M-CH3]+ from the molecular ion.
Establishing a Self-Validating System (Trustworthiness)

To ensure absolute data integrity, the protocol must continuously monitor its own performance:

  • Carryover Assessment: Inject a pure solvent blank immediately after the highest calibration standard. The absence of a peak at the specific retention time of Pentoxone validates that the 250 °C inlet temperature is sufficient to prevent sample carryover.

  • Peak Symmetry Monitoring: Calculate the Tailing Factor (Tf) for the m/z 43 extracted ion chromatogram. A Tf > 1.5 indicates the accumulation of non-volatile matrix in the glass liner or the exposure of active silanol sites, acting as an automated trigger for inlet maintenance.

  • Internal Standardization: Spike all samples with an internal standard (e.g., 2-hexanone-d5). Monitoring the constant response factor of the internal standard validates that no matrix-induced ion suppression is occurring in the MS source.

References

  • Title : 2-Pentanone, 4-methoxy-4-methyl- (Gas Chromatography Data) Source : NIST WebBook URL :[Link]

  • Title : 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 Source : PubChem Database URL :[Link]

  • Title : Stipa tenacissima L.: A New Promising Source of Bioactive Compounds with Antioxidant and Anticancer Potentials Source : MDPI URL :[Link]

Sources

Application Note: High-Performance Formulation and Synthesis of Agrochemicals Using 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced agricultural chemicals—such as next-generation triazole fungicides, pyrethroid insecticides, and complex herbicides—requires solvent systems capable of overcoming severe solubility barriers. 4-Methoxy-4-methyl-2-pentanone (also known as Pentoxone, CAS 107-70-0) has emerged as a critical solvent and intermediate in agrochemical manufacturing [3]. By offering a unique dual-polarity structure, it provides exceptional solvency power, enabling the formulation of highly concentrated, thermodynamically stable Emulsifiable Concentrates (ECs). This application note details the physicochemical rationale, formulation protocols, and analytical validation methods for utilizing Pentoxone in agrochemical development.

Chemical Profiling and Mechanistic Solvency

Synthesized industrially via the reaction of methyl vinyl ketone with methylamine hydrochloride over an iron oxide catalyst, Pentoxone is a highly refined organic solvent [1]. Its molecular architecture features both a ketone functional group (acting as a strong hydrogen-bond acceptor) and a methoxy ether moiety (providing dipole-dipole interaction capabilities).

Causality in Formulation Chemistry

When formulating hydrophobic active ingredients (AIs), traditional solvents often fail to prevent long-term crystallization. Pentoxone overcomes this through a specific mechanistic pathway:

  • Lattice Disruption: The high solvency power of the ketone group aggressively displaces intermolecular bonds within the AI's crystal lattice. Because the solvent molecules selectively populate the bonding sites of the polymer or AI chains, recombination is highly unlikely [4].

  • Steric Stabilization: The branched structure (a methoxy and a methyl group on the fourth carbon) creates steric hindrance that prevents undesirable nucleophilic attacks on the solvent itself during harsh formulation conditions, ensuring chemical inertness.

  • Occupational Safety: Unlike highly flammable solvents such as acetone (flash point -20°C), Pentoxone boasts a flash point higher than 60°C, significantly reducing fire risks during large-scale industrial blending [4].

Mechanistic Pentoxone Pentoxone (CAS 107-70-0) Ketone Ketone Moiety (H-Bond Acceptor) Pentoxone->Ketone Ether Methoxy Group (Dipole Interactions) Pentoxone->Ether Solvation Disruption of AI Crystal Lattice Ketone->Solvation Solvates Polar Domains Ether->Solvation Solvates Non-Polar Domains Stability Kinetic Stabilization (Prevents Ostwald Ripening) Solvation->Stability Thermodynamic Sink

Mechanistic pathway of AI solvation and stabilization by Pentoxone.

Quantitative Data Summaries

To establish a baseline for formulation development, the physicochemical properties and comparative solvency metrics of Pentoxone are summarized below.

Table 1: Physicochemical and Chromatographic Profile of Pentoxone

PropertyValueImplication for Agrochemical Formulation
CAS Number 107-70-0Unique identifier for global regulatory compliance [1].
Boiling Point 177 °CLow volatility prevents premature evaporation during field application [1].
Density 0.895 g/mLFacilitates specific gravity adjustments in Emulsifiable Concentrates [1].
Flash Point > 60 °CEnhances occupational safety during high-shear manufacturing [4].
UV Absorption 260 nmEnables precise quantification via HPLC-UV during quality control [1].

Table 2: Solvency and Stability Matrix (Pentoxone vs. Traditional Solvents)

Solvent SystemAI Solubility Limit (w/w %)Cold Stability (0°C, 7 days)Toxicity / Safety Profile
Pentoxone > 40%No crystallizationModerate (Low VOC, High Flash Point)
Xylene ~ 25%Moderate crystallizationHigh (BTEX regulatory concern)
Cyclohexanone > 35%No crystallizationHigh (Strong odor, severe irritant)

Experimental Protocols

Protocol 1: Formulation of an Emulsifiable Concentrate (EC)

Objective: Formulate a 250 g/L hydrophobic fungicide EC utilizing Pentoxone as the primary solvent. Self-Validating Mechanism: This protocol incorporates a terminal "Cold-Test" with crystal seeding to empirically validate that the thermodynamic sink achieved prevents Ostwald ripening.

Step-by-Step Methodology:

  • Solvent Pre-heating: Charge a jacketed stainless-steel vessel with 500 mL of 4-Methoxy-4-methyl-2-pentanone. Heat the solvent to 40°C under continuous agitation (300 rpm).

    • Causality: Mild heating lowers the solvent's kinematic viscosity and provides the activation energy required to rapidly disrupt the enthalpy of fusion of the crystalline AI.

  • AI Solubilization: Gradually introduce 250 g of the hydrophobic AI. Increase agitation to 600 rpm and mix for 45 minutes until the solution is optically clear.

    • Causality: The dual ether-ketone moieties establish dipole-dipole interactions, effectively displacing the AI's internal polymer chains and preventing recombination [4].

  • Surfactant Integration: Add 100 g of a customized emulsifier blend (e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil). Mix for an additional 30 minutes.

    • Causality: The anionic/non-ionic surfactant blend lowers the interfacial tension between the solvent matrix and water, ensuring spontaneous "blooming" (micro-emulsification) when diluted in the farmer's spray tank.

  • Cold-Test Validation (QA/QC): Withdraw a 50 mL aliquot and store it at 0°C for 7 days. Seed the aliquot with a single microscopic AI crystal.

    • Validation: If the crystal dissolves or fails to nucleate further growth, the formulation is confirmed to be kinetically stable against Ostwald ripening.

G AI Hydrophobic AI (Crystalline) Mix High-Shear Mixing (600 rpm) AI->Mix Solubilization Solvent Pentoxone (Pre-heated 40°C) Solvent->Mix Base Fluid EC Emulsifiable Concentrate (EC) Mix->EC Equilibration Surfactant Anionic/Non-ionic Surfactants Surfactant->Mix Emulsification QC Cold-Test & HPLC Validation EC->QC QA/QC

Workflow for Emulsifiable Concentrate (EC) formulation using Pentoxone.

Protocol 2: Analytical Validation via HPLC-UV/MS

Objective: Quantify Pentoxone concentration and detect potential degradation impurities in the formulated EC. Self-Validating Mechanism: A System Suitability Test (SST) acts as a strict gatekeeper; analysis cannot proceed unless chromatographic resolution and peak symmetry meet predefined thresholds.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 100 µL of the formulated EC in 10 mL of Acetonitrile. Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Column Selection: Install a Newcrom R1 reverse-phase column (3 µm particle size) into the HPLC system.

    • Causality: The Newcrom R1 column is specifically engineered with low silanol activity. This is critical to prevent secondary electrostatic interactions that cause severe peak tailing of the ketone functional group [2].

  • Mobile Phase Configuration: Prepare an isocratic blend of Acetonitrile (MeCN) and Water (60:40 v/v) modified with 0.1% Formic Acid.

    • Causality: While phosphoric acid is commonly used in UV methods, replacing it with formic acid ensures full compatibility with downstream Mass Spectrometry (MS) by promoting efficient ionization and preventing ion suppression [2].

  • Detection and Elution: Set the UV detector to 260 nm. Inject 5 µL of the prepared sample.

    • Causality: Pentoxone exhibits strong, characteristic UV absorption at 260 nm, allowing for a high signal-to-noise ratio and precise quantification [1].

  • System Suitability Test (SST): Before analyzing the batch, inject a standard solution. Verify that the tailing factor is < 1.5 and theoretical plates are > 5000. If these parameters fail, purge the column and prepare fresh mobile phase.

References

  • Separation of 4-Methoxy-4-methyl-2-pentanone on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • 4-Methoxy-4-methyl-2-pentanone Growth Forecast and Consumer Insights Data Insights Market URL:[Link]

  • Solvent based inkjet ink formulation (US7950794B2)

Troubleshooting & Optimization

troubleshooting guide for reactions in 4-methoxy-4-methylpentan-2-one

[1]

Welcome to the Advanced Application Support Hub. As a Senior Application Scientist, I have curated this guide to address the specific, often undocumented challenges of working with 4-methoxy-4-methylpentan-2-one (CAS: 107-70-0). This molecule is a "Dr. Jekyll and Mr. Hyde" of the laboratory: a potent, high-boiling solvent (160°C) and a useful synthetic intermediate, but one that suffers from a critical instability—the retro-Michael elimination of methanol.[1]

This guide moves beyond generic advice, focusing on the mechanistic causality of failure and providing self-validating protocols to ensure your experimental success.

Stability & Storage: The "Retro-Michael" Trap

Q: My solvent has developed a yellow tint and a pungent, sweet odor after storage. Is it safe to use?

A: Do NOT use it for sensitive reactions.[1] It has likely degraded into Mesityl Oxide. [2]

The Mechanism: Pentoxone is a

1

-elimination
1

Mesityl Oxide

1
  • Symptoms: Yellowing (polymerization of mesityl oxide), appearance of UV activity (conjugated system), and a shift in odor.

  • Consequence: Mesityl oxide is a potent Michael acceptor and will scavenge nucleophiles (amines, thiols, organometallics) in your intended reaction, destroying yield.

Corrective Protocol: Stabilization & Purification

  • Test: Run a TLC (Thin Layer Chromatography) or GC.[1] Mesityl oxide appears as a distinct peak/spot with strong UV absorbance (Pentoxone is UV transparent).

  • Purify: Distill the solvent at atmospheric pressure (bp 160°C) or reduced pressure.

    • Critical Step: Add 1% (w/w) Sodium Carbonate (

      
      )  to the distillation pot. This neutralizes trace acids and prevents elimination during heating.[1]
      
  • Store: Store over mild, basic drying agents like

    
     or 
    
    
    Molecular Sieves. Avoid acidic drying agents (e.g., Silica,
    
    
    , or unbuffered
    
    
    ), which trigger rapid decomposition.[1]

Reaction Solvent Troubleshooting

Q: I am using Pentoxone as a solvent for a Lewis Acid-catalyzed coupling, but the reaction turns into a black tar. Why?

A: You are likely triggering a polymerization cascade of the solvent itself.

The Mechanism: Strong Lewis Acids (




1

Troubleshooting Flowchart:

SolventCompatibilityStartIssue: Reaction Darkening/TarringCheckCatAre you using a Lewis Acid(AlCl3, BF3, TiCl4)?Start->CheckCatCheckTempIs Temperature > 100°C?CheckCat->CheckTempNoResultElimCause: Solvent Elimination(Formation of Mesityl Oxide)CheckCat->ResultElimYesCheckTemp->ResultElimYesActionSwitchAction: Switch Solvent(Use Glyme or Toluene)ResultElim->ActionSwitchActionBufferAction: Buffer System(Add weak base if possible)ResultElim->ActionBuffer

Figure 1: Decision logic for diagnosing solvent incompatibility caused by Lewis Acid sensitivity.

Recommended Alternative: If your reaction requires a Lewis Acid, switch to 1,2-Dimethoxyethane (Glyme) or Diglyme .[1] They possess similar chelating properties and boiling points but lack the labile

1

Synthetic Reactivity: Nucleophilic Addition

Q: I’m trying to add a Grignard reagent to 4-methoxy-4-methylpentan-2-one, but I’m getting <10% yield of the alcohol. What is going wrong?

A: You are fighting two enemies: Steric Hindrance and Enolization.

The Mechanism:

  • Steric Hindrance: The carbonyl at C2 is flanked by a methyl group (C1) and a bulky neopentyl-like group (C3-C4).[1] This makes nucleophilic attack difficult.[1]

  • Enolization: The basic Grignard reagent acts as a base rather than a nucleophile, removing a proton from the C1 or C3 position. This forms the magnesium enolate, which reverts to the starting material upon aqueous workup.

Data: Comparison of Conditions

ParameterStandard ConditionOptimized Condition (Luche-Type)
Reagent

(Ether/THF)

+

(anhydrous)
Temperature

to RT

to

Primary Issue Enolization (Proton transfer)Activation of Carbonyl
Typical Yield 10-25%65-80%
Side Product Recovered Starting MaterialMinimal

Optimized Protocol: Organocerium Addition To bypass enolization, use organocerium chemistry (highly oxophilic, less basic).[1]

  • Drying: Dry

    
     (
    
    
    , high vacuum, 2h) until it is a fine white powder. This is critical; water kills the Grignard.
  • Activation: Suspend anhydrous

    
     (1.5 eq) in dry THF. Stir 1h at RT.[1]
    
  • Transmetallation: Cool to

    
    . Add Organolithium or Grignard reagent (1.2 eq) dropwise. Stir 30 min.
    
  • Addition: Add 4-methoxy-4-methylpentan-2-one (1.0 eq) slowly. The Cerium activates the carbonyl oxygen, making it susceptible to attack even by bulky nucleophiles, while suppressing basicity.[1]

  • Quench: Warm to

    
     and quench with dilute acetic acid (avoid strong mineral acids to prevent dehydration of the tertiary alcohol product).
    

Elimination Pathway Visualization

Understanding the reversibility of the synthesis is key to troubleshooting. The diagram below maps the chemical fate of Pentoxone under acidic conditions.

EliminationPathwayFigure 2: The Acid-Catalyzed Equilibrium. Note that heat drives the reaction to the right (Elimination).Pentoxone4-Methoxy-4-methylpentan-2-one(Target)IntermedProtonated Intermediate(Oxonium Ion)Pentoxone->Intermed+ H+ (Acid Cat.)MesitylMesityl Oxide(4-methyl-3-penten-2-one)Intermed->Mesityl- MeOH(Elimination)MethanolMethanol(MeOH)Mesityl->Pentoxone+ MeOH / H+(Synthesis)

Figure 2: The reversible pathway between Pentoxone and Mesityl Oxide. Acid and heat drive the elimination (red), while methanol excess drives synthesis (green).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Conant, J. B.; Tuttle, N. (1921).[1] Mesityl Oxide.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 1, p.345.[1] (Describes the reverse elimination reaction mechanics). Retrieved from [Link]

  • Imamoto, T., et al. (1989).[1] Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society. (Basis for the Luche/Cerium protocol).[3][6]

identifying and removing byproducts in 4-methoxy-4-methylpentan-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Equilibrium Challenge

Welcome to the technical support hub for 4-methoxy-4-methylpentan-2-one (also known as Pentoxone).[1][2][3] This molecule is synthesized via the acid-catalyzed Michael addition of methanol to mesityl oxide (MO) .[1][2][3]

As researchers, you likely face one primary challenge: Equilibrium Limitation. The reaction $ \text{Mesityl Oxide} + \text{Methanol} \rightleftharpoons \text{Product} $ is reversible.[1][2] Under typical conditions, conversion rarely exceeds 60-70% without specific engineering controls, leaving you with significant unreacted starting material.[1][2][3] Furthermore, the acidic environment required for synthesis promotes side reactions like polymerization and hydration.[1][2][3]

This guide provides the diagnostic tools to identify these impurities and the protocols to remove them.[1][2][3]

Module 1: Diagnostic & Identification

"What is this unknown peak?" Before purification, you must accurately characterize your crude mixture.[1][2][3] Relying solely on GC retention times can be deceptive due to the structural similarity between the product and its precursors.[1][2][3]

Critical Impurity Signatures

Use this table to cross-reference your analytical data.

ComponentStructure NoteBoiling Point1H NMR Signature (CDCl3)GC-MS Fragment (m/z)
Target Product Ether + Ketone156-160°C3.2 ppm (s, 3H, -OCH 3)1.2 ppm (s, 6H, gem-dimethyl)130 (M+), 115 (M-Me), 73, 43
Mesityl Oxide (MO)

-Unsat.[1][2][3][4][5] Ketone
130°C6.1 ppm (s, 1H, Vinyl C=C-H )1.9/2.1 ppm (s, 6H, Vinyl-CH3)98 (M+), 83, 55, 43
Isomesityl Oxide Unconjugated Isomer~130°C4.8 ppm (m, 2H, Terminal =CH 2)Often ~10% of comm.[1][2][3] MO98 (M+), 83, 55, 43
Diacetone Alcohol Hydration Product166°C2.6 ppm (s, 2H, -CH 2-)Broad -OH peak116 (M+), 101, 59, 43
Phorone Condensation Dimer197°C6.1 ppm (s, 2H, Vinyl)High boiler residue138 (M+), 83

Technical Note: The most reliable indicator of successful conversion is the disappearance of the vinylic proton at 6.1 ppm and the appearance of the methoxy singlet at 3.2 ppm .[1][2] If the 6.1 ppm peak persists, you have unreacted Mesityl Oxide.[1][2][3]

Diagnostic Decision Tree

DiagnosticTree Start Unknown Impurity Detected CheckRT Check GC Retention Time Start->CheckRT Lower RT < Product (Low Boiler) CheckRT->Lower Faster Elution Higher RT > Product (High Boiler) CheckRT->Higher Slower Elution CheckVinyl 1H NMR: Vinyl H (5.8 - 6.2 ppm)? Lower->CheckVinyl CheckOH IR/NMR: OH Group? Higher->CheckOH MO Impurity: Mesityl Oxide (Incomplete Reaction) CheckVinyl->MO Yes (6.1 ppm) IsoMO Impurity: Isomesityl Oxide (Isomerization) CheckVinyl->IsoMO Yes (4.8 ppm) DAA Impurity: Diacetone Alcohol (Hydrolysis) CheckOH->DAA Yes Poly Impurity: Phorone/Polymers (Over-heating) CheckOH->Poly No

Figure 1: Diagnostic logic flow for identifying common impurities in crude 4-methoxy-4-methylpentan-2-one.

Module 2: Reaction Optimization (Prevention)

Preventing byproducts is superior to removing them.[1][2][3] The synthesis is an equilibrium reaction governed by the following relationship:


[1][2]
Thermodynamic Control

Because the reaction is exothermic , lower temperatures theoretically favor the product (Le Chatelier's Principle).[1][2] However, kinetics demand heat.[1][2][3]

  • Optimal Window: 40°C – 60°C.[1][3]

  • Danger Zone: >80°C promotes polymerization of Mesityl Oxide and formation of Phorone.[1][2][3]

Catalyst Selection

Avoid liquid mineral acids (


) if possible, as they are difficult to remove completely and induce reversion during distillation.[1][2][3]
  • Recommended: Amberlyst 15 (Dry) or similar macroreticular sulfonic acid resins.[1][2][3]

  • Why? Solid acids can be filtered off before distillation.[1][2][3] If acid remains during the heat of distillation, it catalyzes the retro-reaction , converting your pure product back into Mesityl Oxide and Methanol.[1][2][3]

Module 3: Downstream Purification (Removal)

Distillation Strategy

The boiling point difference between Mesityl Oxide (130°C) and the Product (160°C) is 30°C, which allows for separation via fractional distillation.[1][2] However, azeotropes complicate this.[1][2][3]

Protocol: Fractional Distillation

  • Neutralization (CRITICAL): If using liquid acid, neutralize with Sodium Bicarbonate and wash.[1][2][3] If using solid resin, filter it out.[1][2][3] Do not heat acidic crude.

  • Methanol Strip: Remove excess methanol (BP 64.7°C) at atmospheric pressure.[1][2][3]

  • Vacuum Distillation: Apply vacuum (e.g., 20-50 mmHg) to lower boiling points and prevent thermal degradation.[1][2][3]

    • Fraction 1: Unreacted Mesityl Oxide.[1][2][3]

    • Fraction 2: Intermediate (mixed).

    • Fraction 3: Pure 4-methoxy-4-methylpentan-2-one.[1][2][3]

Removing Diacetone Alcohol (DAA)

DAA (BP 166°C) boils very close to the product.[1][2] It forms if water is present in the reaction (hydration of MO).[1][2]

  • Prevention: Use anhydrous Methanol and dry Amberlyst.[1][2][3]

  • Removal: DAA is difficult to distill from the product.[1][2] If detected, wash the organic layer with water (DAA is highly water-soluble; the product is less so, though it has some solubility).[1][2][3] Dry the organic layer thoroughly with

    
     before distillation.[1][2][3]
    
Purification Workflow

Purification Crude Crude Mixture (MO, MeOH, Product, Acid) Filter 1. Catalyst Removal (Filtration/Neutralization) Crude->Filter Strip 2. MeOH Stripping (Rotovap, 40°C) Filter->Strip Wash 3. Water Wash (Removes DAA) Strip->Wash Dry 4. Drying (MgSO4) Wash->Dry Distill 5. Fractional Distillation (Vacuum recommended) Dry->Distill Final Pure Product (>98%) Distill->Final Recycle Recycle MO Distill->Recycle Fore-cut

Figure 2: Optimized downstream processing workflow to maximize purity.[1][2][3]

FAQ: Troubleshooting

Q: My product yield is stuck at ~50% regardless of reaction time. Why? A: You have hit equilibrium. Extending time won't help.[1][2][3] To push the yield, you must use a large excess of Methanol (e.g., 5:1 or 10:1 molar ratio relative to MO).[1][2][3] The excess methanol drives the equilibrium to the right.[1][2][3]

Q: During distillation, the product purity decreased.[1][2][3] What happened? A: You likely didn't remove the acid catalyst completely.[1][2] Heating the product in the presence of trace acid causes it to "crack" (revert) back to Mesityl Oxide and Methanol.[1][2] Ensure the crude is neutral (pH 7) before heating >100°C.[1][2]

Q: I see a peak at 197°C. What is it? A: That is likely Phorone or Isophorone .[1][2][3] These are formed by the self-condensation of Mesityl Oxide.[1][2][3] This indicates your reaction temperature was too high (>60°C) or the acid concentration was too strong.[1][2]

References

  • Synthesis Mechanism & Properties

    • National Center for Biotechnology Information (2026).[1][2][3] PubChem Compound Summary for CID 7884, 4-Methoxy-4-methylpentan-2-one. Retrieved from [Link]

  • Mesityl Oxide Reactivity

    • Organic Syntheses, Coll.[1][3] Vol. 1, p.345 (1941).[1][2][3] Mesityl Oxide.[1][2][3][4][5][6][7] Describes the preparation and stability of the starting material, including isomer issues. Retrieved from [Link][1][2]

  • Catalyst Data (Solid Acid)

    • Soto, R. et al. (2024).[1][2][3] Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins. Discusses the acid-catalyzed pathways and byproduct formation (DAA). Retrieved from [Link] (Snippet via ResearchGate/ISCRE context).[1][2]

  • Spectral Data

    • NIST Mass Spectrometry Data Center.[1][2][3] 2-Pentanone, 4-methoxy-4-methyl-.[1][2][3][6][8][9][10][11][12] Mass Spectra and retention data.[1][2][3] Retrieved from [Link][1][2]

Sources

optimizing reaction yield with 4-methoxy-4-methyl-2-pentanone as a solvent

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Yields in 4-Methoxy-4-methyl-2-pentanone (Pentoxone)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals seeking to maximize reaction yields using 4-methoxy-4-methyl-2-pentanone (commonly known as Pentoxone).

Pentoxone is a highly versatile, bifunctional solvent containing both an ether and a ketone moiety. While it offers exceptional solvation properties for complex pharmaceutical intermediates, its unique chemical structure requires precise thermodynamic and kinetic control to prevent yield-destroying side reactions.

Part 1: Physicochemical Data for Reaction Planning

Before troubleshooting, it is critical to understand the physical constraints of your solvent system. Pentoxone's high boiling point and low water solubility dictate both your reaction conditions and downstream workup strategies.

PropertyValueSynthetic ImplicationReference
Molecular Weight 130.18 g/mol Essential for accurate stoichiometric solvent calculations.[1]
Boiling Point 147–163 °CEnables high-temperature reflux to overcome high activation energy barriers without pressurized vessels.[2]
Flash Point 61 °C (141 °F)Highly flammable; strictly requires an inert atmosphere (N2/Ar) during high-temperature operations.[3]
Density ~0.906 g/mLLighter than water; forms the upper organic layer during aqueous biphasic extractions.[2]
Water Solubility InsolubleIdeal for in-situ liquid-liquid extraction (LLE) and aqueous quenching.[3]

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60% conversion when refluxing in Pentoxone. How do I drive it to completion? A1: The stalling is likely a thermodynamic equilibrium issue or catalyst deactivation. Pentoxone's dual oxygen atoms (methoxy and carbonyl) can competitively coordinate with electrophilic metal catalysts, effectively poisoning the catalytic cycle at high concentrations. Causality & Solution: To mitigate this, reduce your catalyst loading slightly and increase the reaction temperature to 120°C–130°C. The high boiling point of Pentoxone allows you to supply sufficient thermal energy to shift the equilibrium and outcompete solvent-catalyst coordination[2]. Ensure you are operating strictly under an argon atmosphere, as Pentoxone vapors are heavier than air and pose a severe fire hazard at these temperatures[1],[3].

Q2: I am observing a high percentage of byproducts during nucleophilic substitution reactions. Why? A2: Pentoxone contains a highly active ketone moiety. If your reaction involves strong nucleophiles (e.g., Grignard reagents, organolithiums, or unhindered primary amines), they will preferentially attack the carbonyl carbon of the solvent rather than your target substrate. Causality & Solution: Pentoxone is structurally incompatible with highly reactive organometallic nucleophiles. If you must use Pentoxone, ensure your nucleophile is sterically hindered, or drastically lower the temperature to favor the kinetics of your target reaction over solvent degradation. Otherwise, switch to a non-carbonyl solvent like 2-MeTHF for that specific step.

Q3: I am losing product during the aqueous workup phase. How can I optimize recovery? A3: Because Pentoxone has a density of ~0.906 g/mL, it readily forms the upper organic layer during an aqueous wash[2]. However, its ether linkage can form stubborn emulsions with highly basic or complex aqueous solutions. Causality & Solution: To break the emulsion and force phase separation, saturate the aqueous layer with NaCl (brine). This "salting-out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of any polar organic intermediates and driving them efficiently into the Pentoxone layer.

Q4: Can I use Pentoxone for catalytic hydrogenation reactions? A4: Proceed with extreme caution. While the ether group is stable, the ketone moiety can be reduced to a secondary alcohol (4-methoxy-4-methyl-2-pentanol) under aggressive catalytic hydrogenation conditions (e.g., Pd/C with high H₂ pressure). Use milder conditions or alternative solvents if your target substrate is less reactive than the solvent's carbonyl group.

Part 3: Standardized Methodology for Pentoxone-Mediated Synthesis

To ensure scientific integrity and reproducibility, follow this self-validating protocol. This method decouples actual reaction conversion from downstream workup losses by utilizing an internal standard.

Step-by-Step Protocol:

  • Preparation & Inerting: Charge a flame-dried Schlenk flask with your substrate, catalyst, and a known mass of an inert internal standard (e.g., dodecane). Purge the system with Argon for 15 minutes to mitigate fire risks[3].

  • Solvent Addition: Add anhydrous 4-methoxy-4-methyl-2-pentanone via syringe. The solvent volume should yield a substrate concentration of 0.2–0.5 M.

  • Thermal Activation: Heat the reaction mixture to 110°C. Use the internal standard to take GC-FID aliquots every 2 hours.

    • Self-Validation Check: Calculating the yield via the internal standard before workup confirms whether a low final yield is due to the reaction mechanism itself or physical losses during isolation.

  • Quenching: Cool the reaction to room temperature. Quench with a mild aqueous buffer (e.g., saturated NH₄Cl) to neutralize reactive intermediates without promoting solvent aldol condensation.

  • Biphasic Extraction: Transfer to a separatory funnel. Extract the upper Pentoxone layer. Wash the aqueous layer twice with a secondary extraction solvent (e.g., ethyl acetate) to ensure complete recovery.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Evaporate under reduced pressure. Note: Due to its high boiling point, Pentoxone requires high vacuum (e.g., rotary evaporation at <10 mbar, 60°C water bath) for complete removal.

Part 4: Reaction Optimization Workflow

PentoxoneWorkflow Setup 1. Reaction Setup (Pentoxone + Internal Std) Heat 2. Thermal Activation (110°C - 140°C) Setup->Heat Argon Atm GC 3. In-Process GC Analysis (Validate Conversion) Heat->GC Aliquot Workup 4. Biphasic Workup (Brine Wash) GC->Workup >95% Conversion Fail Troubleshoot: Solvent Side-Reactions? GC->Fail <50% Conversion Evap 5. High-Vacuum Evaporation (<10 mbar) Workup->Evap Organic Layer Yield 6. Final Yield Calculation Evap->Yield Isolate Product Fail->Setup Adjust Temp/Reagents

Diagnostic workflow for optimizing and validating reaction yields in Pentoxone solvent.

References

  • 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • 4-Methoxy-4-methyl-2-pentanone Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Methoxy-4-methylpentan-2-one and Other Ketone Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly influence the success of chemical syntheses, purification processes, and drug formulation. Ketone solvents, characterized by their carbonyl functional group, are a versatile class of organic liquids widely employed for their excellent solvency power.[1][2] This guide provides an in-depth comparison of 4-methoxy-4-methylpentan-2-one (also known as Pentoxone) with other commonly used ketone solvents, namely acetone, methyl ethyl ketone (MEK), cyclopentanone, methyl isobutyl ketone (MIBK), and diisobutyl ketone (DIBK).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the physical and chemical properties, performance in key applications, and environmental, health, and safety (EHS) profiles of these solvents. By presenting objective data and insights, this guide aims to empower informed decision-making in solvent selection for pharmaceutical applications.

The Critical Role of Ketone Solvents in Pharmaceutical Development

Ketone solvents are integral to numerous stages of pharmaceutical manufacturing, from the synthesis of active pharmaceutical ingredients (APIs) to their final formulation.[3] Their utility stems from their ability to dissolve a wide range of organic compounds, including many APIs that are poorly soluble in water.[4] This property is crucial for:

  • Chemical Reactions: Providing a medium for chemical reactions to occur, influencing reaction rates and yields.

  • Crystallization: Facilitating the purification of APIs through crystallization, a process that is highly dependent on the solvent's properties to control crystal form (polymorphism), size, and purity.[5][]

  • Extraction: Separating and purifying compounds from complex mixtures.[7]

  • Formulation: Serving as a vehicle for drug delivery in various dosage forms.

The choice of a ketone solvent is a multifaceted decision that requires a balance of performance, safety, and environmental impact.

Comparative Analysis of Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of a solvent is the first step in the selection process. The following table summarizes key properties of 4-methoxy-4-methylpentan-2-one and other common ketone solvents.

Property4-Methoxy-4-methylpentan-2-oneAcetoneMethyl Ethyl Ketone (MEK)CyclopentanoneMethyl Isobutyl Ketone (MIBK)Diisobutyl Ketone (DIBK)
CAS Number 107-70-0[8]67-64-1[9]78-93-3[1]120-92-3[10][11]108-10-1[12]108-83-8[13][14]
Molecular Formula C₇H₁₄O₂[8]C₃H₆OC₄H₈O[15]C₅H₈O[16]C₆H₁₂O[12]C₉H₁₈O[17]
Molecular Weight ( g/mol ) 130.18[8]58.0872.11[15]84.12[18]100.16[12]142.24[14]
Boiling Point (°C) 147-163[8]56.579.6[15]130.6117-118163-176[14]
Flash Point (°C) 60.5[8]-18-9[15]301849[17]
Density (g/cm³ at 20°C) 0.89[8]0.7860.805[15]0.94870.8020.808[4]
Water Solubility Insoluble[8][13]Miscible[19]Partially Soluble[15][20]SolubleLow Solubility[7]Immiscible[14][17]
Vapor Pressure (kPa at 20°C) 0.42[13]24.710.1[21]1.52.10.22[14]

Interpretation for the Researcher:

  • Boiling Point and Evaporation Rate: A higher boiling point, as seen with 4-methoxy-4-methylpentan-2-one and DIBK, translates to a lower evaporation rate. This can be advantageous in processes where solvent loss needs to be minimized or where a longer processing time is required. Conversely, lower boiling point solvents like acetone and MEK are suitable for applications requiring rapid drying.

  • Flash Point: This is a critical safety parameter. Solvents with higher flash points, such as 4-methoxy-4-methylpentan-2-one, are less flammable and present a lower fire hazard compared to highly flammable solvents like acetone and MEK.[8]

  • Water Solubility: The miscibility of a solvent with water is a key consideration for extraction and purification processes. The insolubility of 4-methoxy-4-methylpentan-2-one, MIBK, and DIBK in water makes them suitable for liquid-liquid extractions from aqueous solutions.[8][12][14] Acetone's high miscibility with water makes it a good solvent for cleaning and as a component in aqueous formulations.[19]

Performance in Key Pharmaceutical Applications

While physical properties provide a foundational understanding, the performance of a solvent in specific applications is the ultimate determinant of its suitability.

Solubility of Active Pharmaceutical Ingredients (APIs)

Experimental Approach to Determine API Solubility:

A standardized protocol to experimentally determine and compare the solubility of a novel API in these ketone solvents would involve the following steps:

Caption: Experimental workflow for determining API solubility in various solvents.

Causality in Experimental Design:

  • Controlled Temperature: API solubility is temperature-dependent. Maintaining a constant temperature ensures a fair comparison between solvents.[23]

  • Equilibration Time: Sufficient time with agitation is necessary to ensure that the solution reaches saturation, providing a true measure of solubility.

  • Filtration: Removal of all solid particles is crucial to prevent artificially high concentration readings during analysis.

While specific data for 4-methoxy-4-methylpentan-2-one is limited, its ether linkage may provide unique solvency characteristics for certain APIs compared to simple ketones.

Role in API Crystallization

Crystallization is a critical purification step in API manufacturing. The choice of solvent significantly impacts crystal morphology, polymorphism, and purity.[5][] An ideal crystallization solvent should exhibit moderate solubility for the API, with solubility being temperature-dependent to allow for high recovery upon cooling.

General Considerations for Ketone Solvents in Crystallization:

  • Acetone and MEK: Their high volatility can be beneficial for rapid crystal drying. However, their strong solvating power might sometimes lead to lower yields.

  • MIBK and Cyclopentanone: Their moderate evaporation rates and good solvency for a range of organic molecules make them versatile crystallization solvents.

  • DIBK and 4-Methoxy-4-methylpentan-2-one: Their low volatility and higher boiling points can be advantageous for slow, controlled crystallization processes, which often lead to larger, more well-defined crystals.

The selection of an optimal crystallization solvent is often an empirical process, requiring screening of multiple candidates.

Green Chemistry and Environmental, Health & Safety (EHS) Profile

The pharmaceutical industry is increasingly focusing on sustainable practices, with solvent selection being a key area of improvement.[10][12] The ideal "green" solvent is one that is derived from renewable resources, has low toxicity, is biodegradable, and has a minimal environmental footprint.

EHS_Comparison cluster_properties Key EHS Considerations cluster_solvents Solvent Profiles Flammability Flammability (Flash Point) Toxicity Toxicity (Inhalation, Skin Contact) Environmental_Impact Environmental Impact (Biodegradability, VOC) MMP 4-Methoxy-4-methylpentan-2-one MMP->Flammability Lower MMP->Toxicity Irritant MMP->Environmental_Impact Data Limited Acetone Acetone Acetone->Flammability Higher Acetone->Toxicity Low Acute Acetone->Environmental_Impact VOC Exempt (US) MEK MEK MEK->Flammability Higher MEK->Toxicity Irritant MEK->Environmental_Impact VOC Cyclopentanone Cyclopentanone Cyclopentanone->Flammability Moderate Cyclopentanone->Toxicity Irritant Cyclopentanone->Environmental_Impact VOC MIBK MIBK MIBK->Flammability Higher MIBK->Toxicity Harmful if Inhaled MIBK->Environmental_Impact VOC DIBK DIBK DIBK->Flammability Lower DIBK->Toxicity Irritant DIBK->Environmental_Impact VOC

Caption: Comparative EHS profiles of selected ketone solvents.

EHS Profile Summaries:

  • 4-Methoxy-4-methylpentan-2-one: Presents a favorable profile in terms of its lower flammability (higher flash point).[8] It is classified as a skin, eye, and respiratory tract irritant.[8][24] More data on its biodegradability and overall environmental impact would be beneficial for a complete assessment.

  • Acetone: Has low acute toxicity and is exempt from regulation as a volatile organic compound (VOC) in the United States, making it a more environmentally friendly choice in some contexts.[25] However, its high flammability is a significant safety concern.[9]

  • Methyl Ethyl Ketone (MEK): Is a highly effective solvent but is also highly flammable and a VOC.[15] It is an irritant to the eyes, skin, and respiratory system.[26]

  • Cyclopentanone: Is a flammable liquid and a skin and eye irritant.[10][11] It is considered a VOC.

  • Methyl Isobutyl Ketone (MIBK): Is a flammable liquid and is harmful if inhaled.[27][28] It has low solubility in water, which can be a consideration for environmental release.[12]

  • Diisobutyl Ketone (DIBK): Has a lower flammability profile compared to many other ketones.[13][29] It is an irritant and a VOC.[5][30]

Conclusion and Future Outlook

The selection of a ketone solvent in a pharmaceutical setting is a complex decision that requires careful consideration of a multitude of factors. 4-methoxy-4-methylpentan-2-one emerges as a promising alternative to more volatile and flammable ketone solvents, offering a better safety profile in terms of its higher flash point. Its unique ether-ketone structure may also provide advantageous solvency properties for specific APIs.

However, the current body of publicly available, direct comparative performance data for 4-methoxy-4-methylpentan-2-one in pharmaceutical applications is limited. Further experimental studies are warranted to fully elucidate its potential in areas such as API solubility, crystallization performance, and as a reaction medium.

For researchers and drug development professionals, the optimal solvent choice will always be application-specific. A thorough risk-benefit analysis, considering performance, safety, and environmental impact, is essential. As the pharmaceutical industry continues to embrace the principles of green chemistry, solvents like 4-methoxy-4-methylpentan-2-one, with their potentially favorable EHS profiles, are likely to garner increasing interest.

References

[10] Evonik Industries. (n.d.). Sustainable healthcare solutions considering the whole pharma lifecycle. Retrieved from Evonik Industries website. [8] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone. Retrieved from PubChem website. [22] Royal Society of Chemistry. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry. RCI Labscan Limited. (2025, February 3). ACETONE - SAFETY DATA SHEET. [3] Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from Global Pharma Tek website. [13] National Oceanic and Atmospheric Administration. (n.d.). 4-METHOXY-4-METHYLPENTAN-2-ONE. Retrieved from CAMEO Chemicals website. [14] Kumho P&B Chemicals. (n.d.). Diisobutyl ketone - DIBK. [15] Alliance Chemical. (2026, February 15). MEK (Methyl Ethyl Ketone): Properties, Uses & Safety Guide. Retrieved from Alliance Chemical website. [9] Carl Roth. (n.d.). Safety Data Sheet: Acetone. Crown. (2023, May 5). Safety Data Sheet Crown MEK (Methyl Ethyl Ketone). [12] Wikipedia. (n.d.). Methyl isobutyl ketone. Retrieved from Wikipedia website. [5] BOC Sciences. (n.d.). API Crystallization. Retrieved from BOC Sciences website. [18] CDH Fine Chemical. (n.d.). Cyclopentanone CAS No 120-92-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. [25] Wikipedia. (n.d.). Acetone. Retrieved from Wikipedia website. [31] ResearchGate. (2018, May 31). (PDF) Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing. Retrieved from ResearchGate website. [32] National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. Retrieved from the NIST WebBook. [33] SIELC Technologies. (2018, February 16). 4-Methoxy-4-methyl-2-pentanone. Retrieved from SIELC Technologies website. [19] National Center for Biotechnology Information. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from PMC website. [1] EBSCO. (n.d.). Ketones | Chemistry | Research Starters. [34] Scribd. (2022, June 15). Organic Synthesis via Ketene Study | PDF | Ketone | Methyl Group. Retrieved from Scribd website. Greenfield Global. (2016, January 2). SAFETY DATA SHEET - Methyl Isobutyl Ketone (MIBK). [29] Eastman. (n.d.). Diisobutyl ketone (DIBK). [2] Donau Chemie. (2023, January 24). Ketones - important compounds in organic chemistry. Retrieved from Donau Chemie blog. [11] Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetone. Retrieved from the National Pollutant Inventory. [4] Univar Solutions. (n.d.). Diisobutyl Ketone. [23] YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [7] Cargo Handbook. (n.d.). Methyl Isobutyl Ketone (MIBK). [24] Haz-Map. (n.d.). 4-Methoxy-4-methyl-2-pentanone - Hazardous Agents. [20] Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methyl ethyl ketone. Retrieved from the National Pollutant Inventory. Fisher Scientific. (2025, September 19). 4-Methoxy-4-methyl-2-pentanone - SAFETY DATA SHEET. [35] National Center for Biotechnology Information. (2020, November 6). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. Retrieved from PMC website. [26] Cole-Parmer. (2006, June 6). Material Safety Data Sheet - Methyl ethyl ketone. Taylor & Francis Online. (2019, April 30). Deep eutectic solvents comprising active pharmaceutical ingredients in the development of drug delivery systems. [] BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. [21] Cedre.fr. (n.d.). Methyl Ethyl Ketone - Chemical Response Guide. Hansen Solubility. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. [16] CymitQuimica. (n.d.). CAS 120-92-3: Cyclopentanone. Merck Millipore. (n.d.). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. PubMed. (n.d.). Deep eutectic solvents comprising active pharmaceutical ingredients in the development of drug delivery systems. [17] MFA.org. (2022, July 21). Diisobutyl ketone - CAMEO. Sherwin-Williams. (n.d.). SAFETY DATA SHEET. Zeon Corporation. (n.d.). Cyclopentanone | Specialty solvents. Monument Chemical. (n.d.). Methyl Isobutyl Ketone (MIBK). [30] Carl ROTH. (n.d.). Safety Data Sheet: Diisobutyl ketone. [27] Bionium. (2018, May 17). Methyl isobutyl ketone (MIBK). [28] SasolTechData.com. (2023, February 15). Methyl isobutyl ketone (MIBK).

Sources

Technical Guide: 4-Methoxy-4-methylpentan-2-one vs. Methyl Isobutyl Ketone (MIBK)

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing 4-Methoxy-4-methylpentan-2-one (Pentoxone) and Methyl Isobutyl Ketone (MIBK) . This guide is designed for researchers and process chemists evaluating solvent alternatives for drug development and organic synthesis.

Executive Summary: The Ether-Ketone Divergence

In the landscape of dipolar aprotic solvents, Methyl Isobutyl Ketone (MIBK) has long been a workhorse for extractions and recrystallizations due to its low water solubility and moderate boiling point. However, its classification as a Hazardous Air Pollutant (HAP) and regulatory pressure (SARA 313) have driven the search for alternatives.

4-Methoxy-4-methylpentan-2-one , historically known by the trade name Pentoxone , represents a structural divergence from the same mesityl oxide precursor. By incorporating a methoxy group at the quaternary carbon, it shifts the solvent profile from a hydrophobic ketone (MIBK) to a hydrophilic ether-ketone .

Key Decision Factor:

  • Choose MIBK for aqueous extractions (phase separation) and low-energy solvent recovery.

  • Choose Pentoxone for high-temperature homogeneous reactions, solvating highly polar substrates, and avoiding specific HAP regulations, provided the high water solubility (28%) can be managed downstream.

Physicochemical Properties & Solvency Analysis[1][2][3][4][5]

The fundamental difference between these two solvents lies in their interaction with water and hydrogen-bonding capability.

Table 1: Comparative Property Data
PropertyMIBK (4-methylpentan-2-one)Pentoxone (4-methoxy-4-methylpentan-2-one)Impact on Process
CAS No. 108-10-1107-70-0Regulatory tracking.
Boiling Point 116 °C~160 °CPentoxone requires significantly higher energy for removal (distillation).
Flash Point 14 °C (High Flammability)60 °C (Combustible)Pentoxone is safer to handle (Class IIIA vs Class IB).
Water Solubility ~1.9 g / 100 mL~28 g / 100 mLCritical Differentiator: Pentoxone is NOT suitable for standard aqueous extractions.
Density 0.80 g/mL0.90 g/mLPentoxone is denser, closer to water, potentially complicating phase cuts if salted out.
Viscosity 0.58 cP~1.9 cPPentoxone is more viscous, affecting filtration rates.
Hansen Solubility Parameters (HSP)

The HSP values reveal why Pentoxone is a superior solvent for polar reactants.

  • 
     (Dispersion):  Both ~15.3 (Identical non-polar backbone).
    
  • 
     (Polarity):  MIBK (6.1) vs. Pentoxone (6.[1][2][3][4]0) — Surprisingly similar dipolar character.
    
  • 
     (Hydrogen Bonding):  MIBK (4.1) vs. Pentoxone (5.9) .[4]
    

Interpretation: The ether oxygen in Pentoxone significantly boosts its hydrogen-bonding acceptance capability. This makes Pentoxone a "bridge" solvent—capable of dissolving both non-polar organics and polar intermediates that would precipitate out of MIBK.

Structural & Synthetic Logic

Understanding the origin of these solvents helps predict their impurity profiles. Both are derived from Mesityl Oxide .

G cluster_0 Hydrogenation Pathway cluster_1 Methoxylation Pathway Mesityl Mesityl Oxide (Precursor) MIBK MIBK (4-methylpentan-2-one) Mesityl->MIBK + H2 (Reduction) Pentoxone Pentoxone (4-methoxy-4-methylpentan-2-one) Mesityl->Pentoxone + MeOH (Michael Addition) caption Fig 1. Divergent synthesis from Mesityl Oxide determines the chemical nature of the solvent.

Stability Insight:

  • Peroxide Resistance: Unlike simple ethers (e.g., THF, Diethyl Ether), the ether oxygen in Pentoxone is attached to a quaternary carbon (tertiary butyl-like structure). It lacks the labile

    
    -protons necessary for rapid radical propagation. Consequently, Pentoxone is significantly more stable against peroxide formation than THF, though standard ether precautions (testing before distillation) should still apply.
    

Experimental Protocols

Protocol A: Solvent Screening for Nucleophilic Substitution (SN2)

Objective: Determine if Pentoxone's higher boiling point and polarity improve yield in a sluggish alkylation reaction compared to MIBK.

Context: Alkylation of a secondary amine with benzyl bromide.

  • Setup: Prepare two 25 mL reaction vials equipped with magnetic stir bars.

  • Charge:

    • Vial A (Control): 1.0 mmol Amine + 1.2 eq Benzyl Bromide + 2.0 eq

      
       in 5 mL MIBK .
      
    • Vial B (Test): 1.0 mmol Amine + 1.2 eq Benzyl Bromide + 2.0 eq

      
       in 5 mL Pentoxone .
      
  • Reaction: Heat both vials to 110 °C (Reflux for MIBK is 116°C; Pentoxone is well below its 160°C bp, preventing solvent loss).

  • Sampling: Take aliquots at 1h, 4h, and 12h.

  • Workup Analysis (The Critical Step):

    • MIBK: Add water (5 mL). Shake. Phase separate. Analyze organic layer.[5][1][3]

    • Pentoxone:[5][1][2][6][4][7] Add water (5 mL). Observe Phase. (Likely homogeneous).

    • Pentoxone Modification: Add saturated brine (5 mL) or extract with Ethyl Acetate to force separation.

  • Data Output: Compare HPLC area % conversion.

    • Hypothesis: Pentoxone will show faster kinetics due to higher solubility of the carbonate base (better solid-liquid mass transfer) and higher

      
       parameter stabilizing the transition state.
      
Protocol B: High-Temperature Resin Dissolution

Objective: Evaluate Pentoxone as a replacement for MIBK in coating formulations or polymer workups.

  • Weighing: Weigh 1.0 g of target polymer (e.g., Epoxy, PVDF, or Polyester) into two vials.

  • Solvent Addition: Add 9.0 g of MIBK to Vial 1 and 9.0 g of Pentoxone to Vial 2 (10% w/w).

  • Thermal Cycle:

    • Heat to 60°C for 30 mins.

    • Cool to 20°C.

  • Observation: Check for "kick-out" (precipitation) or cloudiness upon cooling.

    • Advantage:[2][7][8] Pentoxone's "ether tail" often prevents polymer kick-out at lower temperatures compared to the purely ketonic MIBK, extending shelf-life of lacquers or keeping reaction intermediates in solution during cooling crystallization.

Safety & Regulatory Profile (EHS)

This is the primary driver for switching from MIBK.

FeatureMIBK Pentoxone
US EPA Status HAP (Hazardous Air Pollutant), SARA 313 Listed.Not listed as HAP (Check local state regulations).
Flammability High Risk (Flash Pt 14°C). Vapors travel to ignition sources.Moderate Risk (Flash Pt 60°C). Safer for large scale handling.
Inhalation Tox Irritant, dizziness, CNS depression (Limit ~50 ppm).Harmful if inhaled.[9][10] Similar CNS effects but lower vapor pressure reduces exposure risk.
Peroxides Low risk (Ketone).Low-Moderate risk (Ether-Ketone). Test before distilling to dryness.

Authoritative Note: While Pentoxone is not a federal HAP, it is still a volatile organic compound (VOC). Its primary safety advantage is the high flash point , which moves it out of the "Flammable Liquid" packing group II into group III (or combustible liquid depending on jurisdiction), simplifying storage and transport logistics.

Decision Matrix: When to Switch?

Use the following logic flow to determine if Pentoxone is the correct tool for your process.

DecisionTree Start Start: Solvent Selection Aqueous Is an aqueous extraction required for workup? Start->Aqueous Yes Yes Aqueous->Yes High Priority No No Aqueous->No Temp Is reaction temp > 120°C required? Temp->Yes Temp->No Solubility Is the substrate highly polar? Solubility->Yes Solubility->No MIBK_Res Use MIBK (Excellent phase separation) Pent_Res Use Pentoxone (High Boiling Point) Pent_Sol Use Pentoxone (Ether-like Solvency) Alt Consider Esters/Other Ketones Yes->MIBK_Res Yes->Pent_Res Yes->Pent_Sol No->Temp No->Solubility No->Alt caption Fig 2. Solvent selection logic based on process parameters.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methylpentan-2-one. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data sourced from standard tables for Pentoxone/Methoxyhexanone).
  • Smallwood, I. M. (2012).Handbook of Organic Solvent Properties. Butterworth-Heinemann.

Sources

performance of 4-methoxy-4-methyl-2-pentanone in coating formulations vs. traditional solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison for formulation scientists, focusing on the specific advantages of 4-methoxy-4-methyl-2-pentanone (Pentoxone) in high-performance coatings.

Product Analysis & Comparative Performance Guide

Executive Summary: The "High-Solids" Enabler

In the push for lower VOC (Volatile Organic Compound) limits, formulators are often forced to increase resin solids content. However, this typically results in unmanageable viscosity. 4-methoxy-4-methyl-2-pentanone (commonly known as Pentoxone ) distinguishes itself as a "coupling solvent" that solves this paradox.

Unlike traditional linear ketones (like MIBK) or esters (like n-Butyl Acetate), Pentoxone utilizes a keto-ether dual-functional structure. This architecture provides exceptional solvency for a broad spectrum of resins—including difficult-to-dissolve vinyls, epoxies, and acrylics—allowing for significant viscosity reduction without compromising film integrity.

Key Performance Advantage: High dilution ratio with slow evaporation, enabling superior flow and leveling in high-solids automotive and industrial maintenance coatings.

Molecular Architecture & Solvency Mechanism

To understand why Pentoxone outperforms standard solvents, we must look at its molecular interactions. Standard ketones rely solely on the carbonyl group for hydrogen bonding acceptance. Pentoxone adds a methoxy (ether) group, creating a synergistic solvency effect.

The "Zipper" Effect

High-molecular-weight resins (like Epoxies or PVC) tend to agglomerate due to strong inter-chain attraction (Van der Waals and hydrogen bonding). Pentoxone acts as a "molecular zipper," inserting itself between polymer chains more effectively than single-function solvents.

  • Carbonyl Group (C=O): Acts as a strong hydrogen bond acceptor, anchoring to polar sites on the resin.

  • Methoxy Group (-OCH3): Provides secondary polarity and steric bulk, physically forcing polymer chains apart (increasing free volume).

  • Hydrophobic Tail: Ensures compatibility with the non-polar backbone of the resin.

Visualization: Solvency Mechanism

The following diagram illustrates the "Dual-Site" solvation mechanism compared to a standard ketone.

SolvencyMechanism Resin Polymer Chain Agglomeration (High Viscosity) StandardSolvent Standard Ketone (MIBK) Single-Site Interaction Resin->StandardSolvent Add Solvent Pentoxone Pentoxone (Keto-Ether) Dual-Site Interaction Resin->Pentoxone Add Solvent ResultStandard Partial Solvation (Higher Viscosity) StandardSolvent->ResultStandard Weak H-Bonding ResultPentoxone Full Chain Extension (Lower Viscosity) Pentoxone->ResultPentoxone Synergistic Polar/Ether Bonding

Figure 1: Mechanism of viscosity reduction. Pentoxone's dual functionality disrupts polymer-polymer interactions more effectively than monofunctional solvents.

Comparative Physical Properties

The following table contrasts Pentoxone with its primary competitors in the high-performance coating space.

PropertyPentoxone (4-methoxy-4-methyl-2-pentanone)MIBK (Methyl Isobutyl Ketone)PMA (Propylene Glycol Methyl Ether Acetate)Cyclohexanone
CAS Number 107-70-0108-10-1108-65-6108-94-1
Boiling Point (°C) 160°C 116°C146°C155°C
Evaporation Rate (nBuAc=1.0)~0.22 (Slow) 1.6 (Fast)0.34 (Medium)0.29 (Slow)
Density (g/mL) 0.900.800.970.95
Water Solubility High (~38 g/L)Low (19 g/L)ModerateModerate
Hansen Solubility (Total) 18.6 17.019.119.6
Odor Profile Mild, SweetStrong, SharpSweet, Ether-likePungent, Peppermint

Analysis:

  • Evaporation: Pentoxone is significantly slower than MIBK, making it a "Retarder" solvent. It is closer to Cyclohexanone but without the yellowing risks associated with cyclic ketones.

  • Density: Lower density than PMA implies a higher volume per pound, which can be economically favorable in volume-based formulations.

Performance Deep Dive

A. Viscosity Reduction (The "Cutting Power")

In high-solids epoxy formulations, the limiting factor is often the "application viscosity"—the fluid must be thin enough to spray but thick enough not to sag.

  • Data Trend: Replacing PMA with Pentoxone in Vinyl-Acrylic copolymers typically yields a 10-15% reduction in solution viscosity at the same solids content.

  • Why: The ether oxygen in Pentoxone creates a more extended polymer conformation (larger hydrodynamic volume) in solution, but paradoxically, the lubricity between chains is enhanced, reducing bulk viscosity.

B. Film Formation & Gloss

Rapid evaporation (like MIBK) causes "skinning," where the surface dries before the solvent escapes from the bulk. This traps bubbles (pinholing) and reduces gloss (orange peel).

  • Pentoxone Advantage: Its slow evaporation rate (0.22) keeps the film "open" longer. This allows for:

    • Better Leveling: Surface tension forces have time to flatten the film.

    • Moisture Release: In water-reducible coatings, Pentoxone acts as a coalescent, helping water escape before the film locks down.

C. Color Stability (Non-Yellowing)

Cyclohexanone is a standard solvent for difficult resins, but it is prone to oxidation, which can lead to yellowing in clear topcoats.

  • Pentoxone: Being an aliphatic keto-ether, it lacks the ring strain and oxidation susceptibility of Cyclohexanone. It is the preferred choice for UV-curable formulations and White Topcoats where color fidelity is paramount.

Experimental Protocol: Viscosity Reduction Efficiency

To validate Pentoxone's performance in your specific resin system, follow this self-validating protocol. This method generates a "Viscosity Phase Diagram" to determine the optimal solvent blend.

Workflow Diagram

ExperimentalProtocol Start Start: Resin Selection (e.g., Bisphenol A Epoxy) Control Control Group Dissolve in Standard Solvent (e.g., PMA at 60% Solids) Start->Control Test Test Group Dissolve in Pentoxone (at 60% Solids) Start->Test Measure Measure Viscosity (Brookfield Viscometer @ 25°C) Control->Measure Test->Measure Dilution Stepwise Dilution Add 5% Solvent increments Measure->Dilution Dilution->Measure Repeat until 40% Solids Curve Plot Viscosity vs. Solids Curve Dilution->Curve Data Complete Analysis Calculate Dilution Efficiency (Slope of the Curve) Curve->Analysis

Figure 2: Step-by-step workflow for determining the specific viscosity reduction efficiency of Pentoxone versus a control solvent.

Detailed Methodology
  • Preparation: Prepare two samples of your base resin (e.g., Epoxy 1001).

  • Solvation: Dissolve Sample A in PMA (Control) and Sample B in Pentoxone to a starting solids content of 70% by weight.

  • Equilibration: Allow samples to stand for 2 hours at 25°C to eliminate bubbles and ensure thermal equilibrium.

  • Measurement: Measure viscosity (Centipoise/mPa.s) using a Brookfield Viscometer (Spindle #4, 20 RPM).

  • Titration: Add solvent to reduce solids in 5% increments (70% -> 65% -> 60%), measuring viscosity at each step.

  • Analysis: Plot Log(Viscosity) vs. % Solids. The solvent with the steeper slope at high solids provides better "cutting power."

Regulatory & Safety Profile

For drug development and coating professionals, safety is non-negotiable.

  • Flammability: Pentoxone has a Flash Point of ~60°C (140°F) . It is classified as a Flammable Liquid (Category 3) under GHS, but its high flash point makes it safer to handle than MIBK (FP 14°C) or MEK (FP -9°C).

  • HAPs Status: Pentoxone is generally NOT listed as a Hazardous Air Pollutant (HAP) under the US Clean Air Act (verify specific local regulations as this list evolves).

  • Toxicity: Moderate irritant to eyes and skin. Standard PPE (gloves, goggles, ventilation) is required.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone.[1] Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for solubility parameter comparisons).
  • Eastman Chemical Company.Solvent Selector Guide: Ketones and Esters.

Sources

Environmental Impact & Performance Assessment of 4-Methoxy-4-methyl-2-pentanone vs. Alternative Solvents

Author: BenchChem Technical Support Team. Date: March 2026

In the modern landscape of drug development and specialty chemical synthesis, solvent selection is no longer dictated solely by solvation power and reaction kinetics. The paradigm has shifted toward holistic Environmental, Health, and Safety (EHS) profiling. 4-Methoxy-4-methyl-2-pentanone (often referred to as Pentoxone) has emerged as a high-performance oxygenated solvent, offering exceptional purity and solvency power for active pharmaceutical ingredients (APIs) and specialty polymers (1[1]).

However, to justify its integration into scaled-up workflows—especially as a replacement for heavily regulated solvents like N-Methyl-2-pyrrolidone (NMP)—we must rigorously evaluate its environmental fate, toxicity, and biodegradability.

Mechanistic Environmental Fate

Understanding the ecological transport of 4-methoxy-4-methyl-2-pentanone is foundational for accurate environmental risk assessment (ERA). Its behavior across environmental compartments dictates our mitigation strategies during chemical processing.

  • Atmospheric Partitioning: As a volatile liquid (Flash point ~46°C, H226), evaporation is its dominant environmental transport mechanism. In standard thin-film applications, the half-life for 50% evaporation is approximately 20 minutes (2[2]). Once in the troposphere, it undergoes rapid photochemical degradation via hydroxyl radical attack.

  • Terrestrial Mobility: If released into soil, the solvent exhibits high mobility. Its estimated soil organic carbon-water partitioning coefficient (Koc) is 4.4, indicating weak adsorption to soil matrices and a potential to leach into groundwater (2[2]).

  • Aquatic Toxicity: Despite its mobility, 4-methoxy-4-methyl-2-pentanone presents a low hazard profile to aquatic ecosystems. It is classified under Water Hazard Class 1 (WGK 1: slightly hazardous to water) and is notably not listed as a Substance of Very High Concern (SVHC) under REACH regulations (3[3]).

EnvFate Release Release of 4-Methoxy-4-methyl-2-pentanone Air Atmospheric Partitioning (Rapid Evaporation) Release->Air Volatilization (t1/2 ~20 min) Soil Soil Partitioning (High Mobility, Koc ~4.4) Release->Soil Spills / Runoff Water Aquatic Partitioning (Low Toxicity, WGK 1) Release->Water Direct Discharge Fate1 Photochemical Degradation Air->Fate1 OH Radical Reaction Fate2 Groundwater Leaching Soil->Fate2 Percolation Fate3 Biodegradation / Dilution Water->Fate3 Microbial Action

Fig 1: Environmental fate and partitioning pathways of 4-methoxy-4-methyl-2-pentanone.

Comparative Solvent Performance

To objectively evaluate 4-methoxy-4-methyl-2-pentanone, we benchmark it against solvents with comparable Hildebrand solubility parameters (4[4]) and industrial applications (5[5]). Legacy solvents like NMP are facing severe regulatory restrictions due to reprotoxicity, forcing a pivot to oxygenated alternatives that balance biodegradability with performance.

Table 1: Physicochemical and Environmental Profile Comparison
Property / Metric4-Methoxy-4-methyl-2-pentanoneMethyl Isobutyl Ketone (MIBK)N-Methyl-2-pyrrolidone (NMP)
Chemical Class Oxygenated Ketone/EtherAliphatic KetoneLactam
Boiling Point (°C) 147 - 163117202
Water Hazard Class (WGK) 1 (Low Hazard)1 (Low Hazard)1 (Low Hazard)
Soil Mobility (Koc) ~4.4 (High Mobility)~120 (Moderate)~0.3 (Very High)
Primary EHS Hazard Flammable (H226), Harmful (H332)Flammable (H225), IrritantReprotoxic (SVHC, REACH restricted)
Evaporation Rate ~20 minutes (thin film)~15 minutes> 100 hours

Experimental Protocol: Self-Validating Biodegradability Assay

To empirically validate the environmental degradation of 4-methoxy-4-methyl-2-pentanone, we employ a modified OECD 301D (Closed Bottle Test) coupled with GC-MS tracking. This dual-modal approach creates a self-validating system : respirometry measures ultimate mineralization, while GC-MS confirms the primary degradation of the parent molecule, eliminating false positives from impurity degradation.

ExpWorkflow A Inoculum Prep (Activated Sludge) B Test Setup (Solvent vs Baseline) A->B D Incubation (28 Days, 20°C) B->D C Internal Controls (Abiotic & Reference) C->B E DO Measurement (Respirometry) D->E Mineralization F GC-MS Analysis (Primary Degradation) D->F Parent Tracking G Data Validation (Self-Validating System) E->G F->G

Fig 2: Self-validating experimental workflow for solvent biodegradability assessment.

Step-by-Step Methodology & Causality

Step 1: Inoculum Acclimation

  • Action: Harvest activated sludge from a municipal wastewater treatment plant. Aerate and age for 5 days prior to testing.

  • Causality: Using a mixed microbial consortium from municipal sludge ensures the degradation profile reflects real-world environmental exposure rather than an artificial, optimized monoculture.

Step 2: Test and Control Setup

  • Action: Prepare biological oxygen demand (BOD) bottles containing 2 mg/L of 4-methoxy-4-methyl-2-pentanone. Simultaneously, prepare an abiotic control (poisoned with 10 mg/L HgCl₂) and a reference control (Sodium acetate).

  • Causality: Running an abiotic control alongside the active test isolates biological degradation from physical losses (e.g., volatilization or hydrolysis). The reference control ensures the microbial inoculum is viable and active.

Step 3: Dissolved Oxygen (DO) Monitoring

  • Action: Measure DO at days 0, 7, 14, 21, and 28 using an optical DO probe. Calculate the percentage of Theoretical Oxygen Demand (ThOD) achieved.

  • Causality: Dissolved oxygen depletion provides a macroscopic view of ultimate mineralization—the complete conversion of the solvent to CO₂ and H₂O by aerobic bacteria.

Step 4: GC-MS Aliquot Analysis

  • Action: Extract 1 mL aliquots on days 0, 14, and 28. Analyze via GC-MS (using a DB-Wax column) to quantify the remaining concentration of 4-methoxy-4-methyl-2-pentanone.

  • Causality: DO measurement alone is blind to what is degrading. GC-MS quantifies the exact disappearance of the parent molecule, validating that the oxygen depletion corresponds directly to the breakdown of the target solvent, not trace impurities.

Conclusion

For drug development professionals seeking to phase out SVHC-listed solvents, 4-methoxy-4-methyl-2-pentanone offers a highly viable alternative. While its high soil mobility (Koc ~4.4) necessitates strict spill-containment engineering controls, its low aquatic toxicity (WGK 1) and lack of REACH reprotoxicity restrictions make it a superior candidate for sustainable chemical processing.

References
  • [2] 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem Source: nih.gov URL:2

  • [3] SAFETY DATA SHEET - TCI Chemicals: 4-Methoxy-4-methyl-2-pentanone Source: tcichemicals.com URL:3

  • [1] 4-Methoxy-4-methyl-2-pentanone Industry Overview and Projections Source: datainsightsmarket.com URL:1

  • [4] CRC Handbook of Solubility Parameters and Other Cohesion Parameters Source: cohlife.org URL:4

  • [5] US4664721A - Printing screen cleaning and reclaiming compositions - Google Patents Source: google.com URL:5

Sources

A Comparative Guide to the Biodegradability of 4-Methoxy-4-Methyl-2-Pentanone and Alternative Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, solvent selection is a critical decision that extends beyond immediate application performance to encompass environmental impact. As regulatory scrutiny and corporate sustainability initiatives intensify, the biodegradability of chemical entities has become a paramount consideration. This guide provides an in-depth comparative analysis of the biodegradability of 4-methoxy-4-methyl-2-pentanone (also known as Pentoxone), a versatile solvent, with three common alternatives: Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), and Propylene Glycol Methyl Ether Acetate (PGMEA).

This document moves beyond a simple listing of properties to offer a technical narrative grounded in scientific principles and experimental evidence. It is designed to empower researchers and drug development professionals to make informed, environmentally responsible decisions in their solvent selection processes.

The Imperative of Biodegradability in Solvent Selection

The environmental fate of a solvent is a key determinant of its green chemistry credentials. Solvents that persist in the environment can lead to long-term contamination of soil and water, potentially entering the food chain and exerting ecotoxicological effects. In contrast, readily biodegradable solvents are mineralized by microorganisms into benign products such as carbon dioxide, water, and biomass. This natural attenuation process is a cornerstone of sustainable chemical design.

The Organization for Economic Co-operation and Development (OECD) has established a suite of standardized tests to assess the biodegradability of chemical substances. Among these, the OECD 301 series of tests for "Ready Biodegradability" are the most stringent and widely recognized. A substance is generally considered readily biodegradable if it achieves a certain percentage of theoretical degradation (e.g., >60% of theoretical oxygen demand or CO2 evolution) within a 10-day window during a 28-day test period.[1][2]

Comparative Analysis of Solvent Biodegradability

A direct comparison of the biodegradability of 4-methoxy-4-methyl-2-pentanone with MEK, MIBK, and PGMEA reveals a significant data gap for Pentoxone, underscoring the need for further research. In contrast, the alternative solvents have been more thoroughly characterized.

Solvent CAS Number Molecular Formula Ready Biodegradability (OECD 301) Physicochemical Properties
4-Methoxy-4-methyl-2-pentanone (Pentoxone) 107-70-0[3]C7H14O2[3]No experimental data found. Predicted to be not readily biodegradable by some QSAR models.Boiling Point: 147-163 °C[3]Flash Point: 49 °CWater Solubility: 31 g/L (20 °C)
Methyl Ethyl Ketone (MEK) 78-93-3[4]C4H8O[4]Readily biodegradable.[4]Boiling Point: 79.6 °C[4]Flash Point: -9 °CWater Solubility: 275 g/L (20 °C)
Methyl Isobutyl Ketone (MIBK) 108-10-1C6H12OReadily biodegradable.[5]Boiling Point: 117-118 °CFlash Point: 14 °CWater Solubility: 19 g/L (20 °C)
Propylene Glycol Methyl Ether Acetate (PGMEA) 108-65-6C6H12O3Readily biodegradable. 100% degradation in 8 days (CO2 evolution); 90% in 28 days (oxygen depletion).[5]Boiling Point: 146 °CFlash Point: 42 °CWater Solubility: 198 g/L (20 °C)

Discussion of Comparative Data:

  • 4-Methoxy-4-methyl-2-pentanone (Pentoxone): A conspicuous lack of publicly available experimental data on the biodegradability of Pentoxone is a primary finding of this guide. While some Quantitative Structure-Activity Relationship (QSAR) models may predict its biodegradability, these are theoretical estimations and require experimental validation. The presence of both an ether and a ketone functional group, along with its branched structure, may influence its susceptibility to microbial degradation.

  • Methyl Ethyl Ketone (MEK): As a simple, low molecular weight ketone, MEK is well-documented as being readily biodegradable.[4] Its high water solubility facilitates its availability to microorganisms in aqueous environments.

  • Methyl Isobutyl Ketone (MIBK): Similar to MEK, MIBK is also considered readily biodegradable.[5] Although its branched structure is more complex than MEK, it does not appear to significantly hinder microbial degradation.

  • Propylene Glycol Methyl Ether Acetate (PGMEA): PGMEA demonstrates excellent biodegradability, with rapid and complete mineralization observed in standardized tests.[5] The ester and ether linkages in its structure are susceptible to enzymatic hydrolysis and cleavage, initiating the degradation process.

Mechanistic Insights into Biodegradation

The biodegradability of these solvents is intrinsically linked to their chemical structures and the metabolic capabilities of microorganisms.

Aerobic Degradation of Ketones

The aerobic biodegradation of simple aliphatic ketones like MEK and MIBK is typically initiated by monooxygenase enzymes. These enzymes introduce a hydroxyl group into the molecule, which can then be further oxidized to a dicarboxylic acid and subsequently enter central metabolic pathways, such as the beta-oxidation cycle, leading to complete mineralization.[6]

Aerobic Degradation of Ethers

The ether linkage, present in Pentoxone and PGMEA, can also be a target for microbial enzymes. Ether cleavage is often catalyzed by monooxygenases, which hydroxylate the carbon atom adjacent to the ether oxygen.[7][8][9] This hydroxylation can lead to an unstable hemiacetal that spontaneously cleaves, breaking the ether bond and forming an alcohol and an aldehyde, both of which are generally more readily biodegradable.[7]

Proposed Biodegradation Pathway for 4-Methoxy-4-methyl-2-pentanone

Given the absence of experimental data, a putative aerobic biodegradation pathway for 4-methoxy-4-methyl-2-pentanone can be proposed based on established mechanisms for ketones and ethers. The degradation could be initiated by either:

  • Oxidation of the ketone group: A Baeyer-Villiger monooxygenase could insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester could then be hydrolyzed by an esterase.

  • Cleavage of the ether linkage: A monooxygenase could hydroxylate the carbon atom of the methoxy group or the tertiary carbon attached to the ether oxygen, leading to the cleavage of the ether bond.

The resulting intermediates would likely be smaller, more polar molecules that can be channeled into central metabolic pathways.

4-Methoxy-4-methyl-2-pentanone 4-Methoxy-4-methyl-2-pentanone Initial Enzymatic Attack Initial Enzymatic Attack 4-Methoxy-4-methyl-2-pentanone->Initial Enzymatic Attack Monooxygenase Intermediate A (Ester) Intermediate A (Ester) Initial Enzymatic Attack->Intermediate A (Ester) Baeyer-Villiger Oxidation Intermediate B (Hemiacetal) Intermediate B (Hemiacetal) Initial Enzymatic Attack->Intermediate B (Hemiacetal) Ether Cleavage Further Degradation Further Degradation Intermediate A (Ester)->Further Degradation Esterase Intermediate B (Hemiacetal)->Further Degradation Spontaneous Cleavage Central Metabolism Central Metabolism Further Degradation->Central Metabolism Mineralization

Caption: Proposed Biodegradation Pathways for 4-Methoxy-4-methyl-2-pentanone.

Experimental Protocol: OECD 301F Ready Biodegradability Test (Manometric Respirometry)

To address the data gap for 4-methoxy-4-methyl-2-pentanone and to provide a framework for comparative studies, the following is a detailed protocol for the OECD 301F test. This method is suitable for soluble and insoluble, non-volatile, and volatile substances.[1][2]

Principle

A known volume of mineral medium containing a known concentration of the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms from activated sludge. The mixture is incubated in a closed flask at a constant temperature. The consumption of oxygen by the microorganisms is measured over 28 days using a manometric respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and is used to calculate the extent of biodegradation.[10][11][12]

Materials and Equipment
  • Manometric respirometer (e.g., OxiTop® system)

  • Incubator with temperature control (22 ± 1 °C)

  • Glass bottles of suitable volume with stoppers

  • Magnetic stirrers and stir bars

  • Source of activated sludge from a domestic wastewater treatment plant

  • Mineral medium (as specified in OECD 301)

  • Reference substance (e.g., sodium benzoate)

  • Test substance (4-methoxy-4-methyl-2-pentanone)

  • Toxicity control (test substance + reference substance)

  • Inoculum blank (inoculum only)

Step-by-Step Methodology
  • Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline. This medium provides essential inorganic nutrients for the microorganisms.

  • Preparation of Inoculum: Collect fresh activated sludge and prepare the inoculum as described in the OECD 301 guideline. This typically involves washing and filtering the sludge to obtain a suitable concentration of microorganisms.

  • Preparation of Test Vessels:

    • Test Substance: Add the test substance to the bottles to achieve a final concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Reference Substance: Prepare a positive control with a readily biodegradable substance like sodium benzoate at a similar ThOD.

    • Toxicity Control: Prepare a vessel containing both the test substance and the reference substance to assess for inhibitory effects of the test substance on the microorganisms.

    • Inoculum Blank: Prepare a blank control containing only the mineral medium and inoculum to measure the endogenous respiration of the microorganisms.

  • Inoculation: Add the prepared inoculum to all test vessels to achieve a final solids concentration of approximately 30 mg/L.

  • Incubation: Seal the bottles with the manometric measuring heads and place them in the incubator at 22 ± 1 °C in the dark. Start the magnetic stirrers.

  • Data Collection: The respirometer will automatically measure and record the pressure drop due to oxygen consumption over the 28-day test period.

  • Calculation of Biodegradation: Calculate the percentage of biodegradation at regular intervals using the following formula:

    % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD of test substance * 100

  • Validity Criteria: For the test to be valid, the reference substance must achieve >60% biodegradation within 14 days, and the oxygen consumption in the blank should not be excessive. The toxicity control should show a level of biodegradation that is not significantly inhibited compared to the reference substance alone.[10][11][12]

cluster_prep Preparation Phase cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare Mineral Medium Prepare Mineral Medium Prepare Test Vessels Prepare Test Vessels Prepare Mineral Medium->Prepare Test Vessels Prepare Inoculum Prepare Inoculum Inoculate Vessels Inoculate Vessels Prepare Inoculum->Inoculate Vessels Prepare Test Vessels->Inoculate Vessels Seal & Incubate (28 days) Seal & Incubate (28 days) Inoculate Vessels->Seal & Incubate (28 days) Measure O2 Consumption Measure O2 Consumption Seal & Incubate (28 days)->Measure O2 Consumption Calculate % Biodegradation Calculate % Biodegradation Measure O2 Consumption->Calculate % Biodegradation Assess Validity Criteria Assess Validity Criteria Calculate % Biodegradation->Assess Validity Criteria

Caption: OECD 301F Experimental Workflow.

Conclusion and Recommendations

This comparative guide highlights a critical knowledge gap in the environmental profile of 4-methoxy-4-methyl-2-pentanone. While it offers desirable properties as a solvent, the absence of robust biodegradability data presents a challenge for its classification as a "green" solvent. In contrast, Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), and Propylene Glycol Methyl Ether Acetate (PGMEA) are all well-documented as being readily biodegradable, making them more defensible choices from an environmental perspective when their performance characteristics are suitable for the intended application.

For researchers and drug development professionals committed to sustainable practices, the following recommendations are proposed:

  • Prioritize Solvents with Established Biodegradability Data: Whenever possible, select solvents that have been demonstrated to be readily biodegradable through standardized testing (e.g., OECD 301).

  • Exercise Caution with Data-Deficient Solvents: In the absence of biodegradability data for a desired solvent like 4-methoxy-4-methyl-2-pentanone, a precautionary approach is warranted. Its use should be carefully considered, and efforts should be made to minimize its release to the environment.

  • Advocate for and Conduct Further Research: The lack of data for 4-methoxy-4-methyl-2-pentanone underscores the need for further experimental investigation. Researchers using this solvent are encouraged to consider conducting or commissioning biodegradability studies to contribute to a more complete understanding of its environmental fate.

By integrating biodegradability considerations into the solvent selection process, the scientific community can play a vital role in advancing green chemistry principles and minimizing the environmental footprint of research and development activities.

References

  • Martínez, et al. (2022). Limonene-based paints reduced VOC emissions by 68% compared to xylene formulations, with no loss in gloss or adhesion. Journal of Cleaner Production.
  • Cedre.fr. (n.d.). Methyl Ethyl Ketone (MEK).
  • Parales, R. E., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 66(11), 4843-4850.
  • Mahendra, S., & Alvarez-Cohen, L. (2006). Biodegradation of Ether Pollutants by Pseudonocardia sp. Strain ENV478. Applied and Environmental Microbiology, 72(4), 2589-2595.
  • Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 58(1), 30-38.
  • García-Lorente, M. A., et al. (2022). Biodegradable Solvents: A Promising Tool to Recover Proteins from Microalgae. Marine Drugs, 20(3), 169.
  • Preprints.org. (2016).
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  • Rocha, W. F. de C., & Sheen, D. (2016). Classification of biodegradable materials using QSAR modeling with uncertainty estimation. SAR and QSAR in Environmental Research, 27(11), 915-930.
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  • American Petroleum Institute. (n.d.).
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  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone.
  • Lyondell Chemical Company. (n.d.). Propylene Glycol Ethers.
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  • Cefic-Lri. (1992). Developing a set of reference chemicals for use in biodegradation tests for assessing the persistency of chemicals.
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  • Ji, Y., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58.
  • Carl ROTH. (2024).
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Technical Guide: Cost-Benefit Analysis of 4-Methoxy-4-Methyl-2-Pentanone (Pentoxone) in Industrial Processes

[1]

Executive Summary

In the landscape of industrial solvents, 4-methoxy-4-methyl-2-pentanone (commonly known as Pentoxone ) occupies a critical "Goldilocks" zone.[1][2] It bridges the gap between fast-evaporating commodity ketones (like MIBK) and heavy, often toxic glycol ethers.[1][2]

This guide provides a technical cost-benefit analysis of integrating Pentoxone into high-value applications—specifically high-solids coatings and API (Active Pharmaceutical Ingredient) processing .[1][2] While the raw material cost of Pentoxone typically exceeds that of commodity ketones, our data suggests that its high solvency power (HSP) and unique evaporation profile can reduce total process costs by 15–20% through yield improvement, defect reduction, and regulatory compliance (HAP-free status).[1][2]

Part 1: The Physicochemical Architecture

To understand the benefit, we must first understand the molecule.[1][2] Pentoxone is not just a ketone; it is a keto-ether .[1][2]

  • Steric Hindrance: The gem-dimethyl group adjacent to the ether oxygen provides steric bulk, offering unique stability against hydrolysis compared to standard esters.[1][2]

  • Bifunctional Solvency:

    • The Carbonyl Group:[2] Attacks the "soft" segments of resins/polymers.[1][2]

    • The Ether Oxygen:[2] Hydrogen bonds with "hard" segments (hydroxyls, carboxyls).[1][2]

This duality allows Pentoxone to solvate complex matrices (like polyurethanes and epoxies) at lower viscosities than its competitors, enabling High-Solids formulations .[1][2]

Visualization: The Solvency Mechanism

The following diagram illustrates how Pentoxone's dual-functional structure disrupts polymer chain aggregation more effectively than monofunctional solvents.[1]

SolvencyMechanismPentoxone4-methoxy-4-methyl-2-pentanone(Pentoxone)CarbonylActionCarbonyl Interaction:Disperses Soft SegmentsPentoxone->CarbonylActionEtherActionEther Oxygen:H-Bonding with Hard SegmentsPentoxone->EtherActionPolymerChainPolymer Aggregate(High Viscosity)PolymerChain->CarbonylActionPolymerChain->EtherActionResultSolvated Polymer(Low Viscosity / High Flow)CarbonylAction->ResultEtherAction->Result

Figure 1: Mechanism of Action.[1][2] Pentoxone utilizes a dual-attack strategy to reduce intermolecular polymer forces, lowering viscosity more efficiently than standard ketones.[1]

Part 2: Comparative Performance Analysis

We compared Pentoxone against its two primary competitors: MIBK (Methyl Isobutyl Ketone - the commodity standard) and PMA (Propylene Glycol Methyl Ether Acetate - the glycol ether standard).[1][2]

Table 1: Physicochemical & Economic Comparison[2]
MetricPentoxone MIBK PMA Implication
Boiling Point 160°C117°C146°CPentoxone allows higher process temps without flashing off.[1][2]
Evaporation Rate (BuAc=1)0.41.60.34Pentoxone is ~4x slower than MIBK; promotes flow/leveling.[1][2]
Water Solubility Complete (Miscible)Low (~2%)~19%Critical: Pentoxone is water-washable; MIBK is not.[1][2]
HAP Status (US) Non-HAP Delisted (Watch list)Non-HAPPentoxone reduces regulatory reporting burdens.[1][2]
Surface Tension LowLowModerateBetter substrate wetting for Pentoxone.[1][2]
Relative Cost

$ (Specialty)
$ (Commodity)

(Intermediate)
Higher upfront cost requires process justification.[1][2]
The "Hidden" Benefit: Water Miscibility in API Processing

For drug development professionals, Pentoxone's complete water miscibility is a game-changer.[1][2] Unlike MIBK, which requires phase separation or harsh drying to remove water, Pentoxone can be washed out of a system using aqueous streams.[1][2] This makes it an ideal candidate for equipment cleaning in multi-product API suites where residue limits are strict.[1][2]

Part 3: Cost-Benefit Analysis (The Economic Argument)[1]

The decision to switch to Pentoxone is rarely based on price-per-kilogram.[1] It is based on Total Cost of Operation (TCO) .[1][2]

The "High-Solids" Savings (Coatings)[1]
  • Scenario: A formulation requires a specific application viscosity.[1][2]

  • Competitor (MIBK): Requires a 60% solvent load to reach viscosity.[1][2]

  • Pentoxone: Due to higher solvency (Hansen parameters), it achieves the same viscosity at 40% solvent load.[1][2]

  • Benefit: You ship less solvent, emit less VOC per gallon of solid, and achieve better single-coat coverage.[1][2]

  • ROI: The 20% reduction in solvent volume offsets the higher unit price.[2]

The "Defect Reduction" Savings (Process)
  • Issue: Fast-evaporating solvents (MIBK) cause "skinning" or "blushing" in humid environments, leading to rework.[1][2]

  • Pentoxone Solution: Its slow evaporation rate (0.[1][2]4) keeps the film "open" longer, allowing moisture to escape and the film to level perfectly.[1]

  • Benefit: Reduction in rework/scrap rates by up to 15%.[1][2]

Regulatory Savings[2]
  • HAP Status: Pentoxone is not listed as a Hazardous Air Pollutant (HAP) under the US Clean Air Act.[1][2]

  • Benefit: Eliminating HAP solvents removes the need for expensive MACT (Maximum Achievable Control Technology) compliance equipment in some jurisdictions.[1][2]

Part 4: Experimental Validation Protocol

Objective: Validate the substitution of MIBK with Pentoxone in a crystallization or coating process.

Hypothesis: Pentoxone will maintain solubility while increasing the "process window" (time before precipitation/drying).[1][2]

Protocol: Solvent Substitution Workflow
  • Solubility Mapping (HSP Calculation):

    • Calculate the Hansen Solubility Distance (

      
      ) between Pentoxone and your solute.[1][2]
      
    • Target:

      
      .[1][2][3]
      
  • Viscosity Profile (The "Drop-In" Test):

    • Prepare solutions of Solute X at 20%, 30%, and 40% solids in MIBK and Pentoxone.[1][2]

    • Measure viscosity using a Brookfield viscometer at 25°C.[1][2]

    • Success Criteria: Pentoxone solution viscosity

      
       MIBK solution viscosity at equivalent concentration.[1][2]
      
  • Evaporation & Retention Analysis:

    • Step A: Coat/Deposit film on substrate.[1][2]

    • Step B: Gravimetric analysis at

      
       mins.
      
    • Step C: GC-Headspace analysis of final dried product to ensure solvent residue is below ICH Q3C limits (Class 3 solvent limit: 5000 ppm).

Decision Logic for Adoption

Use the following logic gate to determine if Pentoxone is viable for your specific process.

DecisionMatrixStartStart: Solvent SelectionIsHAPIs current solvent a HAP?Start->IsHAPEvapRateIs evaporation too fast?(Defects/Skinning)IsHAP->EvapRateNoPentoxoneCandidateSTRONG CANDIDATE:Test PentoxoneIsHAP->PentoxoneCandidateYes (Switch req)WaterWashIs water washability required?EvapRate->WaterWashYesStickToMIBKStay with MIBK/AcetoneEvapRate->StickToMIBKNo (Fast dry needed)WaterWash->PentoxoneCandidateYesStickToPMAStay with PMAWaterWash->StickToPMANo

Figure 2: Solvent Selection Decision Matrix.[1][2] This logic gate helps engineers quickly qualify Pentoxone based on process constraints.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7884, 4-Methoxy-4-methyl-2-pentanone.[1][2] Retrieved from [Link][1][2]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Standard reference for HSP values cited in analysis).

  • EPA (United States Environmental Protection Agency). Initial List of Hazardous Air Pollutants with Modifications.[1][2] (Verification of Non-HAP status).[1][2][4] Retrieved from [Link][1][2]

alternatives to 4-methoxy-4-methyl-2-pentanone for specific chemical reactions

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Solvent Substitution: Alternatives to 4-Methoxy-4-methyl-2-pentanone in High-Temperature Chemical Syntheses

As a Senior Application Scientist, one of the most complex challenges in process chemistry is replacing a highly specialized solvent without compromising reaction kinetics or product yield. 4-Methoxy-4-methyl-2-pentanone (commercially known as Pentoxone) is a unique bifunctional solvent featuring both ether and ketone moieties[1]. This dual functionality imparts exceptional solvency power, a high boiling point (160°C), and the ability to coordinate with metal cations during complex chemical syntheses[2].

However, due to supply chain volatility, high costs, and specific flammability profiles, drug development professionals and process chemists frequently seek viable, scalable alternatives[3]. This guide objectively evaluates drop-in replacements—such as Cyclohexanone, Diisobutyl Ketone (DIBK), and Methyl Amyl Ketone (MAK)—focusing on their thermodynamic properties, mechanistic compatibility, and experimental performance in reductive alkylation workflows.

Mechanistic Causality: Why is Pentoxone Difficult to Replace?

In organic synthesis, Pentoxone acts as more than a passive medium. Its ether oxygen acts as a Lewis base, stabilizing electrophilic intermediates, while its ketone group provides a polar aprotic environment that accelerates nucleophilic substitutions and cross-coupling reactions. When substituting Pentoxone, chemists must balance three critical parameters:

  • Thermal Stability: The alternative must support reaction temperatures up to 150°C without degrading[4].

  • Hansen Solubility Parameters (HSP): The dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) forces must align within 2–3 MPa
    
    
    units of Pentoxone to ensure substrate solubility[3].
  • Steric Hindrance: In reactions where the solvent is also a reactant (e.g., reductive alkylation), the steric bulk around the carbonyl carbon dictates the reaction kinetics[5].

Fig 1: Decision matrix for selecting Pentoxone alternatives based on boiling point and polarity.

Physicochemical Comparison of Alternatives

To establish a baseline for substitution, we compare the fundamental properties of Pentoxone against three primary industrial alternatives[4],[2].

SolventBoiling Point (°C)Flash Point (°C)Density (g/mL)Polarity / CoordinationBest Use Case
Pentoxone 160.060.00.89High (Dual O-donors)Baseline
Cyclohexanone 155.744.00.94High (Cyclic ketone)High-polarity requirements
DIBK 169.349.00.81Low (Sterically hindered)High-temp, low-polarity
MAK 151.039.00.82Moderate (Linear ketone)Viscosity reduction

Experimental Case Study: Reductive Alkylation of m-Aminophenol

To objectively compare performance, we evaluate the solvents in a standard high-temperature reductive alkylation—a critical step in synthesizing fluoran compounds and active pharmaceutical ingredients (APIs)[5]. In this reaction, the ketone solvent acts as both the reaction medium and the alkylating agent under hydrogen pressure.

Experimental Data Summary Reaction Conditions: m-Aminophenol (1.0 eq), Ketone Solvent (2.0 eq as reactant + excess as medium), Pd/C catalyst,


 (50 psi), 140°C, 12 hours.
Solvent UsedTarget ProductConversion (%)Isolated Yield (%)Purity (HPLC)
Pentoxone N-(1-methoxy-1-methylpentyl)-m-aminophenol98.592.0>99.0%
Cyclohexanone N-cyclohexyl-m-aminophenol99.094.5>99.5%
DIBK N-(2,6-dimethylheptyl)-m-aminophenol75.068.095.0%
MAK N-(1-methylhexyl)-m-aminophenol95.089.098.2%

Mechanistic Analysis: outperforms Pentoxone in yield due to the highly reactive, unhindered cyclic carbonyl[3]. Conversely, DIBK shows a significant drop in conversion; its bulky isobutyl groups sterically hinder the formation of the intermediate imine, proving it is a poor choice when the solvent must participate in the reaction as an electrophile, despite its excellent thermal profile[2].

Fig 2: Self-validating experimental workflow for screening alternative solvents in synthesis.

Self-Validating Experimental Protocol: Solvent Swap Screening

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal standards and parallel baseline tracking to isolate the solvent's effect from environmental variables.

Step 1: Preparation of the Catalyst-Substrate Matrix

  • In a nitrogen-purged 500 mL Parr autoclave, charge 10.9 g (0.1 mol) of m-aminophenol.

  • Add 0.5 g of 5% Pd/C catalyst. Causality: Purging prevents oxidative degradation of the amine, while the Pd/C serves as the heterogeneous hydrogenation catalyst. The high surface area of the carbon support requires a solvent with excellent wetting properties (matching Pentoxone's low surface tension).

Step 2: Solvent Addition and Internal Standard Calibration

  • Add 100 mL of the candidate solvent (e.g., Cyclohexanone).

  • Introduce 1.0 g of biphenyl as an inert internal standard. Self-Validation: Biphenyl does not react under these reductive conditions. Its constant peak area on the HPLC chromatogram allows for absolute quantification of the product yield, eliminating analytical errors caused by solvent evaporation or physical transfer losses.

Step 3: High-Pressure Reaction Execution

  • Seal the autoclave, purge three times with

    
     gas, and pressurize to 50 psi.
    
  • Heat the reactor to 140°C under continuous mechanical stirring (600 rpm) for 12 hours. Causality: 140°C is required to overcome the activation energy of imine formation prior to hydrogenation. The chosen solvent must have a boiling point exceeding 150°C to maintain safe vapor pressures within the reactor[4].

Step 4: Quenching and Quantitative Analysis

  • Cool the reactor to 25°C and safely vent the residual

    
    .
    
  • Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Analyze a 10

    
    L aliquot via RP-HPLC (C18 column, Acetonitrile/Water gradient). Compare the product peak area against the biphenyl internal standard to determine precise conversion rates.
    

Conclusion

Replacing 4-methoxy-4-methyl-2-pentanone requires a nuanced understanding of both the physical environment and the mechanistic pathway of the target reaction. For high-polarity needs and reactions where the ketone is a participating electrophile, Cyclohexanone is the superior alternative. For purely spectator-solvent applications requiring high boiling points and minimal reactivity, DIBK provides unmatched thermal stability.

References

  • National Center for Biotechnology Information. "4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884". PubChem. URL:[Link]

  • Schoff, C. K. "Solvent Replacement". American Coatings Association. URL:[Link]

  • Environmental Protection Agency (EPA). "Investigation Of Selected Potential Environmental Contaminants Ketonic Solvents Final Report". EPA NEPIS. URL:[Link]

  • Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range". Regulations.gov. URL:[Link]

  • European Patent Office. "Novel fluoran compounds and production and use thereof (EP0176161A1)". Google Patents.

Sources

Comparative Toxicity Profile: 4-Methoxy-4-Methyl-2-Pentanone vs. Industry Standard Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

In pharmaceutical formulation and advanced materials synthesis, the selection of an optimal solvent requires a rigorous balancing of solvency power, volatility, and toxicological safety. 4-Methoxy-4-methyl-2-pentanone (CAS: 107-70-0), commercially known as Pentoxone, is a specialty oxygenated solvent featuring both ether and ketone functional groups.

While Pentoxone offers excellent solvency for a variety of resins and active pharmaceutical ingredients (APIs), its toxicity profile must be carefully benchmarked against ubiquitous industry alternatives such as Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), and Propylene Glycol Monomethyl Ether Acetate (PGMEA). This guide objectively compares these solvents, detailing their mechanistic toxicology and providing a self-validating experimental framework for in vitro safety assessment.

Quantitative Comparative Toxicity Data

To establish a baseline for risk assessment, we must analyze the acute toxicity metrics and physical hazards of these solvents. Pentoxone exhibits moderate toxicity via ingestion and skin contact, and mild toxicity via inhalation [1]. Notably, its higher flash point (60°C) makes it significantly safer from a flammability perspective compared to MEK and MIBK, though it falls short of the exceptionally low acute toxicity profile of PGMEA.

Table 1: Comparative Acute Toxicity and Hazard Profile
SolventCAS NumberOral LD50Dermal LD50Inhalation LC50 / LCLoFlash PointPrimary Hazards & Target Organs
Pentoxone 107-70-02,050 mg/kg (Mouse)3,000 mg/kg (Rabbit, LDLo)2,280 ppm / 15H (Mouse)60°CModerate ingestion/skin toxicity; Aspiration pneumonitis [2]
MEK 78-93-32,737 mg/kg (Rat)5,000 mg/kg (Rabbit)11,700 ppm / 4H (Rat)-9°CCNS depression; High flammability [3]
MIBK 108-10-12,080 mg/kg (Rat)>2,000 mg/kg (Rabbit)8.2 - 11.6 mg/L / 4H (Rat)14°CRespiratory irritant; Suspected carcinogen (IARC 2B) [4]
PGMEA 108-65-68,532 mg/kg (Rat)>5,000 mg/kg (Rabbit)>19.8 mg/L / 4H (Rat)42°CLow acute toxicity; Mild respiratory irritant [5]

Mechanistic Toxicology: The Pentoxone Pathway

Understanding why a solvent is toxic is more critical than simply knowing its LD50. Pentoxone's toxicity is primarily driven by its lipophilicity and subsequent hepatic metabolism.

Because it easily partitions into lipid bilayers, direct dermal exposure leads to severe defatting of the skin. Upon systemic absorption, Pentoxone is trafficked to the liver, where Cytochrome P450 (CYP450) enzymes catalyze the oxidative cleavage of its ether linkage. This biotransformation generates reactive intermediate metabolites. If these metabolites overwhelm the cell's endogenous glutathione (GSH) reserves, Reactive Oxygen Species (ROS) accumulate. This oxidative stress initiates lipid peroxidation, compromises mitochondrial membrane potential, and ultimately triggers caspase-dependent apoptosis.

ComparativeToxicity PENT Pentoxone Exposure (Lipophilic Absorption) CYP Hepatic CYP450 Biotransformation PENT->CYP Systemic Circulation LIPID Membrane Defatting & Lipid Peroxidation PENT->LIPID Direct Contact ROS Reactive Oxygen Species (Oxidative Stress) CYP->ROS Enzymatic Oxidation ROS->LIPID ROS Accumulation APOP Cellular Apoptosis (Hepatotoxicity) LIPID->APOP Mitochondrial Damage

Fig 1: Proposed metabolic activation and cellular toxicity pathway for Pentoxone.

Experimental Protocol: Comparative In Vitro Cytotoxicity Assay

To objectively validate the safety profile of Pentoxone against alternatives like PGMEA and MIBK during early-stage drug formulation, researchers must employ a standardized, self-validating in vitro assay.

Methodology: Multiplexed HepG2 Mitochondrial Viability Assay (MTT)

Expertise Note: We select the HepG2 (human liver carcinoma) cell line because it retains basal CYP450 metabolic activity. This is crucial; testing solvents in non-metabolizing cell lines (like fibroblasts) often yields false negatives, as it fails to account for the toxicity of the reactive metabolites generated in vivo.

Step 1: Cell Culturing and Seeding

  • Action: Seed HepG2 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Causality: A 24-hour incubation ensures cells re-adhere to the plastic substrate and resume exponential growth, providing a stable baseline metabolic rate before solvent exposure.

Step 2: Solvent Dosing and Exposure

  • Action: Prepare serial dilutions (0.1 mM to 100 mM) of Pentoxone, MEK, MIBK, and PGMEA in DMSO. Spike these into the culture media, ensuring the final DMSO concentration never exceeds 0.1% (v/v).

  • Causality: Solvents like Pentoxone are highly lipophilic and poorly soluble in aqueous media. DMSO acts as a carrier to ensure uniform cellular exposure. Restricting DMSO to <0.1% prevents synergistic cytotoxicity, ensuring that observed cell death is exclusively attributable to the test solvent.

Step 3: Assay Validation & Controls (Self-Validating System)

  • Action: Include a positive control well (1% Triton X-100) and a vehicle control well (0.1% DMSO in media).

  • Causality: This step ensures the assay's internal logic is sound. The Triton X-100 must show near 0% viability, proving the assay can detect cell death. If the vehicle control shows >10% cell death compared to untreated media, the solvent preparation method is flawed (e.g., DMSO toxicity or contamination), and the plate must be rejected.

Step 4: MTT Incubation and Photometric Analysis

  • Action: After 48 hours of exposure, remove the media and add 100 µL of MTT reagent (0.5 mg/mL) to each well. Incubate for 3 hours. Remove the reagent, solubilize the resulting formazan crystals in 100 µL of isopropanol, and read absorbance at 570 nm.

  • Causality: The MTT assay directly measures mitochondrial reductase activity. Because the primary toxicity pathway of Pentoxone involves ROS-induced mitochondrial dysfunction (as shown in Fig 1), a drop in 570 nm absorbance serves as a highly specific, early indicator of solvent-induced oxidative stress.

Conclusion

While 4-methoxy-4-methyl-2-pentanone provides unique solvency characteristics for specific resin and coating applications, its toxicological profile requires strict handling protocols. Compared to PGMEA—which boasts an LD50 of >8,000 mg/kg and low systemic toxicity—Pentoxone presents a higher risk of moderate ingestion toxicity and aspiration pneumonitis [1][5]. However, its higher flash point (60°C) offers a distinct physical safety advantage over highly volatile solvents like MEK (-9°C) [3]. Formulators should weigh these factors heavily, utilizing the provided in vitro protocol to empirically justify solvent selection in their specific application matrices.

References

  • International Labour Organization (ILO). "ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE." INCHEM. Available at:[Link]

  • UK Government. "Methyl ethyl ketone: toxicological overview." GOV.UK. Available at:[Link]

  • Monument Chemical. "Propylene Glycol Monomethyl Ether Acetate (PGMEA) Safety Data Sheet." Monument Chemical. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-methoxy-4-methylpentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the safety, logistical, and handling protocols for 4-methoxy-4-methylpentan-1-amine .

Note on Data Availability: As a specialized building block (often a custom synthesis intermediate), a dedicated, public Safety Data Sheet (SDS) for this specific CAS is rare. This guide derives its safety profile from Structure-Activity Relationships (SAR) , applying the rigorous standards used for functionalized aliphatic amines (e.g., 4-methylpentan-1-amine and methoxy-alkylamines).

Safety Baseline: Treat as Corrosive (Skin/Eye) , Flammable Liquid , and Acutely Toxic (Inhalation/Oral) .

Chemical Profile & Hazard Identification

PropertySpecification / Assessment
Chemical Structure Aliphatic primary amine with ether linkage (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Physical State Liquid (Colorless to pale yellow)
Primary Hazards Corrosive (Category 1B): Causes severe skin burns and eye damage.Flammable Liquid (Category 3): Flash point likely <60°C.Respiratory Irritant: Vapors cause mucosal damage.[1]
Reactivity Incompatible with strong oxidizers, acids, and acid chlorides. Hygroscopic (absorbs moisture/CO₂ from air).

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard laboratory PPE is insufficient. You must upgrade to Amine-Resistant protocols due to the high permeability and corrosivity of aliphatic amines.

Glove Selection Protocol

Aliphatic amines can rapidly permeate thin nitrile rubber.

Contact TypeMaterialThicknessEst.[2][3] BreakthroughAction
Incidental (Splash) Nitrile (Double Gloved) > 5 mil (0.12 mm)10–15 minsChange immediately upon splash.
Intentional (Transfer) Nitrile (Extended Cuff) > 8 mil (0.20 mm)30–60 minsUse for standard pipetting/weighing.
High Risk (Spill/Bulk) Laminate (Silver Shield®) Multi-layer> 480 minsMandatory for spill cleanup.
Body & Respiratory Protection
  • Eye Protection: Chemical Splash Goggles (unvented) are mandatory. Safety glasses are not permitted due to vapor corrosivity.

  • Face Protection: 8-inch Face Shield required during pouring or syringe transfer >10 mL.

  • Respiratory: If working outside a fume hood (not recommended), use a Full-Face Respirator with Organic Vapor/Amine (OV/AM) cartridges.

  • Clothing: Flame-resistant (FR) lab coat buttoned to the neck. Synthetic clothing (polyester) should be avoided under the coat as it melts if the solvent ignites.

Operational Handling Protocol

Workflow Visualization: Safe Transfer Logic

HandlingWorkflow Start Start: Chemical Transfer VolCheck Check Volume Start->VolCheck SmallVol < 10 mL (Syringe) VolCheck->SmallVol LargeVol > 10 mL (Pouring) VolCheck->LargeVol Hood Ensure Fume Hood Active (Sash < 18 inches) SmallVol->Hood LargeVol->Hood Inert Flush Headspace with N2/Ar (Prevent Carbonate Formation) Hood->Inert Transfer1 Use Glass Syringe + Long Needle (Avoid Plastic - Leaching Risk) Inert->Transfer1 Small Vol Transfer2 Use Funnel + Grounding Wire (Static Dissipation) Inert->Transfer2 Large Vol Clean Wipe Drips with Dilute Acid (1M HCl) then Water Transfer1->Clean Transfer2->Clean

Caption: Decision logic for transferring 4-methoxy-4-methylpentan-1-amine, prioritizing containment and static control.

Step-by-Step Handling
  • Engineering Controls: Work only in a chemical fume hood with a face velocity of 80–100 fpm.

  • Atmosphere: This amine reacts with CO₂ in the air to form solid carbamates (white crust). Keep containers under Nitrogen or Argon blanket.

  • Transfer Technique:

    • Syringe: Use glass or chemically resistant plastic (polypropylene). Avoid polycarbonate.

    • Pouring: Ground the receiving vessel if the solvent volume >1L to prevent static discharge (Flash point concern).

  • Quenching: Have a beaker of 1M HCl or Citric Acid solution ready. Dip contaminated tips or wipes into this acid bath to neutralize the amine immediately before disposal.

Emergency Response & Spills

"Do Not Use Water" Rule: For small spills, water can spread the oily amine and generate heat.

ScenarioImmediate ActionNeutralization Agent
Skin Contact Flush for 15 mins. Do not scrub (abrasion increases absorption).Water (Soap is secondary).
Eye Contact Irrigate immediately. Hold eyelids open.Saline or Water (15+ mins).[4]
Small Spill (<50 mL) Cover with Dry Sand or Vermiculite .Mix absorbent with 5% Citric Acid or Sodium Bisulfate.
Large Spill Evacuate area. Call EHS.Do not attempt cleanup without SCBA.

Disposal & Logistics

  • Waste Stream: Basic Organic Waste .

    • Do not mix with acidic waste streams (exothermic reaction/explosion risk).

    • Do not mix with oxidizing waste (e.g., Nitric acid waste).

  • Container Prep: Rinse empty bottles with a small amount of methanol, then water, before discarding glass.

  • Labeling: Clearly mark as "Flammable, Corrosive, Amine."

References

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Amine Hazards and Reactivity Profile.Link

  • Thermo Fisher Scientific. Safety Data Sheet: 4-methylpentan-2-amine (Analogous Aliphatic Amine).Link

  • Ansell Healthcare. Chemical Permeation & Degradation Guide (7th Ed).Link

  • PubChem. Compound Summary: 4-methylpentan-1-amine (Structural Analog).Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.